Ropivacaine
Description
Propriétés
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMNUMMKYBVTFN-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040187 | |
| Record name | Ropivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ropivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.53e-01 g/L | |
| Record name | Ropivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ropivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
84057-95-4, 98626-61-0 | |
| Record name | Ropivacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84057-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropivacaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084057954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ropivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-piperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IO5LYA57N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ropivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Deep Dive into the Molecular Interactions of Ropivacaine with Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of ropivacaine, a widely used local anesthetic, on voltage-gated sodium channels (VGSCs). By reversibly blocking these channels, this compound inhibits the propagation of action potentials in nerve fibers, leading to its anesthetic effect.[1][2][3] This document delves into the nuanced, state-dependent interactions and quantitative pharmacology that define this compound's clinical profile, offering valuable insights for researchers in pain management and drug development.
Core Mechanism: State-Dependent Blockade
This compound, like other local anesthetics, exhibits a state-dependent affinity for VGSCs, meaning its binding potency is influenced by the conformational state of the channel—resting, open, or inactivated.[4] The drug preferentially binds to the open and inactivated states of the sodium channel over the resting state.[2][4] This characteristic is fundamental to its mechanism of action and clinical efficacy.
The interaction begins with the uncharged form of the this compound molecule crossing the nerve cell membrane.[5] Once in the cytoplasm, it re-protonates and the charged form accesses its binding site from the intracellular side of the channel pore.[5] This binding stabilizes the inactivated state of the channel, preventing its return to the resting state and thereby blocking the influx of sodium ions that is necessary for the depolarization phase of an action potential.[6]
This preferential binding to channels that are frequently activated (as in a rapidly firing nociceptive neuron) leads to a phenomenon known as "use-dependent" or "phasic" block.[7][8] With repeated stimulation, more channels enter the open and inactivated states, making them more susceptible to blockade by this compound.[7] This results in a progressive enhancement of the anesthetic effect in active nerve fibers.
Quantitative Pharmacology of this compound
The inhibitory potency of this compound has been quantified in various experimental systems, primarily through electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a key metric that varies depending on the specific sodium channel subtype and its conformational state.
| Channel Subtype/Preparation | Channel State | Holding Potential (Vh) | IC50 (µM) | Reference |
| TTX-Resistant (TTX-R) Na+ Channels (rat DRG neurons) | Tonic Block | - | 54 ± 14 | [9] |
| TTX-Sensitive (TTX-S) Na+ Channels (rat DRG neurons) | Tonic Block | - | 116 ± 35 | [9] |
| Na+ Channels (rat dorsal horn neurons) | Tonic Block | -80 mV | 117.3 | [7] |
| Na+ Channels (rat dorsal horn neurons) | Tonic Block | -60 mV | 74.3 | [7] |
| Human Cardiac SCN5A (Nav1.5) | Open State | - | 322.2 ± 29.9 | [10][11] |
| Human Cardiac SCN5A (Nav1.5) | Inactivated State | - | 2.73 ± 0.27 | [10][11] |
Effects on Channel Gating
This compound not only blocks the sodium channel pore but also modulates its gating properties. Electrophysiological studies have demonstrated that this compound can shift the voltage-dependence of both activation and inactivation.
-
Activation: In some preparations, such as TTX-R Na+ channels in rat dorsal root ganglion neurons, this compound has been shown to shift the activation curve in the depolarizing direction.[9]
-
Inactivation: A more consistent finding is that this compound shifts the steady-state inactivation curve in the hyperpolarizing direction for various sodium channel subtypes, including TTX-S, TTX-R, Nav1.2, and Nav1.5.[7][9][12][13] This hyperpolarizing shift means that at a given membrane potential, a larger fraction of channels will be in the inactivated state and unavailable for opening, thus enhancing the block. For instance, in rat dorsal horn neurons, this compound produced a significant hyperpolarizing shift of 11 mV in the steady-state inactivation curve.[7]
Signaling Pathways and Logical Relationships
The interaction of this compound with voltage-gated sodium channels can be visualized as a state-dependent binding process that ultimately leads to the blockade of nerve impulse conduction.
Caption: State-dependent binding of this compound to VGSCs.
Experimental Protocols
The characterization of this compound's effects on VGSCs predominantly relies on the whole-cell patch-clamp technique .[7][9][10] This method allows for the precise control of the membrane potential of a single neuron or a cell expressing specific ion channels, and the recording of the resulting ionic currents.
Protocol for Tonic and Use-Dependent Block Measurement
-
Cell Preparation: Neurons (e.g., from rat dorsal root ganglia) are enzymatically dissociated, or cell lines (e.g., HEK-293) are stably transfected to express a specific sodium channel subtype (e.g., SCN5A).[9][10][11]
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The whole-cell configuration is achieved by applying suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Tonic Block Measurement:
-
The cell is held at a negative holding potential where most channels are in the resting state (e.g., -80 mV or -120 mV).[7]
-
A single depolarizing voltage step (e.g., to 0 mV) is applied to elicit a sodium current.
-
This compound is applied at various concentrations, and the reduction in the peak sodium current is measured to determine the tonic block.
-
The IC50 for tonic block is calculated by fitting the concentration-response data to the Hill equation.
-
-
Use-Dependent Block Measurement:
-
The cell is held at a negative holding potential.
-
A train of repetitive depolarizing pulses (e.g., at 5 Hz for 20 ms each) is applied to induce channel cycling through the resting, open, and inactivated states.[7]
-
The peak sodium current is measured for each pulse in the train.
-
Use-dependent block is quantified by the progressive decrease in current amplitude during the pulse train in the presence of this compound, compared to the control condition.[7]
-
Experimental Workflow Diagram
Caption: Workflow for patch-clamp analysis of this compound.
Conclusion
This compound's mechanism of action on voltage-gated sodium channels is a sophisticated interplay of state-dependent binding, use-dependent block, and modulation of channel gating. Its preferential interaction with the open and inactivated states of these channels provides a targeted blockade of nerve impulse transmission, particularly in active nerve fibers. A thorough understanding of its quantitative pharmacology and the specific experimental protocols used to elucidate these properties is crucial for ongoing research into local anesthetics and the development of novel pain therapeutics with improved efficacy and safety profiles.
References
- 1. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 7. The effects of this compound on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Characteristics of this compound block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Analysis of Bupivacaine and this compound Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Ropivacaine Hydrochloride: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical properties of ropivacaine hydrochloride for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and replication of key experiments.
Core Physicochemical Data
This compound hydrochloride is an amide-type local anesthetic agent. Its hydrochloride salt form is commonly used in clinical practice. The key physicochemical properties are summarized in the tables below. Note that slight variations in reported values can be attributed to different experimental conditions and whether the anhydrous or monohydrate form was analyzed.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride | [1] |
| Molecular Formula | C₁₇H₂₆N₂O · HCl | [2] |
| C₁₇H₂₇ClN₂O | [1][3] | |
| C₁₇H₂₆N₂O · HCl · H₂O (Monohydrate) | [4][5] | |
| Molecular Weight | 310.86 g/mol (Anhydrous) | [2] |
| 310.9 g/mol (Anhydrous) | [1][3] | |
| 328.88 g/mol (Monohydrate) | [5][6] | |
| 328.89 g/mol (Monohydrate) | [4] | |
| Appearance | White to off-white crystalline powder | [4] |
Table 2: Thermodynamic and Partitioning Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | 260-262 °C | Crystals from isopropyl alcohol | |
| 267-269 °C | (lit.) | [7][8] | |
| 269.5-270.6 °C | Crystals from acetone + water (Monohydrate) | ||
| pKa | 8.07 | 0.1 M KCl solution, 25°C | [4] |
| 8.16 | 25°C | [9] | |
| ~8.2 | [10] | ||
| Solubility | 53.8 mg/mL | In water at 25°C | [4][11] |
| 5 mg/mL | In H₂O | [12] | |
| Soluble | In water and methanol | [5][11] | |
| ~15 mg/mL | In ethanol | [13] | |
| ~25 mg/mL | In DMSO | [13] | |
| Partition Coefficient | Distribution ratio of 14:1 (n-octanol/phosphate buffer) | pH 7.4 | [4][11] |
| Log P: 2.9 | [14] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized from standard laboratory practices.
Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constant (pKa) by measuring pH changes in a solution during titration with a standardized acid or base.
Materials:
-
This compound hydrochloride sample
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
0.15 M potassium chloride (KCl) solution (to maintain ionic strength)
-
Methanol or other suitable co-solvent (if needed for solubility)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a sufficient amount of this compound hydrochloride in deionized water (or a co-solvent/water mixture if solubility is low) to achieve a final concentration of approximately 1 mM.[15][16]
-
Initial pH Adjustment: Transfer a known volume (e.g., 20 mL) of the sample solution to a reaction vessel. If titrating with a base, acidify the solution to a pH of 1.8-2.0 using 0.1 M HCl.[15][16]
-
Titration Setup: Place the vessel on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration: Begin stirring and slowly add the 0.1 M NaOH titrant in small, precise increments from the burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, ensuring the reading is stable (signal drift < 0.01 pH units per minute). Continue the titration until the pH reaches approximately 12-12.5.[15][16]
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve.
-
Replication: Perform the titration at least in triplicate to ensure reproducibility.[15][16]
Determination of Aqueous Solubility by Shake-Flask Method
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[17]
Materials:
-
This compound hydrochloride sample
-
Small glass vials with screw caps
-
Thermostatically controlled shaker or water bath (e.g., set to 25°C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Buffer solution of desired pH (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Sample Preparation: Add an excess amount of this compound hydrochloride to a series of vials containing the desired solvent (e.g., water, buffer). The presence of undissolved solid is crucial.[17]
-
Equilibration: Seal the vials and place them in the shaker at a constant temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[18]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For complete separation, centrifuge the vials at high speed.[17]
-
Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution).
-
Filtration: Immediately filter the aliquot using a syringe filter to remove any remaining undissolved microparticles.
-
Quantification: Dilute the filtrate to a suitable concentration and analyze it using a pre-validated analytical method (e.g., HPLC) to determine the concentration of dissolved this compound hydrochloride.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Determination of Octanol-Water Partition Coefficient (Log P)
The shake-flask method is the traditional approach for measuring the partition coefficient (P) or its logarithm (Log P), which indicates a drug's lipophilicity.[19]
Materials:
-
This compound hydrochloride sample
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Centrifuge tubes or separatory funnels
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC)
Procedure:
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Sample Addition: Prepare a stock solution of this compound hydrochloride in the aqueous phase. Add a known volume of this solution to a centrifuge tube.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the tube. Common volume ratios (octanol:water) are 1:1, 2:1, and 1:2.[19]
-
Equilibration: Cap the tube and shake it gently for a set period to allow for the partitioning of the drug between the two phases until equilibrium is reached. Avoid vigorous shaking that can cause emulsification.[20]
-
Phase Separation: Centrifuge the tube to ensure a clear separation of the n-octanol and aqueous layers.[19]
-
Quantification: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of this compound hydrochloride in each phase using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous The Log P is the base-10 logarithm of this value.
Visualizations: Pathways and Workflows
Mechanism of Action: Sodium Channel Blockade
This compound, like other local anesthetics, exerts its effect by blocking nerve impulse conduction. This is achieved by reversibly binding to voltage-gated sodium channels within the nerve cell membrane, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials.[14][21][22]
References
- 1. This compound Hydrochloride | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. This compound Hydrochloride | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound Hydrochloride | 132112-35-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. allmpus.com [allmpus.com]
- 7. 132112-35-7 CAS MSDS ((S)-ropivacaine hydrochloride hydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound hydrochloride monohydrate - CAS-Number 132112-35-7 - Order from Chemodex [chemodex.com]
- 9. This compound | 84057-95-4 [chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. (S)-ropivacaine hydrochloride hydrate CAS#: 132112-35-7 [m.chemicalbook.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. This compound | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 20. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 22. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Ropivacaine S-enantiomer and its pharmacological activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropivacaine, a long-acting amide local anesthetic, is distinguished in clinical practice by its development as a pure S-enantiomer.[1] This stereospecific formulation represents a significant advancement in regional anesthesia, offering a favorable safety profile, particularly concerning cardiotoxicity, when compared to its racemic predecessor, bupivacaine.[2][3] This technical guide provides an in-depth exploration of the pharmacological activity of S-ropivacaine, focusing on its mechanism of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their understanding and utilization of this important anesthetic agent.
Core Pharmacological Properties
This compound's primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[4] By inhibiting the influx of sodium ions, this compound prevents the generation and conduction of nerve impulses, resulting in a localized loss of sensation.[5] The S-enantiomer configuration is associated with a lower affinity for cardiac sodium channels compared to the R-enantiomer, which is a key factor in its reduced cardiotoxicity.[5] Additionally, this compound exhibits a degree of differential blockade, with a greater effect on sensory nerve fibers (Aδ and C fibers) than on motor fibers (Aβ fibers), particularly at lower concentrations.[4]
Data Presentation: Pharmacokinetics of S-Ropivacaine
The pharmacokinetic profile of S-ropivacaine is characterized by its absorption, distribution, metabolism, and elimination. The following table summarizes key pharmacokinetic parameters.
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 41 ± 7 L | [5][6] |
| Plasma Protein Binding | ~94% (primarily to α1-acid glycoprotein) | [6] |
| Metabolism | Extensively hepatic, via CYP1A2 (to 3-hydroxythis compound) and CYP3A4 (to N-dealkylated metabolites) | [4] |
| Elimination Half-life (t½) | Intravenous: 1.8 ± 0.7 hoursEpidural: 4.2 ± 1.0 hours | [4][6] |
| Total Plasma Clearance | 387 ± 107 mL/min | [5] |
Data Presentation: Potency and Toxicity of S-Ropivacaine vs. Bupivacaine
The potency and toxicity of S-ropivacaine are often compared to that of bupivacaine to highlight its safety advantages.
| Parameter | S-Ropivacaine | Bupivacaine | Reference |
| Potency (IC50 for open-channel block of SCN5A) | 322.2 ± 29.9 μM | 69.5 ± 8.2 μM | [7][8] |
| Potency (IC50 for inactivated SCN5A channels) | 2.73 ± 0.27 μM | 2.18 ± 0.16 μM | [7][8] |
| Neurotoxicity (IC50 for growth cone collapse) | ~10-2.5 M | ~10-2.6 M | [9] |
| Maximum Tolerated Unbound Plasma Concentration (Humans) | 0.6 mg/L | 0.3 mg/L | [2] |
Signaling Pathways and Mechanism of Action
The primary anesthetic effect of S-ropivacaine is mediated through the blockade of voltage-gated sodium channels. However, its toxicological effects, particularly neurotoxicity, involve more complex signaling pathways.
References
- 1. In vivo and in vitro evidence of the neurotoxic effects of this compound: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Comparative Analysis of Bupivacaine and this compound Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro metabolism and degradation pathways of ropivacaine
An In-Depth Technical Guide on the In Vitro Metabolism and Degradation Pathways of Ropivacaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management. A thorough understanding of its metabolic and degradation pathways is crucial for drug development, ensuring efficacy, and predicting potential drug-drug interactions and toxicity. This technical guide provides a comprehensive overview of the in vitro metabolism and degradation of this compound, detailing the enzymatic pathways, identified metabolites, degradation products under stress conditions, and the experimental protocols used for their characterization.
In Vitro Metabolism of this compound
The in vitro metabolism of this compound is primarily hepatic and mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic reactions are N-dealkylation and aromatic hydroxylation, leading to the formation of several metabolites.
Major Metabolic Pathways and Metabolites
This compound undergoes metabolism to form three main metabolites: 2',6'-pipecoloxylidide (PPX), 3'-hydroxythis compound (3'-OH Rop), and 4'-hydroxythis compound (4'-OH Rop).[1] Another minor metabolite, 2-OH-methyl-ropivacaine, has also been identified.[2]
-
N-dealkylation: This pathway involves the removal of the propyl group from the piperidine nitrogen, resulting in the formation of 2',6'-pipecoloxylidide (PPX) . This reaction is predominantly catalyzed by CYP3A4 .[1][2] PPX is considered a major metabolite of this compound in human liver microsomes.[1]
-
Aromatic Hydroxylation: This involves the addition of a hydroxyl group to the dimethylphenyl ring of this compound. This reaction leads to the formation of 3'-hydroxythis compound (3'-OH Rop) and 4'-hydroxythis compound (4'-OH Rop) . The formation of 3'-OH Rop is primarily mediated by CYP1A2 .[1][2][3] The formation of 4'-OH Rop is also attributed to CYP1A2.[1]
-
Other Minor Pathways: The formation of 2-OH-methyl-ropivacaine is catalyzed by CYP3A .[2]
The following diagram illustrates the primary metabolic pathways of this compound.
Quantitative Data on Metabolite Formation
The kinetics of metabolite formation can be characterized by the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). Limited quantitative data is available in the literature for all metabolites.
| Metabolite | Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Source |
| 2',6'-Pipecoloxylidide (PPX) | CYP3A4 | 125 | 4.78 | [4] |
Note: The provided Vmax for PPX formation was determined in a study focused on bupivacaine metabolism by CYP3A, which also metabolizes this compound to PPX.
In Vitro Degradation of this compound
Forced degradation studies are essential to understand the chemical stability of a drug substance under various stress conditions. These studies help in identifying potential degradation products and developing stability-indicating analytical methods.
Degradation Pathways under Stress Conditions
This compound has been subjected to forced degradation under conditions such as acid, base, oxidation, heat, and light.[1][5][6]
-
Alkaline Condition: Under alkaline stress (e.g., heating in 1 M NaOH), this compound undergoes cleavage of the amide linkage, leading to the formation of 2,6-dimethylaniline .[5]
-
Oxidative Condition: In the presence of an oxidizing agent like hydrogen peroxide, this compound is reported to form its N-Oxide .[6]
-
Acidic, Thermal, and Photolytic Conditions: While studies have been conducted under these conditions, the specific degradation products have not been clearly identified in the available literature. One study noted that this compound did not show significant degradation under acidic, thermal (dry heat), and sunlight stress conditions.[6] However, prolonged exposure or different conditions might lead to degradation.
The following diagram illustrates the known degradation pathways of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound metabolism and degradation.
In Vitro Metabolism using Human Liver Microsomes
This protocol is a generalized procedure based on common practices for studying in vitro drug metabolism.
Protocol Details:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine human liver microsomes (typically 0.1-1 mg/mL protein concentration), phosphate buffer (e.g., 100 mM, pH 7.4), and the this compound solution (at various concentrations to determine kinetics).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Incubate the mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Protocol Details:
-
Sample Preparation:
-
Prepare solutions of this compound in appropriate solvents.
-
-
Application of Stress Conditions:
-
Acidic Degradation: Mix the this compound solution with an acid (e.g., 0.1 M HCl) and heat if necessary.
-
Basic Degradation: Mix the this compound solution with a base (e.g., 0.1 M NaOH) and heat.[5]
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).[6]
-
Thermal Degradation: Expose the this compound solution or solid drug to elevated temperatures (e.g., 60°C).[1]
-
Photolytic Degradation: Expose the this compound solution to UV and/or visible light.[1]
-
-
Neutralization and Sample Preparation:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration for analysis.
-
-
Analysis:
-
Analyze the stressed samples using a stability-indicating LC-MS/MS method to separate and identify the degradation products.
-
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and its metabolites due to its high sensitivity and selectivity.
Typical LC-MS/MS Parameters:
-
Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[7][8][9]
-
Mass Spectrometric Detection: Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.[7][9]
Sample Preparation for LC-MS/MS Analysis:
-
Protein Precipitation: This is a common and simple method for plasma or microsomal samples, where a cold organic solvent like acetonitrile is added to precipitate proteins.[8][9]
-
Liquid-Liquid Extraction: This technique can also be used to extract this compound and its metabolites from aqueous matrices into an immiscible organic solvent.[7]
-
Solid-Phase Extraction: This method provides cleaner extracts and can be used for concentrating the analytes.
Conclusion
The in vitro metabolism of this compound is well-characterized, with N-dealkylation by CYP3A4 and aromatic hydroxylation by CYP1A2 being the major pathways. The primary metabolites are 2',6'-pipecoloxylidide, 3'-hydroxythis compound, and 4'-hydroxythis compound. While some quantitative kinetic data for PPX formation is available, further studies are needed to fully characterize the kinetics of the hydroxylation pathways.
Forced degradation studies have identified 2,6-dimethylaniline and the N-oxide of this compound as degradation products under alkaline and oxidative stress, respectively. The degradation profile under other stress conditions requires further elucidation. The detailed experimental protocols and analytical methods described in this guide provide a framework for researchers and scientists in the field of drug development to conduct further investigations into the metabolism and stability of this compound.
References
- 1. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, this compound, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Metabolism of this compound in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Mass Spectrometric Analysis of this compound and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalcra.com [journalcra.com]
- 7. Simultaneous Determination of this compound and 3-Hydroxy this compound in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | LC-MS/MS assisted biomonitoring of this compound and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Ropivacaine's Effects on Neuronal Cell Culture Models: A Technical Guide
Introduction
Ropivacaine is a long-acting amide local anesthetic widely utilized for surgical anesthesia and postoperative pain management.[1] While considered to have a better safety profile compared to other local anesthetics like bupivacaine, evidence from in vitro and in vivo studies indicates that this compound can exert neurotoxic effects, particularly at high concentrations or with prolonged exposure.[2][3] Understanding the cellular and molecular mechanisms underlying this neurotoxicity is critical for optimizing its clinical use and developing potential neuroprotective strategies. This technical guide provides an in-depth summary of the current research on this compound's effects on neuronal cell culture models, focusing on the key signaling pathways, quantitative effects on cell health, and the experimental protocols used to elucidate these findings.
Mechanisms of this compound-Induced Neurotoxicity
This compound-induced neurotoxicity is a multifactorial process involving the disruption of several critical cellular signaling pathways. The primary mechanisms identified in neuronal cell culture models include mitochondrial dysfunction, inhibition of pro-survival signaling, and activation of death receptor pathways, all of which converge on the induction of apoptosis (programmed cell death).
Mitochondrial Dysfunction and Oxidative Stress
A central mechanism of this compound neurotoxicity is the impairment of mitochondrial function.[4] this compound treatment has been shown to induce the expression of Dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission.[5][6] This leads to excessive mitochondrial fragmentation, which is followed by a cascade of detrimental events: increased production of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and reduced ATP production.[5][7] The subsequent release of pro-apoptotic factors like cytochrome c from the damaged mitochondria ultimately activates the intrinsic apoptotic pathway.[4] Silencing DRP1 has been shown to abolish these this compound-induced effects, highlighting its critical role in this pathway.[5][6]
References
- 1. This compound mesylate exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro evidence of the neurotoxic effects of this compound: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. The role of DRP1 in this compound-induced mitochondrial dysfunction and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Historical development and synthesis of ropivacaine for anesthesia research
An In-depth Technical Guide to the Historical Development and Synthesis of Ropivacaine for Anesthesia Research
Introduction
This compound is a long-acting local anesthetic of the amino amide class, distinguished by its development as a pure S-(-)-enantiomer.[1][2][3] This characteristic confers a favorable safety profile, particularly concerning cardiotoxicity, compared to its racemic predecessor, bupivacaine.[4][5][6] Marketed under trade names like Naropin, this compound is extensively utilized for surgical anesthesia and acute pain management, administered through techniques such as epidural blocks, major nerve blocks, and local infiltration.[7][8] Its development marked a significant milestone in the quest for safer and more effective local anesthetics, driven by a deeper understanding of stereospecificity and its impact on drug toxicity.[1][9][10] This guide provides a comprehensive overview of the historical context, synthesis, mechanism of action, and key experimental data related to this compound for professionals in research and drug development.
Historical Development: The Path to a Safer Anesthetic
The history of local anesthesia began with the isolation of cocaine from coca leaves in the mid-19th century and its first clinical use in 1884.[1][10] However, the severe toxicity and addictive properties of cocaine spurred the search for synthetic alternatives.[1][9] This led to the synthesis of amino ester anesthetics like procaine and later, the more stable amino amide compounds, including lidocaine (1943) and mepivacaine.[9][10]
In 1957, bupivacaine, a potent, long-acting amino amide, was synthesized and introduced to the market in 1965.[1][9] Despite its efficacy, accumulating reports linked bupivacaine to severe central nervous system (CNS) and cardiovascular toxicity, including cardiac arrest, particularly in pregnant women.[1][4][5] This critical issue highlighted the need for a long-acting local anesthetic with a wider margin of safety.
The breakthrough came with the understanding of stereoisomerism. Bupivacaine is a racemic mixture, containing equal amounts of two enantiomers (S- and R-forms).[3][11] Research revealed that the R-enantiomer was associated with greater cardiotoxicity.[12] This knowledge led to the strategic development of this compound, the pure S-(-)-enantiomer of the propyl-analogue of bupivacaine.[1][3] Developed by AstraZeneca, this compound was found to have significantly less cardiotoxicity than bupivacaine in animal models and was introduced for clinical use in 1996.[1][4][13]
Caption: Timeline of key milestones in the development of local anesthetics.
Chemical Synthesis of this compound
This compound's chemical name is (S)-(-)-1-propyl-N-(2,6-xylenyl)-2-piperidine formamide hydrochloride monohydrate.[2][14] It is structurally similar to bupivacaine and mepivacaine, differing in the alkyl group attached to the piperidine nitrogen.[3][15] The synthesis of this compound as a pure S-enantiomer is a critical aspect of its production, ensuring its improved safety profile.[3][12]
The synthesis generally starts with L-pipecolic acid (also known as (S)-piperidine-2-carboxylic acid).[13] The process involves two key steps:
-
Amidation: Formation of an amide bond between the L-pipecolic acid and 2,6-dimethylaniline.
-
N-Alkylation: Addition of a propyl group to the nitrogen atom of the piperidine ring.
Several specific synthetic routes have been published. A common approach involves converting the starting L-pipecolic acid into an acid chloride, which then reacts with 2,6-dimethylaniline to form the intermediate (S)-N-(2,6-dimethylphenyl)-2-piperidine carboxamide (also known as (S)-Pipecoloxylidide).[13][16] This intermediate is subsequently alkylated using an n-propyl halide (e.g., n-propyl bromide) to yield the final this compound base.[13][17]
Caption: A simplified flowchart of the this compound synthesis pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound Base
This protocol is a generalized representation based on published synthetic routes.[2][13][17]
Objective: To synthesize this compound base from (S)-pipecolic acid 2,6-xylidide.
Materials:
-
(S)-pipecolic acid 2,6-xylidide
-
n-propyl bromide
-
Tetrahydrofuran (THF)
-
Diisopropyl ether
-
Sodium hydroxide or Sodium Carbonate solution (for purification steps)
-
Reaction vessel with reflux condenser and stirrer
-
Filtration apparatus
-
Vacuum oven
Methodology:
-
Reaction Setup: Charge the reaction vessel with (S)-pipecolic acid 2,6-xylidide (1 molar equivalent) and tetrahydrofuran (THF) as the solvent.[17]
-
Alkylation: Add an excess of n-propyl bromide (e.g., 10 molar equivalents) to the mixture.[17]
-
Reflux: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain under stirring for 20-24 hours.[17]
-
Isolation of Crude Product: After the reaction is complete, cool the mixture. Filter off the inorganic salts that have precipitated.[17] Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound base as a solid.[17]
-
Purification: Take up the solid crude product in a minimal amount of a suitable solvent like diisopropyl ether and stir.[17] Filter the suspension under vacuum and wash the residue on the filter multiple times with the same solvent.[17]
-
Drying: Dry the purified this compound base in a vacuum oven at approximately 55°C.[17] The resulting product should be a non-hygroscopic solid.[17]
-
Conversion to Hydrochloride Salt (Optional): The this compound base can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound hydrochloride, which is the common pharmaceutical form.[17]
Protocol 2: Determination of Enantiomeric Purity by Capillary Electrophoresis (CE)
Objective: To determine the enantiomeric purity of the synthesized S-ropivacaine, ensuring it is free from the more toxic R-enantiomer.
Materials & Instrumentation:
-
Capillary Electrophoresis (CE) system with UV detector
-
Fused-silica capillary
-
Chiral selector: Methyl-β-cyclodextrin
-
Background electrolyte (BGE): Phosphate buffer
-
S-ropivacaine sample
-
R-ropivacaine standard (for method validation)
Methodology:
-
Capillary Conditioning: Condition a new capillary by flushing sequentially with sodium hydroxide solution, water, and finally the background electrolyte (BGE).
-
BGE Preparation: Prepare a phosphate buffer solution containing the chiral selector, methyl-β-cyclodextrin.[18] The concentration of the selector is a critical parameter to optimize for achieving separation.
-
Sample Preparation: Dissolve the synthesized this compound in the BGE or a suitable solvent to a known concentration.
-
Electrophoresis:
-
Fill the capillary with the BGE containing the chiral selector.[18]
-
Inject the sample plug into the capillary using pressure or voltage.
-
Apply a high voltage across the capillary to initiate electrophoretic separation.
-
Monitor the separation using a UV detector at an appropriate wavelength.
-
-
Data Analysis: The two enantiomers (S- and R-ropivacaine) will migrate at different velocities due to their differential interaction with the chiral selector, resulting in two separate peaks. Calculate the percentage of the R-enantiomer impurity relative to the main S-enantiomer peak area to determine the enantiomeric purity.[18]
Anesthesia Research: Mechanism and Properties
Mechanism of Action
Like other local anesthetics, this compound exerts its effect by blocking nerve impulse conduction.[19][20] The primary mechanism is the reversible inhibition of sodium ion influx through voltage-gated sodium channels in the neuronal membrane.[7][8]
-
Binding: this compound, in its charged cationic form, binds to a specific receptor site within the sodium channel.[7]
-
Inhibition: This binding locks the channel in an inactivated state, preventing the large, transient influx of sodium ions that is necessary for the generation and propagation of an action potential.[7][20]
-
Blockade: The failure of the action potential to propagate along the nerve fiber results in a loss of sensation in the area innervated by the nerve.[11][20]
This compound is less lipophilic than bupivacaine, which is thought to contribute to its lower toxicity and a differential blockade effect.[11][19] It is less likely to penetrate large, myelinated Aβ motor fibers, resulting in a more selective block of pain-transmitting Aδ and C fibers.[19][21] This can be advantageous when motor function needs to be preserved.[8]
Caption: this compound blocks the sodium channel, preventing nerve impulse propagation.
Pharmacokinetics and Metabolism
This compound's absorption into the systemic circulation depends on the dose, concentration, and vascularity of the administration site.[7][11] It is highly protein-bound in plasma (~94%), primarily to α1-acid glycoprotein.[7][11] The drug is extensively metabolized in the liver, mainly by the cytochrome P450 enzyme CYP1A2 to 3'-hydroxy-ropivacaine and by CYP3A4 to 2',6'-pipecoloxylidide (PPX).[19][22] These metabolites are then excreted by the kidneys, with only about 1% of the drug being excreted unchanged in the urine.[2][11]
Quantitative Data and Comparative Analysis
Table 1: Physicochemical Properties of this compound and Comparators
| Property | This compound | Bupivacaine | Lidocaine |
| Chemical Class | Amino Amide | Amino Amide | Amino Amide |
| Chirality | Pure S-Enantiomer[3] | Racemic Mixture[11] | Achiral |
| Molecular Weight ( g/mol ) | 274.4[4][22] | 288.4 | 234.3 |
| pKa (at 25°C) | 8.1[14] | 8.1 | 7.9 |
| Lipid Solubility (Partition Coefficient) | 115[23] | 346 | 110 |
| Plasma Protein Binding | ~94%[7][11] | ~95% | ~65% |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value (following IV administration) |
| Volume of Distribution (Vd) | ~41 L[7][24] |
| Plasma Clearance | ~387 mL/min[24] |
| Terminal Half-life (t½) | ~1.8 hours (IV)[7][19] |
| ~4.2 hours (Epidural)[7][19] | |
| Primary Metabolism Route | Hepatic (CYP1A2, CYP3A4)[19][22] |
| Primary Excretion Route | Renal (as metabolites)[7][19] |
Table 3: Clinical Comparison of this compound and Bupivacaine
| Feature | This compound | Bupivacaine |
| Potency | Slightly less potent than bupivacaine, especially at lower concentrations[15][19] | High |
| Onset of Sensory Block | Similar to bupivacaine[6][19] | Rapid to intermediate |
| Duration of Sensory Block | Long-acting, similar to bupivacaine[3][19] | Long-acting |
| Motor Blockade | Less intense and shorter duration than bupivacaine[3][6][19] | More pronounced |
| CNS Toxicity Potential | Lower than bupivacaine[11][13] | Higher |
| Cardiotoxicity Potential | Significantly lower than bupivacaine[4][5][6] | Higher, especially the R-enantiomer |
| CC/CNS Ratio * | Higher (greater margin of safety)[7] | Lower |
*CC/CNS Ratio: Ratio of the drug dose required to cause cardiovascular collapse to the dose needed to produce seizures.[7]
Clinical Research Protocols
Protocol 3: Representative Clinical Trial Workflow
Objective: To compare the efficacy and safety of epidural this compound versus bupivacaine for labor analgesia.
Study Design: A prospective, randomized, double-blind controlled trial.[25]
Methodology:
-
Patient Recruitment: Recruit healthy, consenting parturients in active labor requesting epidural analgesia.
-
Randomization: Randomly assign participants to receive either epidural this compound (e.g., 0.2%) or epidural bupivacaine (e.g., 0.125%) with a fixed concentration of an opioid like fentanyl.[26]
-
Blinding: The patient, anesthesiologist, and research staff assessing outcomes are all blinded to the treatment allocation. The study drugs are prepared in identical, coded syringes by an unblinded pharmacist.
-
Anesthesia Administration:
-
An epidural catheter is placed.
-
An initial loading dose of the assigned study solution is administered.
-
Analgesia is maintained via a continuous infusion or patient-controlled epidural analgesia (PCEA) pump.
-
-
Data Collection:
-
Primary Outcome: Patient-reported pain scores (e.g., using a Visual Analog Scale - VAS) at regular intervals.
-
Secondary Outcomes: Degree of motor block (e.g., using the Bromage scale), total drug consumption, incidence of side effects (hypotension, nausea, vomiting), and neonatal outcomes (Apgar scores).[7]
-
-
Statistical Analysis: Compare the outcomes between the two groups using appropriate statistical tests (e.g., t-test for continuous data, chi-square test for categorical data) to determine if there are significant differences in efficacy or safety.
References
- 1. From cocaine to this compound: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The toxicity of local anesthetics: the place of this compound and levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 9. From cocaine to this compound: the history of local anesthetic drugs. | Semantic Scholar [semanticscholar.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. drugs.com [drugs.com]
- 12. The Study of this compound Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. fresenius-kabi.com [fresenius-kabi.com]
- 15. jvsmedicscorner.com [jvsmedicscorner.com]
- 16. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. Determination of the enantiomeric purity of S-ropivacaine by capillary electrophoresis with methyl-beta-cyclodextrin as chiral selector using conventional and complete filling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. This compound | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. This compound | 84057-95-4 [chemicalbook.com]
- 24. mdpi.com [mdpi.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. ejhp.bmj.com [ejhp.bmj.com]
Ropivacaine lipophilicity and its impact on protein binding
An In-depth Technical Guide: Ropivacaine Lipophilicity and its Impact on Protein Binding
Introduction
This compound is a long-acting local anesthetic of the amino amide type. Its clinical efficacy and safety profile are intrinsically linked to its physicochemical properties, primarily its lipophilicity and extent of protein binding. This technical guide provides a detailed examination of the relationship between this compound's lipophilicity and its interaction with plasma proteins, offering insights for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
This compound, with the chemical formula C17H26N2O, is the (S)-enantiomer of 1-propyl-2',6'-pipecoloxylidide. It is structurally similar to bupivacaine and mepivacaine. A key determinant of its pharmacological activity is its lipophilicity, which governs its ability to permeate nerve membranes and interact with plasma proteins.
Lipophilicity of this compound
Lipophilicity is a critical physicochemical property of a drug that influences its absorption, distribution, metabolism, and excretion (ADME). It is typically quantified by the partition coefficient (log P) or the distribution coefficient (log D).
Table 1: Lipophilicity of this compound and Related Local Anesthetics
| Compound | Log P (octanol/water) | Log D (pH 7.4) | Reference |
| This compound | 2.9, 3.3 | 3.2, 3.3 | |
| Bupivacaine | 3.41, 3.6 | 3.5 | |
| Mepivacaine | 2.3 | 1.9 | |
| Lidocaine | 2.44 | 2.3 |
This compound exhibits a high degree of lipophilicity, which is slightly lower than that of bupivacaine. This property is crucial for its ability to penetrate the lipid-rich neuronal membranes to reach its site of action, the voltage-gated sodium channels.
Protein Binding of this compound
Upon entering the systemic circulation, this compound extensively binds to plasma proteins, primarily alpha-1-acid glycoprotein (AAG) and, to a lesser extent, albumin. This binding is reversible and concentration-dependent. The extent of protein binding significantly influences the free fraction of the drug available to exert its therapeutic and potentially toxic effects.
Table 2: Plasma Protein Binding Characteristics of this compound
| Parameter | Value | Primary Binding Proteins | Reference |
| Plasma Protein Binding | ~94% | Alpha-1-acid glycoprotein (AAG), Albumin | |
| Free Fraction | ~6% |
The high degree of protein binding serves as a reservoir for the drug, contributing to its long duration of action. The primary determinant of this compound binding in plasma is the concentration of AAG.
The Interplay between Lipophilicity and Protein Binding
The lipophilicity of this compound is a key driver of its high affinity for plasma proteins. Hydrophobic interactions play a significant role in the binding of amide-type local anesthetics to AAG and albumin. The aromatic ring and the alkyl groups of the this compound molecule contribute to its lipophilic character, facilitating its interaction with the hydrophobic pockets of these proteins.
Experimental Protocols
The determination of lipophilicity and protein binding are crucial steps in drug development. The following sections outline standard methodologies for these assessments.
Determination of Lipophilicity (Shake-Flask Method)
The shake-flask method is the traditional and most straightforward technique for determining the octanol-water partition coefficient (log P).
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration of the compound in each phase is measured at equilibrium, and the partition coefficient is calculated.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare the aqueous and n-octanol phases, ensuring mutual saturation by shaking them together for 24 hours and then allowing them to separate.
-
Partitioning: Add a small volume of the this compound stock solution to a known volume of the aqueous and n-octanol phases in a centrifuge tube.
-
Equilibration: The mixture is agitated (e.g., by shaking or vortexing) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of P.
Determination of Protein Binding (Equilibrium Dialysis)
Equilibrium dialysis is considered the gold standard for assessing plasma protein binding.
Principle: This method involves a semi-permeable membrane that separates a protein solution (plasma) from a protein-free buffer. The drug can pass through the membrane, but the protein cannot. At equilibrium, the concentration of the free drug is the same on both sides of the membrane.
Methodology:
-
Apparatus Setup: An equilibrium dialysis cell consists of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 5-10 kDa) that retains proteins but allows the free drug to pass.
-
Sample Preparation: One chamber is filled with plasma (or a specific protein solution like AAG or albumin) containing a known concentration of this compound. The other chamber is filled with a protein-free buffer (e.g., PBS, pH 7.4).
-
Incubation: The dialysis cell is incubated at a physiological temperature (37°C) with gentle agitation for a period sufficient to reach equilibrium (typically 4-24 hours).
-
Sampling: After equilibrium is reached, samples are taken from both chambers.
-
Analysis: The total drug concentration in the protein-containing chamber and the free drug concentration in the protein-free chamber are measured using a sensitive analytical method like LC-MS/MS.
-
Calculation: The percentage of protein-bound drug is calculated using the formula: % Bound = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100
Conclusion
The lipophilicity of this compound is a fundamental physicochemical property that directly influences its high degree of plasma protein binding. This strong binding, primarily to alpha-1-acid glycoprotein, results in a low free fraction of the drug, which contributes to its long duration of action and favorable safety profile compared to more lipophilic and less protein-bound local anesthetics. A thorough understanding of these interconnected properties, along with robust experimental characterization, is essential for the continued development and clinical application of this compound and other anesthetic agents.
Ropivacaine Hydrochloride Salt vs. Free Base: A Technical Guide to Solubility in Research Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of ropivacaine hydrochloride salt and its corresponding free base form in common laboratory solvents and research buffers. Understanding these properties is critical for accurate experimental design, formulation development, and ensuring the bioavailability of this compound in preclinical and research settings. This document provides a comparative analysis, quantitative solubility data, detailed experimental protocols, and conceptual diagrams to elucidate the underlying chemical principles.
Physicochemical Properties and the Role of pH
This compound is an amino amide local anesthetic.[1] It is a weak base with a pKa of approximately 8.1.[2][3] This property is the primary determinant of its solubility profile. In research and clinical applications, it is most commonly supplied as the hydrochloride (HCl) salt to enhance its aqueous solubility. The free base form, while more lipid-soluble and essential for crossing neural membranes to exert its anesthetic effect, has very low water solubility.[4][5]
The equilibrium between the water-soluble protonated form (the hydrochloride salt) and the lipid-soluble, poorly water-soluble deprotonated form (the free base) is governed by the pH of the solution, as described by the Henderson-Hasselbalch equation.
-
At pH < pKa (Acidic Conditions): The equilibrium shifts towards the protonated, charged form (R-NH3+). This form is highly water-soluble, making the hydrochloride salt suitable for aqueous formulations.
-
At pH > pKa (Alkaline Conditions): The equilibrium favors the deprotonated, neutral free base (R-NH2). As the pH increases above 6.0, the solubility of this compound hydrochloride is significantly reduced, which can lead to precipitation.[6][7]
A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound Hydrochloride and this compound Free Base
| Property | This compound Hydrochloride | This compound Free Base | Reference(s) |
| Molecular Formula | C17H26N2O • HCl • H2O | C17H26N2O | [2][6] |
| Molecular Weight | 328.89 g/mol | 274.40 g/mol | [2][6] |
| pKa | ~8.1 (at 25°C) | ~8.1 (at 25°C) | [2][3][6] |
| Appearance | White crystalline powder | Solid | [2][8] |
| CAS Number | 98717-15-8 | 84057-95-4 | [2][9] |
Quantitative Solubility Data
The choice of solvent or buffer is critical when preparing stock solutions or experimental formulations of this compound. The hydrochloride salt offers significantly higher solubility in aqueous media compared to the free base, which is practically insoluble in water.[5] For organic solvents like DMSO and ethanol, both forms exhibit good solubility.
Table 2: Comparative Solubility of this compound Forms
| Solvent / Buffer | Form | Solubility | Temperature | Reference(s) |
| Water | Hydrochloride | ~50 - 53.8 mg/mL | 25°C | [2][6] |
| Water | Hydrochloride | 46 mg/mL | Not Specified | [9] |
| Water | Free Base | Insoluble | Not Specified | [5] |
| PBS (pH 7.2) | Hydrochloride | ~0.25 mg/mL | Not Specified | [10] |
| DMSO | Hydrochloride | ~25 - 62 mg/mL | Not Specified | [9][10] |
| DMSO | Free Base | 23 mg/mL | Not Specified | [5] |
| Ethanol | Hydrochloride | ~15 - 62 mg/mL | Not Specified | [9][10] |
Note: Solubility values can vary between sources due to different experimental conditions (e.g., temperature, exact buffer composition, measurement technique). The low solubility in PBS (pH 7.2) highlights the precipitation risk when diluting acidic stock solutions into neutral or alkaline buffers.[10]
Experimental Protocols
Determining the solubility of a compound is a fundamental step in drug development. A widely accepted method is the Saturated Shake-Flask method. This protocol provides a reliable means to measure equilibrium solubility.
Saturated Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound hydrochloride or free base in a specific research buffer (e.g., PBS, Tris-HCl).
Materials and Equipment:
-
This compound hydrochloride or free base powder
-
Selected research buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the this compound compound (either salt or free base) to a series of vials. The amount should be more than what is expected to dissolve to ensure a saturated solution.
-
Solvent Addition: Add a precise volume of the chosen research buffer to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To fully separate the solid and liquid phases, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of known this compound concentrations.
-
Dilute the filtered sample with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis).
-
Analyze the standard and sample solutions using a validated HPLC or UV-Vis method to determine the concentration of this compound in the saturated sample.
-
-
Data Analysis: The concentration determined in the previous step represents the equilibrium solubility of the compound in the tested buffer at that specific temperature. The experiment should be performed in triplicate to ensure reproducibility.
Visualizing Key Concepts and Workflows
Diagrams are essential for understanding the chemical behavior of this compound in solution and the experimental processes used to characterize it.
Caption: Chemical equilibrium of this compound salt and free base.
Caption: Experimental workflow for solubility determination.
Conclusion and Recommendations
The choice between this compound hydrochloride and its free base is dictated by the intended application and the required solvent system.
-
This compound Hydrochloride is the preferred form for preparing aqueous stock solutions and formulations due to its high water solubility at an acidic pH.[2][6] Researchers must be cautious of potential precipitation when diluting these acidic stocks into neutral or alkaline buffers, such as PBS at pH 7.2.[7][10]
-
This compound Free Base is practically insoluble in water but soluble in organic solvents like DMSO.[5] It is the biologically active form that permeates nerve membranes. Studies requiring direct application of the free base or its incorporation into lipid-based delivery systems will utilize this form.
For reliable and reproducible experimental results, it is imperative to consider the pH of the final solution and its proximity to this compound's pKa. Whenever preparing dilutions in physiological buffers, it is advisable to perform a preliminary test to check for precipitation.
References
- 1. This compound Hydrochloride | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fresenius-kabi.com [fresenius-kabi.com]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. CN110869000A - Solubility-enhanced drug-containing formulations - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. This compound | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Ropivacaine Administration Protocols for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of ropivacaine in various in vivo animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound for local and regional anesthesia.
Data Summary of this compound Administration in Animal Models
The following tables summarize quantitative data from various studies on the administration of this compound in different animal species and via multiple routes.
Table 1: Subcutaneous and Local Infiltration
| Animal Model | Concentration (%) | Dose (mg/kg) | Volume | Observed Effects & Duration |
| Pig | 0.25, 0.75 | Not specified | 1 mL | Decreased cutaneous blood flow.[1][2] |
| Guinea Pig | 0.25 - 0.75 | Not specified | 0.25 mL | Longer acting than bupivacaine.[2] |
| Rat | Not specified | 75, 150, 300 | Not specified | Subcutaneous injection on the back of the neck.[3] |
| Mouse | Not specified | Not specified | 0.1 mL/10g | Subcutaneous injection for induction of anesthesia.[4] |
Table 2: Peripheral Nerve Block
| Animal Model | Concentration (%) | Dose (mg/kg) | Volume | Nerve Blocked & Observed Effects |
| Mouse | 0.5 | Not specified | Not specified | Sciatic nerve block; transiently increased withdrawal threshold.[5] |
| Mouse | Not specified | Not specified | 200 µL | Sciatic nerve block; 1 mg this compound.[6] |
Table 3: Epidural Administration
| Animal Model | Concentration (%) | Dose (mg/kg) | Volume/Rate | Observed Effects |
| Rat | 0.2 | Not specified | 100 µL | Administered via an epidural catheter.[7] |
| Pig | Not specified | Not specified | Not specified | Associated with a decrease in heart rate and improved blood pressure.[8] |
Table 4: Intrathecal Administration
| Animal Model | Concentration (%) | Dose (mg) | Volume | Observed Effects |
| Rabbit | 0.2, 0.75, 1.0, 2.0 | 0.4 - 4.0 | 0.2 mL | Dose-dependent spinal anesthesia; no neurotoxicity observed.[9] |
| Rabbit | 2.0 | Not specified | 0.3 mL | Less vacuolation of the dorsal funiculus compared to other local anesthetics.[10] |
| Rabbit | 0.2, 0.75, 1.0 | 0.6, 2.25, 3.0 | 0.3 mL | To determine onset and duration of action.[11] |
Experimental Protocols
Subcutaneous Infiltration in the Pig Model
Objective: To assess the local anesthetic and vasoconstrictive effects of this compound on cutaneous tissue.
Materials:
-
This compound solution (0.25% or 0.75%)
-
Saline solution (0.9%)
-
Syringes (1 mL) with needles
-
Laser Doppler flowmeter
-
Animal clippers
-
Marking pen
Procedure:
-
Acclimatize the pigs to the laboratory environment.
-
Anesthetize the animal according to an approved institutional protocol.
-
Shave the hair on the side of the pig to expose the skin.
-
Mark multiple injection sites, ensuring they are well-separated.
-
Record baseline cutaneous blood flow at each marked site using the laser Doppler flowmeter.
-
Inject 1 mL of the test solution (this compound 0.25% or 0.75%, or saline) subcutaneously at the designated sites.[1]
-
Measure cutaneous blood flow at 5, 10, 15, and 30 minutes post-injection at all sites.[1]
-
Monitor the animal for any adverse reactions.
-
At the end of the experiment, euthanize the animal using an approved method.
Sciatic Nerve Block in the Mouse Model
Objective: To evaluate the efficacy of this compound for peripheral nerve blockade.
Materials:
-
This compound solution (0.5%)[5]
-
Anesthetic for induction (e.g., isoflurane)
-
Surgical instruments for dissection
-
33-gauge needle[6]
-
Apparatus for assessing sensory and motor function (e.g., von Frey filaments, hot/cold plate, rotarod)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a prone position and shave the hair over the thigh.
-
Make a small skin incision to expose the sciatic nerve.
-
Carefully inject 200 µL of 0.5% this compound solution into the perineural subfascia of the sciatic nerve under direct visualization.[5][6]
-
Close the surgical wound with sutures.
-
Allow the animal to recover from anesthesia.
-
Assess sensory block using the von Frey test or hot/cold plate at regular intervals.
-
Assess motor block by observing gait and using a rotarod test.
-
Continue monitoring until sensory and motor functions return to baseline.
Epidural Administration in the Rat Model
Objective: To investigate the analgesic effects of epidurally administered this compound.
Materials:
-
This compound solution (0.2%)[7]
-
Epidural catheter
-
Surgical instruments for catheter implantation
-
Anesthetic for surgery (e.g., ketamine/xylazine)
-
Saline solution (sterile)
Procedure:
-
Anesthetize the rat according to an approved protocol.
-
Surgically implant an epidural catheter, with the tip located in the lumbar epidural space (around L3-L4).
-
Tunnel the catheter subcutaneously to exit at the neck and secure it.
-
Allow the animal to recover from surgery for a few days.
-
For administration, slowly inject 100 µL of 0.2% this compound solution through the catheter over 30 seconds.[7]
-
Flush the catheter with 10 µL of sterile saline.[7]
-
Assess the level of sensory and motor blockade at regular intervals using appropriate behavioral tests (e.g., tail-flick test, von Frey filaments).
-
Monitor for any signs of distress or neurological impairment.
Intrathecal Administration in the Rabbit Model
Objective: To determine the pharmacodynamics and neurotoxic potential of intrathecal this compound.
Materials:
-
This compound solutions (0.2%, 0.75%, 1.0%, 2.0%)[9]
-
Intrathecal catheter
-
Surgical instruments for catheter implantation
-
Anesthetic for surgery
-
Saline solution (0.9%)
Procedure:
-
Anesthetize the rabbit and surgically implant a lumbar intrathecal catheter.
-
Allow the animal to recover from the surgical procedure.
-
Randomly assign rabbits to different treatment groups.
-
Inject 0.2 mL of the designated this compound solution or saline control into the intrathecal catheter over 30 seconds.[9]
-
Record the onset time, duration, and extent of motor block.
-
Monitor mean arterial blood pressure.
-
Observe the animals for seven days for any clinical signs of neurological deficits.[9]
-
At the end of the observation period, euthanize the animals and perform a histopathological examination of the spinal cord and nerves to assess for neurotoxicity.[9]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via blockade of voltage-gated sodium channels.
Experimental Workflow
Caption: General experimental workflow for in vivo assessment of this compound.
References
- 1. Effect of this compound on cutaneous capillary blood flow in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacodynamics, toxicology and toxicokinetics of this compound oil delivery depot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
- 5. Peripheral Nerve Block Facilitates Acute Inflammatory Responses Induced by Surgical Incision in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transient Heat Hyperalgesia During Resolution of this compound Sciatic Nerve Block in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidural Sustained Release this compound Prolongs Anti-Allodynia and Anti-Hyperalgesia in Developing and Established Neuropathic Pain | PLOS One [journals.plos.org]
- 8. Cardiovascular effects of epidural morphine or this compound in isoflurane-anaesthetised pigs during surgical devascularisation of the liver [scielo.org.za]
- 9. Intrathecal this compound in rabbits: pharmacodynamic and neurotoxicologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the neurotoxic effects on the spinal cord of tetracaine, lidocaine, bupivacaine, and this compound administered intrathecally in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Ropivacaine Quantification in Plasma
Introduction
Ropivacaine is a long-acting amide local anesthetic agent widely used for surgical anesthesia and acute pain management.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the determination of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are intended for researchers, scientists, and drug development professionals.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and cost-effective approach for the quantification of this compound in plasma, suitable for routine therapeutic drug monitoring.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of an internal standard (IS) solution (e.g., Bupivacaine).[1]
-
Add 200 µL of 1 M NaOH to alkalize the sample.[1]
-
Add 3 mL of diethyl ether as the extraction solvent.[1]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.[1]
-
Centrifuge the sample at 3000 rpm for 3 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the supernatant (organic layer) to a new clean tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.[1]
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL) and inject it into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector is required.[1]
-
Column: A C18 reversed-phase column is typically used.[1]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer is commonly employed. For example, a ratio of 20:80 (v/v) of acetonitrile and a phosphate solution (25 mM KH2PO4, 3 mM sulfuric acid, 3.6 mM triethylamine) can be used.[1]
-
Flow Rate: A typical flow rate is 0.8 mL/min.[2]
-
Detection Wavelength: this compound can be detected at 210 nm.[1][3]
-
Injection Volume: A 20 µL injection volume is common.
3. Data Analysis
-
Peak areas of this compound and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound standards.
-
The concentration of this compound in the unknown samples is determined from the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 25-1,000 ng/mL[2] | 200-1,000 ng/mL[4] | 0.21-3.34 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 35 ng/mL[1] | 5 ng/mL[5] | 0.21 µg/mL[3] |
| Recovery | > 87.9%[2] | 98% (average)[5] | Not Specified |
| Intra-day Precision (CV%) | 2.0-12.0%[2] | <10% (day-to-day)[5] | Met requirements[3] |
| Inter-day Precision (CV%) | 1.7-14.8%[2] | <10% (day-to-day)[5] | Met requirements[3] |
| Internal Standard | Bupivacaine[2] | Pentycaine[5] | Lidocaine[3] |
| Sample Preparation | Liquid-Liquid Extraction[2] | Solid-Phase Extraction[5] | Protein Precipitation[3] |
// Set graph and node attributes for visualization graph [bgcolor="#FFFFFF", size="10,5", dpi=72]; node [penwidth=1, color="#5F6368"]; edge [penwidth=1]; }
Caption: Workflow for this compound quantification in plasma using LC-MS/MS.
References
- 1. ualberta.ca [ualberta.ca]
- 2. Liquid chromatographic determination of plasma this compound for assessing pharmacokinetics of the viscous preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Bupivacaine and this compound in Human Plasma by HPLC [cjph.com.cn]
- 4. The Study of this compound Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]
- 5. Simultaneous measurement of plasma this compound and bupivacaine concentrations by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Ropivacaine's Effects on Ion Channels using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing patch-clamp electrophysiology to study the effects of the local anesthetic ropivacaine on various ion channels. Understanding these interactions is crucial for elucidating its mechanism of action, predicting clinical efficacy, and assessing potential cardiotoxicity.
Introduction to this compound and Ion Channel Modulation
This compound is a long-acting amide local anesthetic widely used for regional anesthesia and pain management.[1][2] Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials.[1][3] However, this compound also interacts with other ion channels, including potassium and calcium channels, which contributes to both its therapeutic effects and potential side effects, such as cardiotoxicity.[1][4] Patch-clamp techniques are the gold standard for investigating these drug-channel interactions at the molecular level, providing high-resolution data on channel function and modulation.[5][6][7]
This compound's Effects on Key Ion Channels: A Quantitative Summary
Patch-clamp studies have quantified the inhibitory effects of this compound on a variety of ion channels. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of this compound across different channel types and states.
Table 1: this compound's Inhibitory Effects (IC50) on Voltage-Gated Sodium Channels (Nav)
| Channel Subtype/Tissue | Experimental Conditions | IC50 (µM) | Key Findings |
| Tetrodotoxin-Resistant (TTX-R) Na+ Channels (rat DRG neurons) | Whole-cell patch-clamp | 54 ± 14 | This compound preferentially blocks TTX-R channels, which are prevalent in nociceptive neurons.[8] |
| Tetrodotoxin-Sensitive (TTX-S) Na+ Channels (rat DRG neurons) | Whole-cell patch-clamp | 116 ± 35 | Lower potency on TTX-S channels compared to TTX-R channels.[8] |
| SCN5A (human cardiac Na+ channels) - Open State | Outside-out patch-clamp | 322.2 ± 29.9 | Bupivacaine is approximately 4.5-fold more potent in blocking the open state of cardiac sodium channels.[9][10] |
| SCN5A (human cardiac Na+ channels) - Inactivated State | Outside-out patch-clamp | 2.73 ± 0.27 | Higher affinity for the inactivated state compared to the open state.[9][10] |
| Dorsal Horn Neurons (neonatal rats) | Whole-cell patch-clamp (Vh = -80 mV) | 117.3 | Demonstrates state-dependent block, with higher potency at more depolarized potentials.[11] |
| Dorsal Horn Neurons (neonatal rats) | Whole-cell patch-clamp (Vh = -60 mV) | 74.3 | Increased potency at a holding potential that promotes channel inactivation.[11] |
Table 2: this compound's Inhibitory Effects (IC50) on Potassium Channels (Kv)
| Channel Subtype | Experimental Conditions | IC50 (µM) | Key Findings |
| hERG (human Ether-à-go-go-Related Gene) | Whole-cell patch-clamp in CHO cells | 20 | This compound blocks hERG channels in a concentration-, time-, and state-dependent manner.[12][13] |
| hKv1.5 (human cardiac K+ channel) | Whole-cell patch-clamp in Ltk- cells | 80 ± 4 (KD) | Acts as an open channel blocker.[14] |
| TREK-1 (K2P channel) | Whole-cell patch-clamp in COS-7 cells | 402.7 ± 31.8 | Shows stereoselective inhibition, with bupivacaine being more potent.[15][16] |
| Cardiac KATP Channels | Inside-out patch-clamp in COS-7 cells | 249 | Stereoselective inhibition, with bupivacaine having a higher potency (IC50 = 52 µM).[17] |
| Small Conductance Ca2+-activated K+ (SK2) Channels | Whole-cell patch-clamp in HEK-293 cells | 46.5 | Bupivacaine is more potent in inhibiting SK2 channels (IC50 = 16.5 µM).[18] |
| Flicker K+ Channel (amphibian myelinated nerve) | Patch-clamp | 4.2 | High sensitivity to this compound applied extracellularly.[19] |
Table 3: this compound's Effects on Other Ion Channels
| Channel Type | Experimental Conditions | Effect | Key Findings |
| High-Voltage-Activated (HVA) Ca2+ Channels (rat dorsal horn neurons) | Whole-cell patch-clamp | Biphasic: Potentiation at <50 µM, Inhibition at >50 µM | Unlike bupivacaine, this compound shows a complex dose-dependent effect.[20] |
| L-type Ca2+ Current (canine ventricular cardiomyocytes) | Whole-cell voltage-clamp | Inhibition (EC50 = 263 ± 67 µM) | Contributes to the negative inotropic effects of this compound.[4] |
Signaling Pathways and Mechanisms of Action
This compound's interaction with ion channels can be visualized through several key mechanisms and pathways.
This compound exhibits a state-dependent blockade of sodium channels, meaning it has different affinities for the resting, open, and inactivated states of the channel.[21][22] It preferentially binds to the open and inactivated states, which are more prevalent during periods of high-frequency neuronal firing, leading to a "use-dependent" block.[8][11]
Studies suggest a link between this compound-induced neurotoxicity and the modulation of T-type calcium channels, leading to the upregulation of Calcium/calmodulin-dependent protein kinase II (CaMKII).[23][24] This highlights the importance of investigating this compound's effects beyond its primary target of sodium channels.
Experimental Protocols
The following protocols provide a generalized framework for studying the effects of this compound on ion channels using the whole-cell patch-clamp technique. Specific parameters may need to be optimized depending on the cell type and the ion channel being investigated.
Cell Preparation
-
Cell Culture: Culture cells expressing the ion channel of interest (e.g., HEK-293 cells stably transfected with the gene for a specific channel subtype, or primary neurons) under appropriate conditions.[18]
-
Dissociation (for primary cells): For tissues like dorsal root ganglia (DRG), enzymatic dissociation is required to obtain single neurons for patch-clamping.[8]
-
Plating: Plate the cells onto glass coverslips at a suitable density for patch-clamp recording.
Solutions and Reagents
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in deionized water and make fresh dilutions in the external solution on the day of the experiment.
Whole-Cell Patch-Clamp Recording
The whole-cell configuration allows for the measurement of macroscopic currents from the entire cell membrane.[5][25]
Protocol Steps:
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the micropipette while applying positive pressure. Upon contact, release the pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[6]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[7][26]
-
Voltage-Clamp: Clamp the cell membrane at a specific holding potential (e.g., -80 mV for sodium channels).
-
Data Acquisition:
-
Baseline Recording: Record baseline currents in the absence of this compound using appropriate voltage protocols (e.g., depolarizing voltage steps to activate channels).
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Effect Recording: Record currents in the presence of this compound to observe its effects on channel amplitude and kinetics.
-
Washout: Perfuse the chamber with the drug-free external solution to assess the reversibility of the drug's effects.
-
Specific Voltage Protocols for Studying State-Dependency
To investigate the state-dependent block of this compound, specific voltage protocols are necessary:
-
Resting State Block: Apply a test pulse from a hyperpolarized holding potential where most channels are in the resting state.
-
Use-Dependent Block: Apply a train of depolarizing pulses at a certain frequency (e.g., 5 Hz) to assess the cumulative block of channels that open and inactivate repeatedly.[11]
-
Inactivated State Block: Use a pre-pulse to a depolarizing potential to inactivate the channels before applying a test pulse to measure the block of the inactivated channels.
Data Analysis and Interpretation
-
Current Amplitude: Measure the peak amplitude of the ionic current before and after this compound application to determine the percentage of inhibition.
-
Dose-Response Curves: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
Channel Kinetics: Analyze the time course of channel activation, inactivation, and deactivation to determine if this compound alters these gating properties. For example, this compound has been shown to shift the voltage-dependence of inactivation for sodium channels.[8][11]
Conclusion
Patch-clamp electrophysiology is an indispensable tool for characterizing the interactions of this compound with various ion channels. By employing the techniques and protocols outlined in these application notes, researchers can obtain detailed quantitative data on the potency, state-dependency, and kinetic effects of this compound. This information is vital for advancing our understanding of its anesthetic and analgesic properties, as well as for the development of safer and more effective local anesthetics.
References
- 1. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of this compound on action potential configuration and ion currents in isolated canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. Patch Clamp Protocol [labome.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Characteristics of this compound block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparative Analysis of Bupivacaine and this compound Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effects of this compound on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of levobupivacaine, this compound and bupivacaine on HERG channels: stereoselective bupivacaine block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Local anaesthetic sensitivities of cloned HERG channels from human heart: comparison with HERG/MiRP1 and HERG/MiRP1 T8A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on a potassium channel (hKv1.5) cloned from human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The inhibitory effects of bupivacaine, levobupivacaine, and this compound on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Molecular mechanisms of the inhibitory effects of bupivacaine, levobupivacaine, and this compound on sarcolemmal adenosine triphosphate-sensitive potassium channels in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bupivacaine inhibits a small conductance calcium‐activated potassium type 2 channel in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Local anesthetics potently block a potential insensitive potassium channel in myelinated nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of bupivacaine and this compound on high-voltage-activated calcium currents of the dorsal horn neurons in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CaMK II γ down regulation protects dorsal root ganglion neurons from this compound hydrochloride neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The effects of this compound hydrochloride on the expression of CaMK II mRNA in the dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols for Ropivacaine in Peripheral Nerve Block Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ropivacaine in peripheral nerve block research models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in designing and executing their studies.
Introduction to this compound for Peripheral Nerve Block
This compound is a long-acting amide local anesthetic widely used for regional anesthesia and pain management.[1][2] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials and results in a loss of sensation in the targeted area.[2][3] this compound is known for its favorable safety profile, with a lower potential for cardiotoxicity and central nervous system toxicity compared to bupivacaine.[3][4][5] In research settings, this compound is a valuable tool for investigating the mechanisms of peripheral nerve blockade, developing novel drug delivery systems, and evaluating the efficacy of analgesic adjuvants.
Mechanism of Action: Signaling Pathway
This compound's anesthetic effect is achieved by blocking the influx of sodium ions through voltage-gated sodium channels (NaV) on the neuronal cell membrane. This action prevents the depolarization necessary for the generation and propagation of an action potential.
Experimental Protocols
Animal Models
Commonly used animal models for peripheral nerve block research with this compound include rats, rabbits, pigs, and dogs. The choice of model depends on the specific research question, anatomical considerations, and available resources.
Sciatic Nerve Block in a Rat Model
This protocol is adapted from studies investigating the efficacy and toxicity of this compound.[6][7][8][9]
Materials:
-
Male Sprague-Dawley or Lewis rats (250-350 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for dissection
-
Hamilton syringe with a 30-gauge needle
-
Sutures
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the animal in a prone position and shave and disinfect the skin over the lateral aspect of the thigh.
-
Make a small skin incision over the greater trochanter.
-
Carefully dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Using a Hamilton syringe, inject the desired volume (e.g., 50 µL, 0.2 mL) of this compound solution perineurally (around the nerve).[7][8] Care should be taken to avoid intraneural injection unless it is the aim of the study.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover from anesthesia in a warm environment.
Assessment of Nerve Block:
-
Sensory Block: Assessed by the hot plate test or von Frey filaments. The latency to withdrawal of the paw from a thermal or mechanical stimulus is measured.
-
Motor Block: Assessed using a motor function scale (e.g., observing for foot drop or inability to bear weight on the affected limb).
Brachial Plexus Block in a Rabbit Model
This protocol is based on ultrasound-guided techniques for improved accuracy and safety.[11][12]
Materials:
-
New Zealand white rabbits (3-4 kg)
-
Anesthetic (e.g., ketamine/xylazine)
-
Ultrasound machine with a high-frequency linear probe
-
Insulated nerve block needle
-
This compound solution (e.g., 0.5%)
Procedure:
-
Anesthetize the rabbit and place it in dorsal recumbency.
-
Shave and disinfect the axillary region of the forelimb to be blocked.
-
Using the ultrasound probe, identify the axillary artery and the surrounding brachial plexus nerves.
-
Advance the insulated needle in-plane with the ultrasound beam towards the brachial plexus.
-
Once the needle tip is in the correct position, inject a small test dose to confirm placement.
-
Administer the full volume of this compound solution (e.g., 1-2 mL) to surround the nerves.
-
Monitor the animal for signs of successful block (e.g., loss of pedal withdrawal reflex).
Quantitative Data
The following tables summarize key quantitative data from various research studies on this compound in peripheral nerve blocks.
Table 1: this compound Dose-Response in Peripheral Nerve Block
| Animal Model | Nerve Block | This compound Concentration (%) | Volume (mL) | Onset of Sensory Block (min) | Duration of Sensory Block (hours) | Reference |
|---|---|---|---|---|---|---|
| Rat | Sciatic | 0.25 | 0.1 | - | - | [13] |
| Rat | Sciatic | 0.5 | 0.2 | ~30 | 3.2 | [7][14] |
| Rat | Sciatic | 0.75 | 0.05 | - | - | [8] |
| Rabbit | Brachial Plexus | 0.5 | - | < 4 | > 13 | [15] |
| Dog | Sciatic & Saphenous | 0.5 | 0.4/kg | - | ~2.85 | [16][17] |
| Human | Interscalene | 0.375 | 10-40 | - | 10.0-15.0 | [18] |
| Human | Interscalene | 0.75 | 5-20 | - | 10.75-13.75 |[18] |
Table 2: Effects of Adjuvants on this compound Peripheral Nerve Block
| Adjuvant | Animal Model | This compound Concentration (%) | Effect on Block Duration | Potential Side Effects | Reference |
|---|---|---|---|---|---|
| Dexmedetomidine | Rat | 0.5 | Dose-dependent increase | Sedation, bradycardia, hypotension | [7][19] |
| Dexmedetomidine | Dog | 0.5 | Prolonged sensory block | - | [16][17] |
| Dexamethasone | Human | 0.5 | Increased by 37% | - | [20] |
| Epinephrine | Rat | 0.0625-0.25 | Potentiated effects | - | [13] |
| Epinephrine | Human | 0.5 | No significant effect | - |[15] |
Table 3: this compound Toxicity in Animal Models
| Animal Model | Administration Route | This compound Concentration (%) | Observed Toxicity | Reference |
|---|---|---|---|---|
| Pig | Femoral Nerve (Continuous) | 0.375 | Irreversible skeletal muscle damage | [21] |
| Rat | Intrafascicular Sciatic Injection | 0.75 | Axonal destruction, Wallerian degeneration | [8] |
| Rat | Intrafascicular Sciatic Injection | - | Loss of large-diameter fibers | [9] |
| Mouse | Sciatic Nerve Injection | 1 | Axonal edema and degeneration |[10] |
Adjuvants for Prolonging this compound Blockade
The duration of action of this compound can be extended by the addition of various adjuvants. The selection of an adjuvant should be based on the desired duration of analgesia and the potential for side effects.
Conclusion
This compound is a versatile and safe local anesthetic for use in peripheral nerve block research models. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct well-controlled studies. Careful consideration of the animal model, drug concentration, volume, and the potential use of adjuvants is crucial for obtaining reliable and reproducible results. Further research is warranted to explore novel drug delivery systems and adjuvant combinations to optimize the efficacy and duration of this compound-induced peripheral nerve blockade.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transient Heat Hyperalgesia During Resolution of this compound Sciatic Nerve Block in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perineural Dexmedetomidine Added to this compound Causes a Dose-dependent Increase in the Duration of Thermal Antinociception in Sciatic Nerve Block in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced peripheral nerve injection injury in the rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral nerve injury after local anesthetic injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An ultrasound-guided technique for axillary brachial plexus nerve block in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the Efficacy of a Peripheral Nerve Simulator-Guided Brachial Plexus Block in Rabbits Undergoing Orthopaedic Surgery Compared to Systemic Analgesia | MDPI [mdpi.com]
- 13. rapm.bmj.com [rapm.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. Brachial plexus block with a new local anaesthetic: 0.5 per cent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. rapm.bmj.com [rapm.bmj.com]
- 19. brieflands.com [brieflands.com]
- 20. academic.oup.com [academic.oup.com]
- 21. The long term myotoxic effects of bupivacaine and this compound after continuous peripheral nerve blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Ropivacaine Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of the local anesthetic ropivacaine on various cell lines. The information is intended to guide researchers in selecting appropriate assays and executing them to obtain reliable and reproducible data.
Introduction
This compound, an amino-amide local anesthetic, is widely used for regional anesthesia and pain management. Beyond its anesthetic properties, emerging evidence suggests that this compound exhibits cytotoxic effects on various cell types, particularly cancer cells.[1][2] This has opened avenues for investigating its potential as an anti-cancer agent.[1] Accurate assessment of this compound-induced cytotoxicity is crucial for understanding its mechanisms of action and determining its therapeutic window. This document outlines key cell viability assays, presents summarized data from various studies, and provides detailed experimental protocols.
Data Presentation: this compound Cytotoxicity
The cytotoxic effects of this compound are dependent on the cell type, concentration, and duration of exposure.[3][4] The following tables summarize quantitative data from various studies on the impact of this compound on cell viability.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 3.8 mM | 24 h | [5] |
| BT-474 | Breast Cancer | MTT | 3.2 mM | 24 h | [5] |
| SW620 | Colon Cancer | - | >250 µM | - | [6] |
| HT-29 | Colon Cancer | - | >250 µM | - | [6] |
| Caco-2 | Colon Cancer | - | 430 µM | - | [6] |
| A549 | Non-Small Cell Lung Cancer | - | 4.06 mM (ED50) | - | [1] |
| H520 | Non-Small Cell Lung Cancer | - | 2.62 mM (ED50) | - | [1] |
Table 2: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | This compound Concentration | Exposure Time | Assay | Key Findings | Reference |
| HepG2 | 0-4.0 mM | 24, 48, 72 h | MTT, Flow Cytometry | Dose- and time-dependent inhibition of proliferation and induction of apoptosis.[7] | [2][7] |
| Bel 7402, HLE | 0.25-4.0 mmol/L | 24, 48, 72 h | MTT, Flow Cytometry | Dose- and time-dependent inhibition of growth and promotion of apoptosis.[7] | [7] |
| A375 | 0.75% | 72 h | Flow Cytometry | Reduced viable cells to 15% ± 3%.[4][8] | [4][8] |
| Hs294T | 0.75% | 72 h | Flow Cytometry | Reduced viable cells to 25% ± 3%.[4] | [4] |
| SW480 | 1000 µM | 48 h | Cell Viability Assay | Reduced cell viability to 0.78.[6] | [6] |
| SW480 | 1000 µM | 72 h | Cell Viability Assay | Reduced cell viability to 0.57.[6] | [6] |
| SW620 | 1000 µM | 72 h | Cell Viability Assay | Reduced cell viability to 0.77.[6] | [6] |
| Human Adipose-Derived MSCs | 2.5 mg/ml | <1.5 h | Live/Dead Stain | Decrease in cell viability.[9][10][11] this compound was the least cytotoxic compared to lidocaine and bupivacaine.[9][10][11] | [9][10][11] |
Key Experimental Protocols
Several assays are commonly employed to measure cell viability and cytotoxicity. The choice of assay depends on the specific research question and the mechanism of cell death being investigated. Here, we provide detailed protocols for four widely used assays: WST-8 (CCK-8), MTT, Annexin V/PI, and LDH assays.
WST-8 (Water-Soluble Tetrazolium Salt) Cell Viability Assay
The WST-8 assay, often available as a Cell Counting Kit-8 (CCK-8), is a colorimetric assay for the determination of viable cell numbers.[12] Dehydrogenase enzymes in viable cells reduce the WST-8 tetrazolium salt to a water-soluble orange formazan dye.[13] The amount of formazan produced is directly proportional to the number of living cells.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Add various concentrations of this compound to the wells. Include untreated control wells.
-
Incubation with this compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Addition of WST-8 Reagent: Add 10 µL of WST-8 solution to each well.[14]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[14] The incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450-460 nm using a microplate reader.[13][15]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability is expressed as a percentage of the untreated control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is another colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16] The insoluble formazan must be dissolved before absorbance reading.[16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells/well in 100 µL of medium.
-
Incubation: Allow cells to attach and grow for 24 hours at 37°C.
-
Treatment: Expose cells to a range of this compound concentrations.
-
Incubation with this compound: Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Addition of MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.[16][17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[19] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[20]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the previous assays.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[21]
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with this compound in a 96-well plate as described previously.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[21]
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated samples to that of untreated and maximum LDH release controls (cells lysed with a lysis buffer).
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing this compound cytotoxicity and the key signaling pathways involved in its mechanism of action.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. Local Anesthetic this compound Exhibits Therapeutic Effects in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses tumor biological characteristics of human hepatocellular carcinoma via inhibiting IGF-1R/PI3K/AKT/mTOR signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of this compound, bupivacaine, and lidocaine on rotator cuff tenofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of local anesthesia through lidocaine/ropivacaine on human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of lidocaine and this compound on primary (SW480) and metastatic (SW620) colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria and activating caspase-3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. app.periodikos.com.br [app.periodikos.com.br]
- 9. Differences in Cytotoxicity of Lidocaine, this compound, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Differences in Cytotoxicity of Lidocaine, this compound, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dojindo.com [dojindo.com]
- 13. tribioscience.com [tribioscience.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. agilent.com [agilent.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. kumc.edu [kumc.edu]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ropivacaine Dosage in Small Animal Surgical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage calculations for the use of ropivacaine in common small animal surgical models, specifically focusing on mice and rats. This compound, an amide local anesthetic, is an effective tool for providing localized analgesia, thereby refining surgical procedures and improving animal welfare.
Key Properties of this compound
This compound is favored for its favorable safety profile compared to other long-acting local anesthetics like bupivacaine. It exhibits less cardiotoxicity and central nervous system (CNS) toxicity.[1] this compound also causes less motor blockade than bupivacaine, which can be advantageous for post-operative recovery monitoring.[1] The onset of action for this compound is typically within 15-30 minutes, with a duration of action ranging from 4 to 8 hours, depending on the concentration and administration site.
Dosage Calculations and Recommendations
Accurate dosage calculation is critical to ensure efficacy while minimizing the risk of systemic toxicity. The following tables provide recommended dosages for various applications in mice and rats.
Table 1: this compound Dosages for Mice
| Application | Concentration | Dosage (mg/kg) | Maximum Volume (mL/kg) | Notes |
| Subcutaneous Infiltration (Line Block) | 0.2% - 0.5% | 1 - 2 | 4 (for 0.5% solution) | Use the lowest effective volume to cover the incision line. Dilution of stock solutions may be necessary for accurate dosing in smaller animals. |
| Wound Catheter (Continuous Infusion) | 0.2% | See Protocol Below | Dependent on infusion rate | Continuous infusion can provide prolonged post-operative analgesia. |
Note: Dosages for mice are often extrapolated from rat data or general rodent guidelines due to a lack of species-specific studies. Close monitoring for signs of toxicity is crucial.
Table 2: this compound Dosages for Rats
| Application | Concentration | Dosage (mg/kg) | Maximum Volume (mL/kg) | Notes |
| Subcutaneous Infiltration (Line Block) | 0.2% - 0.75% | 1 - 2[2] | 2.6 (for 0.75% solution) | Higher concentrations may be used for specific nerve blocks. |
| Wound Catheter (Continuous Infusion) | 0.2% | See Protocol Below | Dependent on infusion rate | A continuous preperitoneal infusion has been shown to be effective after laparotomy.[3] |
| Nerve Block (e.g., Sciatic) | 0.5% | Procedure-dependent | Procedure-dependent | Used in studies comparing local anesthetic efficacy and toxicity. |
Experimental Protocols
Protocol 1: Subcutaneous Infiltration for a Midline Laparotomy in a Rat
This protocol describes a line block to provide local anesthesia for an abdominal incision.
Materials:
-
Sterile this compound (0.5%)
-
Sterile saline for dilution (if required)
-
1 mL sterile syringe
-
27-30 gauge sterile needle
-
Animal scale
Procedure:
-
Weigh the animal: Accurately determine the body weight of the rat (e.g., 300g).
-
Calculate the dose:
-
Dose (mg) = Body Weight (kg) x Recommended Dose (mg/kg)
-
Example: 0.3 kg x 2 mg/kg = 0.6 mg of this compound.
-
-
Calculate the volume:
-
Volume (mL) = Dose (mg) / Concentration (mg/mL)
-
For a 0.5% solution (5 mg/mL): 0.6 mg / 5 mg/mL = 0.12 mL.
-
-
Administration:
-
After induction of general anesthesia, prepare the surgical site.
-
Using the 1 mL syringe and a fine gauge needle, infiltrate the calculated volume of this compound subcutaneously along the planned incision line.
-
Aspirate before injecting to ensure you have not entered a blood vessel.
-
Allow 15-20 minutes for the block to take effect before making the incision.
-
Protocol 2: Continuous Wound Infusion via Catheter Following a Laparotomy in a Rat
This protocol provides a method for delivering continuous local analgesia post-operatively.
Materials:
-
Sterile this compound (0.2%)
-
Multi-holed wound catheter
-
Ambulatory infusion pump
-
Standard surgical instruments for catheter placement
Procedure:
-
Surgical Procedure: Perform the primary surgical procedure (e.g., laparotomy) under general anesthesia.
-
Catheter Placement: Before closing the final tissue layer, place the multi-holed catheter in the desired location (e.g., preperitoneal space).[3]
-
Bolus Dose: Administer an initial bolus of this compound through the catheter to fill the catheter and the immediate wound area. The volume of the bolus will depend on the size of the wound and the catheter priming volume.
-
Continuous Infusion: Connect the catheter to an ambulatory infusion pump programmed to deliver a continuous infusion of 0.2% this compound. While specific infusion rates for rats are not well-established in mg/kg/hr, a starting point can be extrapolated from human studies, adjusting for the animal's size and fluid balance. A rate of 0.1-0.2 mL/hr for a 300g rat can be considered as a starting point, with close monitoring for efficacy and adverse effects.
-
Post-operative Monitoring: Monitor the animal for signs of pain and for any potential side effects of this compound, such as CNS or cardiac abnormalities.
Visualization of Experimental Workflow
Diagram 1: Workflow for Subcutaneous Infiltration
Caption: Workflow for subcutaneous infiltration of this compound.
Diagram 2: Logic for Continuous Wound Infusion
Caption: Logical steps for continuous wound infusion of this compound.
Safety Considerations and Toxicity
While this compound has a better safety profile than bupivacaine, systemic toxicity can still occur, especially with accidental intravenous injection or overdose. Signs of toxicity in small animals may include:
-
CNS: Seizures, muscle tremors, sedation.
-
Cardiovascular: Bradycardia, hypotension, arrhythmias.
It is imperative to use the lowest effective dose and to aspirate before injection to prevent intravascular administration. Should signs of toxicity occur, the administration of this compound should be stopped immediately, and supportive care should be provided.
Conclusion
The use of this compound for local and regional anesthesia is a valuable refinement for surgical procedures in small animal models. By following these guidelines and protocols, researchers can provide effective analgesia, improve animal welfare, and enhance the quality of their scientific outcomes. Always consult with a veterinarian or institutional animal care and use committee (IACUC) for guidance on specific protocols and procedures.
References
Application Notes and Protocols for Ropivacaine Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of ropivacaine solutions in cell culture experiments. This compound, a long-acting amide local anesthetic, has garnered significant interest for its potential applications in cancer research due to its observed effects on cell proliferation, migration, and viability.[1][2] This document outlines the necessary steps for preparing sterile this compound solutions, provides typical concentration ranges for in vitro studies, and details a protocol for assessing cell viability following treatment.
Physicochemical Properties of this compound Hydrochloride
A thorough understanding of the physicochemical properties of this compound hydrochloride (HCl) is crucial for the accurate preparation of solutions for experimental use.
| Property | Value | Source |
| Molecular Weight | 328.88 g/mol (monohydrate) | --- |
| Solubility in Water | 53.8 mg/mL at 25°C | [3] |
| Solubility in DMSO | ≥42.6 mg/mL | [4] |
| Solubility in Ethanol | ≥50.2 mg/mL | [4] |
| pKa | 8.07 | [3] |
| Appearance | White crystalline powder | [3] |
Preparation of this compound Stock Solutions
This protocol describes the preparation of a sterile this compound stock solution from this compound HCl powder. Aseptic techniques should be strictly followed throughout the procedure to prevent contamination.[5][6]
Materials:
-
This compound hydrochloride powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile cell culture grade water
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
Protocol:
-
Weighing: In a sterile conical tube, accurately weigh the desired amount of this compound HCl powder. All handling of the powder should be performed in a laminar flow hood.
-
Dissolution:
-
For DMSO stock: Add the required volume of sterile DMSO to the conical tube containing the this compound HCl powder to achieve the desired stock concentration (e.g., 100 mM). Vortex thoroughly until the powder is completely dissolved.[4] Gentle warming at 37°C or brief sonication can aid dissolution.[4]
-
For aqueous stock: Add sterile, cell culture grade water to the conical tube. Vortex thoroughly. The solubility in water is approximately 53.8 mg/mL.[3] Adjust the pH if necessary, as this compound's solubility is pH-dependent and decreases above pH 6.[1][7] Use sterile 1N HCl or 1N NaOH for pH adjustment.[8]
-
-
Sterilization: Aseptically draw the dissolved this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[8][9] Filter the solution into a new sterile conical tube. This step is critical for removing any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months.[4] It is recommended to use the solution soon after preparation and avoid long-term storage.[4]
Experimental Protocol: Cell Viability Assay (MTS Assay)
This protocol outlines a typical experiment to assess the effect of this compound on the viability of cultured cells using a colorimetric MTS assay.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
This compound stock solution (prepared as described above)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.[10] Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment Preparation: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration) should also be prepared.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or the vehicle control.
-
Incubation: Incubate the treated plates for the desired experimental duration (e.g., 24, 48, or 72 hours).[10][11]
-
MTS Assay:
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
This compound in Cell Culture: Typical Concentrations and Effects
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being investigated.
| Cell Line | Concentration Range | Observed Effect | Source |
| SW620 (colon cancer) | 0-1000 µM | Inhibition of cell invasion with an IC50 of 3.8 µM.[4] At higher concentrations (5-500 µM), an increase in cell viability was observed after 48h.[11] | [4][11] |
| SW480 (colon cancer) | 500-1000 µM | Increased cell viability at 24h, but reduced viability at 1000 µM after 48h and 72h.[11] | [11] |
| A549 & H1299 (lung cancer) | 0.5, 1, and 2 mM | Inhibition of proliferation, migration, and invasion.[10] | [10] |
| Hs294T & A375 (melanoma) | 0.50% and 0.75% | Significant decrease in cell viability. | [12] |
| SaOS-2 (osteosarcoma) | Not specified | Reduced cell viability and proliferation, disruption of mitochondrial function.[2] | [2] |
| Human Adipose-Derived Mesenchymal Stem Cells | 2.5 mg/mL | Less cytotoxic compared to lidocaine and bupivacaine.[13] | [13] |
| HaCaT (keratinocytes) | 0-5 mM | Dose- and time-dependent inhibition of proliferation. A 50% reduction in cell viability at 2 mM. |
Visualizing this compound's Cellular Impact
To illustrate the processes involved in preparing and utilizing this compound for cell culture experiments, as well as its known molecular mechanisms of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Local Anesthetic this compound Exhibits Therapeutic Effects in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Lung Cancer Cell Malignancy Through Downregulation of Cellular Signaling Including HIF-1α In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. This compound suppresses tumor biological characteristics of human hepatocellular carcinoma via inhibiting IGF-1R/PI3K/AKT/mTOR signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106177970A - this compound injection preparation and its preparation method and application - Google Patents [patents.google.com]
- 8. CN102697708A - this compound hydrochloride injection and preparation process thereof - Google Patents [patents.google.com]
- 9. Myocardial accumulation of bupivacaine and this compound is associated with reversible effects on mitochondria and reduced myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a novel AKT1 specific inhibitor regulates the stemness of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of mitochondrial respiration with local anesthetic this compound targets breast cancer cells - Gong - Journal of Thoracic Disease [jtd.amegroups.org]
- 12. Mitochondrial effects of L-ropivacaine, a new local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits wound healing by suppressing the proliferation and migration of keratinocytes via the PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Modeling of Ropivacaine-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for the investigation of ropivacaine-induced neurotoxicity. Detailed protocols for key experiments are provided, along with a summary of quantitative data from published studies and visualizations of implicated signaling pathways.
Introduction
This compound is a long-acting amide local anesthetic widely used for regional anesthesia and pain management.[1][2] While generally considered to have a favorable safety profile compared to other local anesthetics like bupivacaine, evidence from both in vivo and in vitro studies suggests that this compound can exert neurotoxic effects, particularly at higher concentrations or with prolonged exposure.[1][3][4] Understanding the cellular and molecular mechanisms underlying this neurotoxicity is crucial for developing safer anesthetic strategies and potential therapeutic interventions. In vitro models offer a controlled environment to dissect these mechanisms, screen for neuroprotective compounds, and establish dose-response relationships.
Commonly employed in vitro models include immortalized neuronal cell lines such as PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma), as well as primary neuronal cultures, including dorsal root ganglion (DRG) neurons.[2][3][5][6][7][8] These models allow for the assessment of various cellular endpoints, including cell viability, apoptosis, oxidative stress, and the modulation of specific signaling pathways.
Key Signaling Pathways in this compound-Induced Neurotoxicity
Several signaling pathways have been identified as key mediators of this compound's neurotoxic effects. These include the PI3K/Akt pathway, which is crucial for cell survival, and pathways involved in apoptosis and oxidative stress.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[4] Studies have shown that this compound can inhibit the activation of Akt, a key downstream effector of PI3K, thereby promoting apoptosis in neuronal cells.[1][3] This inhibition of the pro-survival Akt pathway appears to be a significant contributor to this compound-induced cell death.[1][3]
Fas/FasL Apoptosis Pathway
The Fas receptor (Fas) and its ligand (FasL) are key components of the extrinsic apoptosis pathway. This compound has been shown to upregulate the expression of both Fas and FasL in PC12 cells.[5][9] This increased expression leads to the activation of downstream caspases, such as caspase-8 and caspase-3, ultimately resulting in programmed cell death.[5]
Quantitative Data Summary
The following tables summarize quantitative data on this compound-induced neurotoxicity from various in vitro studies. These values can serve as a reference for experimental design and data interpretation.
Table 1: this compound-Induced Effects on Cell Viability
| Cell Line/Culture | This compound Concentration | Exposure Time | % Cell Viability Decrease (approx.) | Reference |
| PC12 | 0.1 mM | 24 h | 8% | [5] |
| PC12 | 0.5 mM | 24 h | 13% | [5] |
| PC12 | 1 mM | 24 h | 25% | [5] |
| PC12 | 2 mM | 24 h | 46% | [5] |
| PC12 | 4 mM | 24 h | 62% | [5] |
| Dorsal Root Ganglion (DRG) Neurons | 3 mM | 4 h | 51% | [2] |
| SH-SY5Y | 5 mM | Not Specified | Not Specified | [7] |
| Sensory Neurons (Rat) | 2.5 mg/mL | 24 h | 50% | [10] |
Table 2: this compound-Induced Apoptosis
| Cell Line/Culture | This compound Concentration | Exposure Time | Apoptosis Rate (%) | Reference |
| PC12 (Control) | 0 mM | 24 h | 3.06 ± 0.48 | [5] |
| PC12 | 0.5 mM | 24 h | 6.82 ± 0.59 | [5] |
| PC12 | 2 mM | 24 h | 10.8 ± 0.69 | [5] |
| DRG Neurons (Control + this compound) | 3 mM | 4 h | 25 | [2] |
| SH-SY5Y | Not Specified | Not Specified | Increased | [6][7] |
Table 3: IC50 Values for this compound-Induced Neurotoxicity
| Cell Line/Culture | Exposure Time | IC50 (M) | Reference |
| Dorsal Root Ganglion Neurons (Chick Embryo) | 15 min | 10-2.5 | [11] |
| SH-SY5Y | 20 min | 13.43 ± 0.61 mM | [8][12] |
Experimental Protocols
The following are detailed protocols for key experiments used to assess this compound-induced neurotoxicity in vitro.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing neuronal cell lines and treating them with this compound.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y)
-
Complete culture medium (specific to cell line)
-
Phosphate-buffered saline (PBS)
-
This compound hydrochloride solution
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the neuronal cells into the appropriate culture plates at a predetermined density. Allow the cells to adhere and grow for 24-48 hours, or until they reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or culture medium). Further dilute the stock solution with complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the solvent but without this compound).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 4, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, the cells are ready for various downstream assays to assess neurotoxicity.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Add MTT: After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Express the results as a percentage of the control group (untreated cells).
Protocol 3: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash Cells: Wash the cells twice with cold PBS.
-
Resuspend Cells: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Stain Cells: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze by Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blotting for Signaling Protein Analysis
Western blotting is used to detect and quantify specific proteins, such as total and phosphorylated Akt, to assess the activation state of signaling pathways.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control like GAPDH.
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for investigating the mechanisms of this compound-induced neurotoxicity. By utilizing these methods, researchers can gain valuable insights into the dose-dependent effects of this compound, elucidate the underlying signaling pathways, and screen for potential neuroprotective agents. This knowledge is essential for optimizing the clinical use of this compound and improving patient safety.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In vivo and in vitro evidence of the neurotoxic effects of this compound: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound mesylate exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quercetin attenuated this compound-induced neurotoxicity in SH-SY5Y cells through upregulating Pim1 and enhancing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound mesylate exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxicity of adjuvants used in perineural anesthesia and analgesia in comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Comparative Cytotoxic Effects of Different Local Anesthetics on a Human Neuroblastoma Cell Line | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Ropivacaine in the Study of Local Anesthesia Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ropivacaine as a tool to investigate the mechanisms of local anesthesia. Detailed protocols for key experiments are provided, along with quantitative data to facilitate experimental design and interpretation.
Introduction to this compound as a Research Tool
This compound is a long-acting amide local anesthetic that is valuable in research due to its distinct physicochemical and pharmacological properties. As a pure S(-)-enantiomer, it offers a favorable safety profile compared to its racemic counterpart, bupivacaine, with reduced cardiotoxicity and neurotoxicity.[1][2] Its lower lipophilicity and high pKa contribute to a differential blockade of sensory versus motor nerve fibers, making it an excellent tool for studying the specific contributions of different nerve fiber types to pain transmission and motor function.[2][3]
This compound's primary mechanism of action is the reversible blockade of voltage-gated sodium channels (VGSCs) in nerve cell membranes, which inhibits the influx of sodium ions necessary for the initiation and propagation of action potentials.[1][4][5] Beyond its effects on sodium channels, this compound has been shown to interact with other ion channels, including potassium and calcium channels, as well as G protein-coupled receptors (GPCRs), offering multiple avenues for investigating the complex mechanisms of local anesthesia and its systemic effects.[1][6][7][8]
Key Research Applications of this compound
-
Investigating Voltage-Gated Sodium Channel Subtypes: this compound's differential affinity for various VGSC subtypes allows for the dissection of their roles in nociception and motor control.
-
Studying Differential Nerve Block: Its propensity to selectively block smaller, pain-transmitting Aδ and C fibers over larger Aβ motor fibers is a key area of investigation.[1][3]
-
Elucidating Mechanisms of Local Anesthetic Systemic Toxicity (LAST): The lower incidence of LAST with this compound compared to bupivacaine provides a basis for comparative studies into the molecular and physiological underpinnings of this serious adverse event.[9][10]
-
Exploring Non-Canonical Mechanisms: this compound's interactions with GPCRs and other signaling pathways offer insights into the broader cellular effects of local anesthetics beyond ion channel blockade.[6][11]
Quantitative Data: this compound's Interaction with Ion Channels
The following tables summarize key quantitative data from in vitro studies on this compound's effects on various ion channels. This information is crucial for designing experiments with appropriate concentration ranges.
Table 1: this compound Inhibition of Voltage-Gated Sodium Channels (VGSCs)
| Channel Subtype | Preparation | IC50 / Kd | Reference |
| Tetrodotoxin-Resistant (TTX-R) Na+ | Rat Dorsal Root Ganglion (DRG) Neurons | 54 ± 14 µM | [12] |
| Tetrodotoxin-Sensitive (TTX-S) Na+ | Rat Dorsal Root Ganglion (DRG) Neurons | 116 ± 35 µM | [12] |
| SCN5A (Cardiac) - Open Channel Block | Human Embryonic Kidney (HEK-293) Cells | 322.2 ± 29.9 µM | [13] |
| SCN5A (Cardiac) - Inactivated State | Human Embryonic Kidney (HEK-293) Cells | 2.73 ± 0.27 µM | [13] |
Table 2: this compound Inhibition of Potassium Channels
| Channel Subtype | Preparation | IC50 / Kd | Reference |
| hKv1.5 (Human Ventricle) | Ltk- Cells | 80 ± 4 µM | [14] |
| KATP (Cardiac) | COS-7 Cells | 249 µM | [8] |
| Inward Rectifier K+ Current | Canine Ventricular Cardiomyocytes | 372 ± 35 µM | [15] |
| Rapid Delayed Rectifier K+ Current | Canine Ventricular Cardiomyocytes | 303 ± 47 µM | [15] |
| Slow Delayed Rectifier K+ Current | Canine Ventricular Cardiomyocytes | 106 ± 18 µM | [15] |
| Transient Outward K+ Current | Canine Ventricular Cardiomyocytes | 384 ± 75 µM | [15] |
Table 3: this compound Effects on High-Voltage-Activated (HVA) Calcium Channels
| Concentration | Preparation | Effect | Reference |
| 10 µM | Newborn Rat Dorsal Horn Neurons | 95 ± 19.1% Increase in Peak Current | [16] |
| 30 µM | Newborn Rat Dorsal Horn Neurons | 41.6 ± 8.3% Increase in Peak Current | [16] |
| 50 µM | Newborn Rat Dorsal Horn Neurons | 21.1 ± 2.1% Decrease in Peak Current | [16] |
| 100 µM | Newborn Rat Dorsal Horn Neurons | 63.2 ± 6.0% Decrease in Peak Current | [16] |
| 200 µM | Newborn Rat Dorsal Horn Neurons | 79.1 ± 7.6% Decrease in Peak Current | [16] |
| L-type Ca2+ Current | Canine Ventricular Cardiomyocytes | EC50 = 263 ± 67 µM | [15] |
Experimental Protocols
Protocol for Investigating this compound's Effect on Voltage-Gated Sodium Channels using Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from methodologies described in studies investigating the effects of local anesthetics on cloned and native sodium channels.[12][13]
Objective: To determine the concentration-dependent inhibition and state-dependent block of voltage-gated sodium channels by this compound.
Materials:
-
Cell line expressing the sodium channel subtype of interest (e.g., HEK-293 cells stably transfected with SCN5A).
-
Cell culture reagents.
-
External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound hydrochloride stock solution.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Culture cells to 50-70% confluency. On the day of recording, detach cells using a non-enzymatic solution and re-plate them on glass coverslips at a low density.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the recording pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
-
Voltage Protocols:
-
Tonic Block: Apply depolarizing pulses to elicit sodium currents (e.g., to -10 mV for 50 ms) at a low frequency (e.g., 0.1 Hz).
-
Use-Dependent Block: Apply a train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz).
-
Steady-State Inactivation: Apply a series of pre-pulses to various potentials before a test pulse to determine the voltage-dependence of inactivation.
-
-
This compound Application:
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cell with increasing concentrations of this compound in the external solution.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50.
-
Analyze changes in the voltage-dependence of activation and inactivation.
-
Protocol for Studying Differential Nerve Block in an Ex Vivo Rat Sciatic Nerve Model
This protocol is a conceptual framework based on principles of nerve excitability studies.
Objective: To characterize the differential effects of this compound on sensory (C- and Aδ-fiber) and motor (Aα/β-fiber) components of the compound action potential (CAP).
Materials:
-
Adult Sprague-Dawley rats.
-
Dissection microscope and tools.
-
Nerve recording chamber with stimulating and recording electrodes.
-
Physiological salt solution (e.g., Krebs-Ringer solution).
-
This compound solutions of varying concentrations.
-
Amplifier and data acquisition system.
Procedure:
-
Nerve Dissection: Euthanize a rat and carefully dissect the sciatic nerve.
-
Nerve Mounting: Mount the nerve in the recording chamber, ensuring it is kept moist with the physiological salt solution.
-
Stimulation and Recording:
-
Place the stimulating electrodes at the proximal end and the recording electrodes at the distal end of the nerve.
-
Deliver supramaximal electrical stimuli to elicit CAPs.
-
Record the CAPs, which will consist of components corresponding to different fiber types (Aα/β, Aδ, and C fibers) distinguished by their conduction velocities.
-
-
This compound Application:
-
Establish a stable baseline CAP recording.
-
Apply this compound solution to the nerve segment between the stimulating and recording electrodes.
-
Record CAPs at regular intervals to observe the time course of the block.
-
-
Data Analysis:
-
Measure the amplitude of the Aα/β, Aδ, and C-fiber components of the CAP over time.
-
Compare the onset and degree of block for each fiber type at different this compound concentrations.
-
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Designs
The following diagrams illustrate key concepts in this compound's mechanism of action and common experimental workflows.
Caption: this compound's primary mechanism of action.
References
- 1. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Insights of this compound and Clinical Applications: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 6. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Local anesthetics modulate neuronal calcium signaling through multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of the inhibitory effects of bupivacaine, levobupivacaine, and this compound on sarcolemmal adenosine triphosphate-sensitive potassium channels in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Characteristics of this compound block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparative Analysis of Bupivacaine and this compound Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on a potassium channel (hKv1.5) cloned from human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on action potential configuration and ion currents in isolated canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of bupivacaine and this compound on high-voltage-activated calcium currents of the dorsal horn neurons in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming ropivacaine solubility issues in physiological buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with ropivacaine in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate when I add it to my physiological buffer (e.g., PBS at pH 7.4)?
This compound is a weak base with a pKa of approximately 8.1.[1][2] This means that at a physiological pH of 7.4, a significant portion of the this compound molecules will be in their non-ionized, lipid-soluble form.[1][3] While this form is essential for crossing cell membranes to exert its anesthetic effect, it has low water solubility, leading to precipitation in aqueous buffers.[1][2] Commercially available this compound solutions are typically acidic (pH 4.0-6.0) to ensure the drug is in its water-soluble, ionized form.[4][5] When this acidic solution is added to a neutral or slightly alkaline buffer, the pH increases, causing a shift towards the less soluble, non-ionized form and subsequent precipitation.[6]
Q2: What is the solubility of this compound at different pH values?
The solubility of this compound is highly dependent on the pH of the solution. As the pH approaches the pKa of this compound (8.1), the concentration of the non-ionized form increases, and solubility decreases. Precipitation of this compound has been observed to begin at a pH of around 6.9.[7]
Q3: How can I increase the solubility of this compound in my experiments?
There are two primary methods to enhance the solubility of this compound in physiological buffers:
-
pH Adjustment: Carefully controlling the pH of your final solution to be slightly acidic can maintain this compound in its soluble, ionized form. However, this may not be suitable for all experimental conditions, especially those involving live cells.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound, forming inclusion complexes with increased aqueous solubility.[8][9] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[8][10]
Q4: I observed precipitation in my cell culture media after adding this compound. What should I do?
Precipitation in cell culture media can be due to the pH of the media (typically around 7.4) causing this compound to become less soluble.[11] Additionally, interactions with components in the media, such as proteins and salts, can contribute to precipitation. To address this, you can try the following:
-
Prepare a stock solution with cyclodextrin: Encapsulating this compound in HP-β-CD before adding it to your media can prevent precipitation.
-
Lower the final concentration: Using a lower final concentration of this compound in your experiment might be below its solubility limit in the media.
-
Filter the final solution: If slight precipitation is observed, you may be able to filter it out, but this will reduce the final concentration of your active compound.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to a physiological buffer.
| Cause | Solution |
| The pH of the buffer is too high, causing the this compound to shift to its non-ionized, poorly soluble form. | 1. Use a Cyclodextrin: Prepare a this compound-cyclodextrin inclusion complex before adding it to the buffer. See the experimental protocol below. 2. Adjust the pH of the final solution: If your experiment allows, carefully lower the pH of the final solution. Be cautious as this may affect your experimental system. |
Issue 2: A clear this compound solution becomes cloudy over time.
| Cause | Solution |
| The solution is supersaturated, and precipitation is occurring slowly. This can be influenced by temperature changes or prolonged storage. | 1. Prepare fresh solutions: It is recommended to use this compound solutions shortly after preparation. 2. Store at a consistent temperature: Avoid temperature fluctuations that can affect solubility. 3. Use a cyclodextrin: Formulations with cyclodextrins are generally more stable over time. |
Quantitative Data
Table 1: Effect of pH on this compound Precipitation
| pH | Observation | Reference |
| < 6.0 | Soluble | [5][6] |
| 6.8 | No precipitation observed with 1:1,000 NaOH solution | [7] |
| 6.9 | Onset of precipitation | [7] |
| 7.63 | Significant precipitation (up to 30% of the drug) | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa | 8.1 | [1][2] |
| Solubility in Water (as HCl salt) | 53.8 mg/mL at 25°C | [12] |
| Log P (octanol/water) | 2.9 | [13] |
Table 3: Enhancement of this compound Properties with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| Parameter | This compound Alone | This compound with HP-β-CD | Reference |
| Association Constant (Ka) | N/A | 9.46 M⁻¹ | [8] |
| Stoichiometry (this compound:HP-β-CD) | N/A | 1:1 | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using pH Adjustment
Objective: To prepare a this compound solution in a physiological buffer by adjusting the pH to maintain solubility.
Materials:
-
This compound hydrochloride powder
-
Physiological buffer (e.g., Phosphate Buffered Saline - PBS)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in a small amount of the physiological buffer.
-
Slowly add the dissolved this compound to the main volume of the buffer while stirring continuously.
-
Monitor the pH of the solution using a calibrated pH meter.
-
If the pH is above 6.5, slowly add 0.1 M HCl dropwise while stirring until the desired pH (ideally between 6.0 and 6.5) is reached and the solution is clear.
-
If the pH is too low for your experimental needs, you can carefully adjust it upwards with 0.1 M NaOH, but be aware that precipitation may occur as the pH increases.
-
Once the desired pH and clarity are achieved, sterile-filter the solution using a 0.22 µm filter.
-
Use the solution immediately or store it at a controlled temperature for a short period. It is advisable to visually inspect for any precipitation before use.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a this compound solution with enhanced solubility using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound hydrochloride powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the HP-β-CD solution: Weigh the required amount of HP-β-CD. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.[8] Dissolve the HP-β-CD in the physiological buffer with stirring until the solution is clear.
-
Add this compound: Slowly add the weighed this compound hydrochloride powder to the HP-β-CD solution while stirring.
-
Allow for complexation: Continue stirring the mixture at room temperature for at least 1-2 hours to ensure the formation of the inclusion complex.
-
Finalize the solution: Once the this compound is fully dissolved and the solution is clear, sterile-filter it using a 0.22 µm filter.
-
The resulting solution will have a higher concentration of soluble this compound at physiological pH compared to a solution without cyclodextrin.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Effect of pH on this compound's ionization and solubility.
Caption: this compound encapsulation by HP-β-Cyclodextrin.
References
- 1. jvsmedicscorner.com [jvsmedicscorner.com]
- 2. rapm.bmj.com [rapm.bmj.com]
- 3. Basic Concepts on Local Anesthetics - WSAVA 2016 Congress - VIN [vin.com]
- 4. baxterpi.com [baxterpi.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. drugs.com [drugs.com]
- 7. Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and pharmacological evaluation of this compound-2-hydroxypropyl-beta-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Local neurotoxicity and myotoxicity evaluation of cyclodextrin complexes of bupivacaine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound HydrochlorideInjection USP, 0.5% (5 mg/mL) [dailymed.nlm.nih.gov]
- 13. This compound | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ropivacaine-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when mitigating ropivacaine-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity in primary cells?
A1: this compound-induced cytotoxicity in primary cell cultures is a multifactorial process primarily driven by the induction of apoptosis (programmed cell death) and, at higher concentrations, necrosis.[1][2] Key mechanisms include:
-
Mitochondrial Dysfunction: this compound can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome C.[3]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) is a significant contributor to cellular damage.[1][4]
-
Caspase Activation: this compound treatment can lead to the activation of caspase-3 and caspase-9, crucial executioner enzymes in the apoptotic cascade.[3][5]
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest, preventing cell proliferation.
Q2: Is this compound more or less cytotoxic than other local anesthetics?
A2: this compound is generally considered to be less cytotoxic than bupivacaine in various primary cell types, including chondrocytes and tenofibroblasts.[1][2][6] However, its cytotoxicity is concentration- and time-dependent and can vary between different primary cell types.[1][2]
Q3: What are some potential strategies to mitigate this compound-induced cytotoxicity?
A3: Several strategies can be employed to reduce the cytotoxic effects of this compound in primary cell cultures. These primarily involve the use of cytoprotective agents that counteract the mechanisms of this compound-induced damage. Promising agents include:
-
Antioxidants: Agents like Ascorbic Acid (Vitamin C) and N-acetylcysteine (NAC) have been shown to protect cells by reducing oxidative stress.[4][7]
-
Natural Flavonoids: Quercetin has demonstrated neuroprotective effects against this compound-induced toxicity, in part by enhancing autophagy.[8]
Q4: How can I assess this compound-induced cytotoxicity in my primary cell culture experiments?
A4: A variety of well-established assays can be used to quantify cytotoxicity, including:
-
Cell Viability Assays: Such as the MTT or MTS assay, which measure metabolic activity.
-
Apoptosis Assays: Including Annexin V/PI staining followed by flow cytometry to differentiate between live, apoptotic, and necrotic cells.
-
Caspase Activity Assays: To measure the activity of key apoptotic enzymes like caspase-3 and -7.
-
Reactive Oxygen Species (ROS) Detection: Using fluorescent probes to measure the levels of intracellular ROS.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Primary cells are highly sensitive. | Primary cells can be more vulnerable to local anesthetics than immortalized cell lines.[9] Consider performing a dose-response curve with a wider range of lower this compound concentrations to determine the precise IC50 for your specific cell type. |
| Incorrect assessment of cell viability. | Ensure that your cell viability assay is appropriate for your experimental setup. For example, some compounds can interfere with the MTT assay. Cross-validate your findings with a different method, such as a trypan blue exclusion assay or Annexin V/PI staining. |
| Sub-optimal cell culture conditions. | Ensure that your primary cells are healthy and not stressed before this compound exposure. Check for optimal media conditions, confluency, and absence of contamination. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variability in this compound solution. | Prepare fresh this compound solutions for each experiment from a reliable stock. Ensure complete dissolution and accurate concentration determination. |
| Inconsistent cell seeding density. | Plate cells at a consistent density across all wells and experiments. Uneven cell distribution can lead to variability in results. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. |
Problem 3: Mitigating agent does not show a protective effect.
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration of the mitigating agent. | Perform a dose-response experiment to determine the optimal concentration of the mitigating agent. The protective effect may be concentration-dependent. |
| Inappropriate timing of administration. | The timing of the mitigating agent's addition can be critical. For antioxidants like Ascorbic Acid, pre-treatment and co-treatment with this compound may be more effective.[7] |
| Mechanism of cytotoxicity is not addressed by the mitigating agent. | This compound induces cytotoxicity through multiple pathways. If the primary mechanism in your cell type is not oxidative stress, an antioxidant may have limited effect. Consider exploring agents that target other pathways, such as caspase inhibitors. |
Quantitative Data Summary
Table 1: Efficacy of Mitigating Agents Against this compound-Induced Cytotoxicity in Primary Human Myoblasts
| Mitigating Agent | Concentration | This compound Concentration | Improvement in Cell Viability | Reference |
| Ascorbic Acid | 100 µM | 11.5 mM | Significantly improved recovery of cell viability (from ~40-20% reduction to a lesser reduction) | [7] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[10][11]
Materials:
-
Primary cells in culture
-
This compound solution
-
Mitigating agent solution (e.g., Ascorbic Acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, with or without the mitigating agent, for the desired exposure time. Include untreated control wells.
-
After the treatment period, carefully aspirate the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3 hours.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 590 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection using Annexin V/PI Staining
This protocol is based on standard Annexin V/PI apoptosis assay procedures.[12][13][14][15][16]
Materials:
-
Primary cells in culture
-
This compound solution
-
Mitigating agent solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound and/or the mitigating agent as described in the MTT assay protocol.
-
Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizations
Caption: this compound-induced cytotoxicity signaling pathway.
Caption: Experimental workflow for assessing mitigation of this compound cytotoxicity.
Caption: Logical relationship between this compound, mitigating agents, and cell protection.
References
- 1. Cytotoxic effects of this compound, bupivacaine, and lidocaine on rotator cuff tenofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses tumor biological characteristics of human hepatocellular carcinoma via inhibiting IGF-1R/PI3K/AKT/mTOR signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria and activating caspase-3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascorbic acid reduces this compound-induced myotoxicity in cultured human osteoporotic skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ascorbic acid reduces this compound-induced myotoxicity in cultured human osteoporotic skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin attenuated this compound-induced neurotoxicity in SH-SY5Y cells through upregulating Pim1 and enhancing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The myotoxic effect of bupivacaine and this compound on myotubes in primary mouse cell culture and an immortalized cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ropivacaine Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the local anesthetic ropivacaine in fluorescence-based assays. The following information is designed to help you identify the source of interference and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
Yes, this compound has the potential to interfere with fluorescence-based assays. Like other amide-type local anesthetics such as lidocaine and bupivacaine, this compound contains an aromatic ring structure that can exhibit intrinsic fluorescence, also known as autofluorescence.[1][2][3] This is particularly relevant for assays that utilize fluorophores with excitation and emission spectra in the ultraviolet (UV) to blue or green regions of the spectrum. The interference can manifest as high background, false positives, or a decrease in the signal-to-noise ratio.[4][5]
Q2: What are the likely excitation and emission wavelengths of this compound?
Q3: How can I determine if this compound is causing autofluorescence in my experiment?
To determine if this compound is the source of interference, you should run a "compound-only" control. This involves preparing a sample that contains this compound at the same concentration used in your experiment, but without the fluorescent probe or cells. If you observe a signal in this control, it indicates that this compound is autofluorescent under your experimental conditions.
Troubleshooting Guides
Issue 1: High Background Fluorescence in the Presence of this compound
High background fluorescence can obscure the specific signal from your probe, leading to inaccurate results.
Possible Cause:
-
This compound Autofluorescence: The intrinsic fluorescence of this compound may be overlapping with the emission spectrum of your fluorescent dye.
Troubleshooting Workflow:
Caption: Workflow to diagnose and address high background from this compound.
Solutions:
-
Change Your Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths in the red or far-red region of the spectrum (e.g., those emitting above 600 nm).[4][5] Autofluorescence from biological molecules and many small molecule compounds is typically weaker at longer wavelengths.
-
Use Spectral Unmixing: If your fluorescence microscope or plate reader has spectral detection capabilities, you can measure the emission spectrum of this compound alone and then use software to subtract this spectral signature from your experimental samples.[7]
-
Background Subtraction: For plate-based assays, include wells with this compound but without the fluorescent probe. The average signal from these wells can be subtracted from the signal of the experimental wells.
Issue 2: False Positives in a Gain-of-Signal Assay
A "gain-of-signal" or "turn-on" assay can be susceptible to false positives if the test compound is itself fluorescent.
Possible Cause:
-
The fluorescence of this compound is being detected as a positive signal.
Troubleshooting Workflow:
Caption: Workflow for investigating false positives in gain-of-signal assays.
Solution:
-
Implement a Counter-Screen: A counter-screen involves running a parallel assay where the cells or target are treated with this compound but without the fluorescent reporter. A signal in this counter-screen would confirm that this compound is producing a false positive.
Quantitative Data Summary
The following table summarizes the known spectral properties of amide local anesthetics, which can be used to infer the potential for interference from this compound.
| Compound | UV Absorbance Max (nm) | Excitation Max (nm) | Emission Max (nm) | Reference |
| Bupivacaine | 262 (shoulder at 271) | - | - | |
| Lidocaine | - | 268 | 333 | [6] |
| This compound | Likely in the UV range | Likely in the UV to blue range | Likely in the UV to blue range | Inferred |
Experimental Protocols
Protocol 1: Measuring this compound Autofluorescence
Objective: To determine the intrinsic fluorescence of this compound under your experimental conditions.
Materials:
-
This compound hydrochloride
-
Assay buffer (the same buffer used in your main experiment)
-
Microplate reader or spectrofluorometer
-
Black, clear-bottom microplates (for fluorescence)
Method:
-
Prepare a stock solution of this compound in your assay buffer.
-
Create a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiments.
-
Pipette the this compound dilutions and a buffer-only blank into the wells of the microplate.
-
Excitation Scan: Set the emission wavelength to a value slightly higher than your expected excitation range (e.g., 400 nm). Scan a range of excitation wavelengths (e.g., 250-380 nm) and record the fluorescence intensity.
-
Emission Scan: Set the excitation wavelength to the peak identified in the excitation scan. Scan a range of emission wavelengths (e.g., 300-500 nm) and record the fluorescence intensity.
-
Analyze the data to identify the excitation and emission maxima of this compound.
Protocol 2: Correcting for this compound Interference by Background Subtraction
Objective: To correct for the contribution of this compound autofluorescence in a plate-based assay.
Method:
-
Plate Layout: Design your microplate to include the following controls:
-
Blank: Wells containing only assay buffer.
-
Compound Control: Wells containing your cells/target and this compound, but without the fluorescent probe.
-
Positive Control: Wells with your cells/target and the fluorescent probe, but without this compound.
-
Experimental Wells: Wells containing your cells/target, the fluorescent probe, and this compound.
-
-
Measurement: Read the fluorescence of the entire plate using the appropriate filter set for your fluorescent probe.
-
Data Analysis:
-
Calculate the average fluorescence of the "Blank" wells and subtract this value from all other wells.
-
Calculate the average fluorescence of the "Compound Control" wells. This represents the signal from this compound autofluorescence.
-
Subtract the average "Compound Control" signal from your "Experimental Wells" to obtain the corrected signal.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action
This compound primarily acts by blocking voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials.[1][8][9]
Caption: Mechanism of action of this compound as a local anesthetic.
General Workflow for a Fluorescence-Based Cell Assay
This diagram illustrates a typical workflow for a fluorescence-based assay and indicates where this compound interference might occur.
Caption: General workflow for a fluorescence-based cell assay.
References
- 1. Amide Local Anesthetics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. selectscience.net [selectscience.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
Optimizing ropivacaine concentration for effective nerve block without toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ropivacaine concentration for effective nerve blocks while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's nerve-blocking effect?
This compound is a long-acting amide local anesthetic that primarily functions by reversibly inhibiting sodium ion influx in nerve fibers.[1][2] This blockage of voltage-gated sodium channels prevents the generation and conduction of nerve impulses.[3][4] Specifically, this compound binds to the intracellular surface of these channels, stabilizing them in an inactive state and thereby increasing the threshold for electrical excitation and slowing the propagation of the nerve impulse.[3][4] This action is potentiated by a dose-dependent inhibition of potassium channels.[2] Due to its lower lipophilicity compared to bupivacaine, this compound is less likely to penetrate large myelinated motor fibers, leading to a more selective action on pain-transmitting Aδ and C fibers over motor Aβ fibers.[2]
Q2: What are the key signaling pathways involved in this compound-induced toxicity?
This compound-induced toxicity, particularly neurotoxicity, can be mediated by several signaling pathways, often culminating in apoptosis. One identified pathway involves the inhibition of the Akt signaling pathway.[5][6] Studies have shown that this compound can diminish Akt activation, leading to downstream apoptotic events.[5][6] Another significant pathway is the mitochondrial-mediated apoptotic cascade. This compound has been shown to damage mitochondria, leading to the release of cytochrome C.[7][8] This, in turn, activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.[7][8] Some studies also suggest the involvement of mitogen-activated protein kinases (MAPKs) like ERK1/2, JNK, and p38 in mediating this compound's cytotoxic effects.[9]
Q3: What are the typical effective concentrations of this compound for peripheral nerve blocks in research settings?
The concentration of this compound for peripheral nerve blocks (PNBs) in clinical and research settings typically ranges from 0.2% to 1%.[10] The optimal concentration aims to provide effective analgesia without causing significant adverse effects.[10] For continuous infusion for postoperative pain management, a 0.2% solution is often used.[1] For major nerve blocks, concentrations of 0.5% and 0.75% are commonly employed.[1][11] The median effective analgesic concentration (MEAC) can vary depending on the specific nerve block being performed. For instance, one study on interscalene brachial plexus block identified an MEAC of approximately 0.196%.[12] Another study on saphenous nerve block found a MEC90 (minimum effective concentration for 90% of patients) of 0.477%.[13]
Q4: Is this compound neurotoxic?
While this compound is considered to have a better safety profile than some other local anesthetics like bupivacaine, there is evidence of its potential neurotoxicity, especially at higher concentrations and with prolonged exposure.[6][14] In vitro studies have demonstrated that this compound can induce Schwann cell and neuronal cell death in a time- and concentration-dependent manner.[15][16] The mechanism of neurotoxicity often involves the induction of apoptosis.[6][17] However, compared to other local anesthetics, this compound generally exhibits lower neurotoxicity.[17][18][19]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent Nerve Block Efficacy | - Inaccurate drug concentration.- Improper administration technique.- Individual variability in nerve anatomy or sensitivity. | - Verify this compound solution concentration.- Refine injection technique to ensure proximity to the nerve.- Increase the volume or concentration within established safety limits. |
| Signs of Systemic Toxicity (e.g., CNS or cardiovascular effects) | - Accidental intravascular injection.- Use of excessively high concentrations or total dose.- Rapid systemic absorption. | - Immediately stop the administration of this compound.- Administer lipid emulsion therapy as an antidote.[1]- Provide supportive care to manage symptoms. |
| Evidence of Cellular Toxicity in In Vitro Experiments | - this compound concentration is too high for the cell type.- Prolonged exposure time. | - Perform a dose-response study to determine the IC50.- Reduce the exposure duration.- Compare with positive and negative controls. |
| Motor Blockade Unintendedly Affecting Experiment | - Concentration of this compound is too high, affecting motor fibers. | - Use a lower concentration of this compound to leverage its sensory-motor differentiating properties.[2]- Consider a different local anesthetic with a higher sensory-specific profile. |
| Precipitation of this compound Solution | - Mixing with alkaline solutions. | - Avoid mixing this compound with alkaline solutions such as sodium bicarbonate. |
Data Summaries
Table 1: Clinically Relevant this compound Concentrations for Nerve Blocks
| Type of Block | Concentration (%) | Dose/Volume | Reference |
| Minor Nerve Blocks & Infiltration | 0.5% | 1 - 40 mL | [1] |
| Continuous Peripheral Nerve Block (Post-op) | 0.2% | 5 - 10 mL/hr | [1] |
| Lumbar/Thoracic Epidural (Continuous) | 0.2% | 6 - 14 mL/hr | [1][11] |
| Lumbar Epidural (Surgical) | 0.5% - 1% | 15 - 30 mL | [1] |
| Major Nerve Block (e.g., Brachial Plexus) | 0.5% / 0.75% | 35 - 50 mL / 10 - 40 mL | [1][11] |
Table 2: In Vitro Cytotoxicity of this compound on Schwann Cells
| Concentration (µM) | Concentration (%) | Exposure Time (hrs) | Effect | Reference |
| 10 | 0.0003% | Up to 72 | No significant cell death | [15] |
| 100 | 0.003% | 24 | No significant cell death | [16] |
| 100 | 0.003% | 72 | Significant cell death | [16] |
| 500 | 0.015% | 24 | Significant cell death | [16] |
| 1000 | 0.03% | 48 - 72 | Significant cell death | [15][16] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotoxicity in PC12 Cells
This protocol is adapted from a study investigating the neurotoxic effects of this compound.[5]
1. Cell Culture:
-
Culture PC12 cells in appropriate growth medium at 37°C and 5% CO2.
2. This compound Preparation:
-
Prepare a 1% (15 mmol/l) stock solution of this compound in the growth medium, adjusting the pH to 7.4.
-
Prepare serial dilutions to achieve the desired experimental concentrations (e.g., 1, 2.5, 5, 10, 15, and 25 mM).
3. Cell Treatment:
-
Seed PC12 cells at an appropriate density in culture plates.
-
After cell adherence, replace the medium with the prepared this compound solutions or a saline control.
4. Cell Viability Assay (MTT Assay):
-
After a 48-hour exposure, add MTT solution to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength to determine cell viability relative to the control group.
5. Apoptosis Assessment (TUNEL Staining):
-
For in vivo models, after intrathecal administration of this compound, prepare spinal cord sections.
-
Perform TUNEL staining according to the manufacturer's protocol to detect apoptotic cells.
6. Western Blot Analysis for Akt Activation:
-
After treatment, lyse the cells and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against total Akt and phosphorylated Akt.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands and quantify the levels of Akt activation.
Protocol 2: Evaluation of Schwann Cell Viability after this compound Exposure
This protocol is based on methodologies used to assess local anesthetic toxicity on Schwann cells.[15][16]
1. Cell Culture:
-
Culture a Schwann cell line (e.g., RT4-D6P2T) in the recommended medium and conditions.
2. This compound Treatment:
-
Prepare various concentrations of this compound (e.g., 10 µM, 100 µM, 500 µM, 1000 µM) in the culture medium.
-
Expose the Schwann cells to the different this compound concentrations for varying durations (e.g., 24, 48, 72 hours).
3. Lactate Dehydrogenase (LDH) Assay:
-
After the exposure period, collect the cell culture supernatant.
-
Measure the LDH release using a commercially available LDH cytotoxicity assay kit. Increased LDH in the supernatant corresponds to decreased cell viability.
Visualizations
Caption: Mechanism of action of this compound nerve block.
Caption: Signaling pathways in this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound neurotoxicity.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Articles [globalrx.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. In vivo and in vitro evidence of the neurotoxic effects of this compound: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria and activating caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria and activating caspase-3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of this compound, bupivacaine, and lidocaine on rotator cuff tenofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal concentration of this compound for peripheral nerve blocks in adult patients: a protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. frontiersin.org [frontiersin.org]
- 13. dovepress.com [dovepress.com]
- 14. The toxicity of local anesthetics: the place of this compound and levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Local anesthetic Schwann cell toxicity is time and concentration dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Local Anesthetic Schwann Cell Toxicity is Time and Concentration-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Intrathecally administered this compound is less neurotoxic than procaine, bupivacaine, and levobupivacaine in a rat spinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ropivacaine Stability in Long-Term In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of ropivacaine during long-term in vitro experiments. Adherence to proper handling and storage procedures is critical to ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in an in vitro setting?
A1: this compound degradation can be influenced by several factors, including:
-
pH: this compound is more stable in acidic to neutral solutions. Alkaline conditions can lead to precipitation and degradation.[1]
-
Temperature: Elevated temperatures can accelerate the degradation process.[1] Long-term storage at room temperature or higher is not recommended.
-
Light Exposure: Like many pharmaceutical compounds, prolonged exposure to UV or fluorescent light can contribute to degradation.[2]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the chemical breakdown of this compound.[2]
-
Incompatible Admixtures: Mixing this compound with certain other drugs, such as betamethasone, can cause precipitation and a reduction in this compound concentration.[3]
Q2: How can I minimize this compound degradation in my long-term cell culture experiments?
A2: To maintain the stability of this compound in your experiments, we recommend the following precautions:
-
pH Control: Maintain the pH of your culture medium within a range of 4.0 to 6.0, as this is the pH range of the commercial sterile solution. If the experimental design requires a different pH, it is crucial to conduct a preliminary stability study under those specific conditions.
-
Temperature Management: For long-term experiments, it is advisable to prepare fresh this compound solutions periodically rather than relying on a single stock solution for the entire duration. If stock solutions are used, they should be stored at recommended temperatures (see Q3) and warmed to the experimental temperature just before use.
-
Light Protection: Protect this compound solutions from light by using amber-colored tubes or by wrapping containers in aluminum foil.[2]
-
Aseptic Technique: Always use sterile techniques when preparing and handling this compound solutions to prevent microbial contamination, which could alter the pH and composition of the medium.
-
Fresh Preparation: Ideally, prepare this compound-containing media fresh for each medium change.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, this compound hydrochloride solutions should be stored under the following conditions:
-
Refrigeration (2-8°C): This is a suitable condition for short to medium-term storage.
-
Freezing (-20°C): For longer-term storage, freezing the stock solution is recommended.
-
Protection from Light: Regardless of the temperature, always protect the solution from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results over time. | This compound degradation leading to a decrease in the effective concentration. | 1. Verify the pH of your stock solution and experimental media. 2. Review your storage and handling procedures. Ensure protection from light and appropriate temperature control. 3. Implement a schedule for preparing fresh this compound solutions. 4. Perform a stability check of your this compound solution under your specific experimental conditions using the HPLC protocol provided below. |
| Precipitate formation in the culture medium. | The pH of the medium is too alkaline, causing this compound to precipitate.[1] This can also occur when mixing with incompatible substances.[3] | 1. Measure the pH of the medium after the addition of this compound and other components. 2. If the pH is alkaline, adjust it to a more neutral or slightly acidic range if your experimental design allows. 3. If mixing with other drugs, check for compatibility information. A study on the compatibility of this compound with dexamethasone and betamethasone showed that mixtures with betamethasone resulted in crystal formation and a decrease in this compound concentration.[3] |
| Loss of drug potency in frozen stock solutions. | Repeated freeze-thaw cycles can degrade the molecule. | 1. Aliquot your stock solution into single-use volumes before freezing. 2. Avoid refreezing any unused portion of a thawed aliquot. |
Quantitative Data on this compound Stability
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis | Degradation observed. | [2] |
| Alkaline Hydrolysis | Significant degradation and precipitation.[1] | [2] |
| Oxidative (H₂O₂) Stress | Degradation observed. | [2] |
| Thermal Stress | Degradation is temperature-dependent. | [1] |
| Photostability (Sunlight/UV) | Degradation observed upon exposure. | [2] |
A study on the admixture of this compound with dexamethasone and betamethasone provides some short-term stability data at 24°C.
| Admixture | Time Point | This compound Concentration Change | pH Change | Crystal Formation | Reference |
| 0.75% or 0.2% this compound + Dexamethasone (1:1, 2:1, 3:1) | Up to 2 hours | Stable | No significant change | None observed | [3] |
| 0.75% or 0.2% this compound + Betamethasone (1:1, 2:1, 3:1) | 1 hour | >10% reduction | No significant change | Crystals observed | [3] |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC-UV
This protocol provides a general framework for quantifying this compound in solution to assess its stability over time in your specific in vitro experimental setup.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile phase: Acetonitrile and phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, adjust pH to 4.0 with phosphoric acid) in a suitable ratio (e.g., 34:66 v/v).[2]
-
This compound hydrochloride standard.
-
Your experimental medium (e.g., cell culture medium) to be used as a blank and for sample preparation.
-
Syringe filters (0.45 µm).
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with your experimental medium to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
At specified time points during your long-term experiment (e.g., 0, 24, 48, 72 hours, and weekly thereafter), collect an aliquot of your this compound-containing experimental medium.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Analysis:
-
Set the HPLC system parameters:
-
Inject the blank (experimental medium without this compound), standard solutions, and your experimental samples.
-
Record the chromatograms and the peak area of this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in your experimental samples at each time point by using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A loss of more than 10% is generally considered significant degradation.
Signaling Pathways and Experimental Workflows
This compound's Influence on Cellular Signaling
This compound has been shown to modulate several key cellular signaling pathways, which could be a consideration in long-term experiments where degradation products might have off-target effects.
Experimental Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound in your in vitro experiments.
References
- 1. scielo.br [scielo.br]
- 2. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, this compound, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 3. Physicochemical Stability and Compatibility of Mixtures of this compound with Dexamethasone or Betamethasone for Epidural Steroid Injections: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH of ropivacaine solutions to maintain stability and efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the pH of ropivacaine solutions to maintain stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of commercial this compound solutions acidic?
Commercial this compound solutions are typically formulated at an acidic pH, generally between 4.0 and 6.0, to enhance water solubility and ensure chemical stability, thereby extending the product's shelf-life.[1][2] At this low pH, this compound, a weak base with a pKa of 8.1, exists predominantly in its charged, water-soluble form.[2][3]
Q2: What happens when I increase the pH of a this compound solution?
Increasing the pH of a this compound solution, a process known as alkalinization, shifts the equilibrium towards the uncharged, lipid-soluble form of the drug.[1][3] This can be advantageous as the uncharged form is better able to penetrate nerve membranes, potentially leading to a faster onset of action.[1] However, this compound has limited solubility at a pH above 6.0, and excessive alkalinization can lead to precipitation of the drug.[2][4]
Q3: I've observed precipitation after adjusting the pH of my this compound solution. What caused this and how can I avoid it?
Precipitation occurs when the pH of the solution is raised to a point where the concentration of the uncharged this compound base exceeds its solubility limit.[4][5] this compound has been observed to precipitate at a pH of 6.9 or higher.[5] To avoid precipitation, it is crucial to add the alkaline solution, such as sodium bicarbonate, slowly and in small, calculated amounts while continuously monitoring the solution for any signs of cloudiness or particulate matter.[3] It is also recommended to use the alkalinized solution shortly after preparation, as precipitation can increase over time.[3][6]
Q4: What is the optimal pH range for a this compound solution to balance efficacy and stability?
The optimal pH is a balance between having a sufficient concentration of the uncharged form for rapid nerve penetration and avoiding precipitation. While commercial solutions are acidic for stability, adjusting the pH closer to the physiological pH of 7.4 is desirable for faster onset.[1] However, given that this compound's solubility is limited at pH above 6.0, careful adjustment to a pH just below the precipitation threshold is recommended.[4] A laboratory study showed that alkalinization from a pH of 5.51 to 7.63 significantly increased the nonionized form of this compound but also led to precipitation.[3][7] Therefore, a final pH in the range of 6.5 to 7.0 should be targeted, with the understanding that the solution should be used promptly.
Q5: Can I use a pre-mixed alkaline this compound solution for my experiments?
It is not recommended to use pre-mixed alkaline this compound solutions for infusions or to store them for extended periods.[3] The risk of precipitation increases with time even with low doses of bicarbonate.[3] this compound should not be alkalinized until just before use to minimize the likelihood of substantial drug precipitation.[3][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Cloudiness or visible particles in the this compound solution after pH adjustment. | The pH has been raised too high, causing the this compound to precipitate out of solution.[4][5] | Discard the solution. Prepare a fresh solution and add the alkaline solution more slowly and in smaller increments, carefully monitoring the pH. Aim for a final pH below the precipitation threshold (pH < 6.9).[5] |
| The pH of the solution is difficult to control and overshoots the target range. | The concentration of the alkaline solution (e.g., sodium bicarbonate) is too high, or it is being added too quickly. | Use a more dilute alkaline solution. Add the solution dropwise with continuous stirring and frequent pH measurement. |
| Inconsistent efficacy of the pH-adjusted this compound solution. | This could be due to precipitation leading to a lower effective concentration of the drug.[3] It could also be related to the degradation of this compound. | Visually inspect the solution for any signs of precipitation before use. Prepare the alkalinized solution immediately before the experiment. Ensure proper storage conditions to prevent degradation.[8] |
| The this compound solution appears discolored. | Discoloration may indicate chemical degradation of the drug. | Do not use the solution. This compound solutions should be clear and colorless.[4] Prepare a fresh solution and ensure that all glassware and reagents are clean and of high purity. |
Quantitative Data Summary
Table 1: pH and Precipitation Characteristics of 0.2% this compound with Sodium Bicarbonate (8.4%)
| Volume of 8.4% Sodium Bicarbonate added to 2 mL of 0.2% this compound | Resulting pH | Percentage of Nonionized this compound | Onset of Visible Precipitation |
| 0.01 mL | ~6.5 | Increased from 0.3% | Delayed |
| 0.02 mL | ~7.2 | - | Prompt |
| 0.04 mL | ~7.63 | >30% | Immediate |
Data synthesized from a laboratory study on the alkalinization of this compound.[3][7]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| pKa (at 25°C) | 8.1[2][3] |
| pH of commercial solutions | 4.0 - 6.0[2] |
| Solubility | Limited at pH > 6.0[2][4] |
| Precipitation pH | ≥ 6.9[5] |
Experimental Protocols
Protocol 1: pH Adjustment of this compound Solution
Objective: To adjust the pH of a this compound solution to a target range while minimizing the risk of precipitation.
Materials:
-
This compound hydrochloride solution (e.g., 0.2%)
-
Sterile sodium bicarbonate solution (e.g., 8.4% or a more dilute solution)
-
Sterile syringes and needles
-
pH meter or calibrated pH indicator strips
-
Sterile beakers or vials
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Aseptically transfer a known volume of the this compound solution into a sterile beaker or vial.
-
If using a magnetic stirrer, add a sterile stir bar to the solution and begin gentle stirring.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the initial pH of the this compound solution.
-
Draw a small, precise volume of the sodium bicarbonate solution into a sterile syringe.
-
Slowly add the sodium bicarbonate solution to the this compound solution drop by drop.
-
After the addition of each drop, allow the solution to mix thoroughly and measure the pH.
-
Visually inspect the solution for any signs of cloudiness or precipitation after each addition.
-
Continue adding the alkaline solution until the target pH is reached. Be cautious not to exceed a pH of 6.8 to avoid precipitation.
-
Once the target pH is achieved, use the solution immediately.
Protocol 2: Visual Inspection for Precipitation
Objective: To visually assess a pH-adjusted this compound solution for the presence of precipitate.
Materials:
-
pH-adjusted this compound solution in a clear container
-
A well-lit area with a dark and a light background
Procedure:
-
Hold the container with the this compound solution against a dark background and illuminate it from the side.
-
Gently swirl the container and observe for any Tyndall effect (scattering of light by suspended particles), which may indicate the presence of fine precipitate.
-
Hold the container against a light background and look for any visible particles, cloudiness, or crystals.
-
Let the solution stand undisturbed for 5-10 minutes and re-examine for any settled precipitate.
-
If any form of precipitation is observed, the solution should be discarded.
Visualizations
Caption: Relationship between pH and this compound forms.
Caption: Workflow for pH adjustment of this compound solutions.
References
- 1. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 2. fresenius-kabi.com [fresenius-kabi.com]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. baxterpi.com [baxterpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rapm.bmj.com [rapm.bmj.com]
- 8. veeprho.com [veeprho.com]
Technical Support Center: Ropivacaine Pharmacokinetic Studies in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability encountered in ropivacaine pharmacokinetic studies using animal models. The information is intended for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to variability in this compound pharmacokinetic (PK) studies in animal models?
A1: Variability in this compound PK studies can be attributed to a range of factors, including:
-
Animal Species: Different species exhibit variations in plasma protein binding, metabolism, and clearance, significantly impacting the drug's pharmacokinetic profile.[1][2] For instance, the extent of plasma protein binding of this compound is approximately 99% in dogs, 57% in ewes, and 38.4% in rabbits.[1]
-
Route of Administration: The method of drug delivery (e.g., intravenous, epidural, subcutaneous) affects absorption rates and bioavailability.[3][4][5] The terminal half-life of this compound is longer after epidural administration compared to intravenous injection because the slow absorption rate becomes the rate-limiting step in its clearance.[4]
-
Dose and Concentration: this compound's pharmacokinetics can be dose-dependent.[1][2] In rabbits, dose-dependent changes in systemic clearance were observed at intravenous doses higher than 3.67 mg/kg.[1][2]
-
Animal Health Status: Conditions such as hyperthermia can alter physiological parameters, influencing drug distribution and clearance.[6] Hyperthermia in rats has been shown to increase the apparent volume of distribution and total apparent clearance of this compound.[6]
-
Analytical Methodology: The choice of bioanalytical techniques, such as HPLC or LC-MS/MS, and their validation are crucial for accurate quantification of this compound and its metabolites in biological matrices.[7][8]
Q2: How does plasma protein binding of this compound differ across common animal models?
A2: Plasma protein binding of this compound shows significant inter-species variability, which can affect the free fraction of the drug and, consequently, its efficacy and toxicity. This compound primarily binds to α1-acid glycoprotein.[1]
-
Dogs: Exhibit very high protein binding, around 99%.[1]
-
Sheep: Show moderate protein binding, with one study reporting 57% in ewes.[1] Postoperative changes can also affect binding.[9]
-
Rabbits: Have a relatively low protein binding of approximately 38.4%.[1][2] This low binding suggests that changes in protein concentrations will have a minor effect on this compound's pharmacokinetics in this species.[1]
-
Humans: For comparison, this compound is about 94% bound to plasma proteins in humans.[1][4]
Q3: What are the main metabolic pathways for this compound and do they differ between species?
A3: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[10] The major metabolic reactions are aromatic hydroxylation and N-dealkylation.[10]
-
In humans, CYP1A2 is the primary enzyme responsible for forming the main metabolite, 3'-hydroxy-ropivacaine, while CYP3A4 is involved in producing the N-dealkylated metabolite, 2',6'-pipecoloxylidide (PPX).[10][11]
-
In rats, this compound is also metabolized to PPX, 3'-hydroxythis compound, and 4'-hydroxythis compound.[12] Studies using rat liver microsomes have shown that CYP2C11 and CYP3A2 produce PPX, while CYP1A2 and CYP2D1 are involved in forming the hydroxylated metabolites.[12] These differences in CYP enzyme involvement can lead to species-specific metabolic profiles and pharmacokinetic variability.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters
Symptoms:
-
Large standard deviations in Cmax, AUC, and half-life within the same experimental group.
-
Difficulty in establishing a clear dose-response relationship.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure precise and consistent administration technique, especially for routes like epidural or nerve blocks. Verify needle/catheter placement. |
| Physiological State of Animals | Standardize animal age, weight, and health status. Acclimatize animals to the experimental environment to minimize stress. Monitor core body temperature, as hyperthermia can alter PK parameters.[6] |
| Genetic Variability | Use well-characterized, genetically homogeneous animal strains where possible. |
| Analytical Errors | Validate the bioanalytical method for accuracy, precision, and linearity.[7][13] Include a sufficient number of quality control samples in each analytical run. |
Issue 2: Unexpectedly Low or High Drug Exposure (AUC)
Symptoms:
-
Area under the curve (AUC) values are consistently lower or higher than expected based on literature.
-
Cmax is significantly different from anticipated values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing Solution | Verify the concentration and stability of the this compound dosing solution. |
| Route-Specific Absorption Issues | For non-intravenous routes, consider factors affecting absorption. For subcutaneous or local injections, blood flow at the injection site can influence uptake.[14] For epidural administration, variability in systemic absorption is common.[5] |
| Saturated Metabolism/Clearance | At higher doses, metabolic pathways may become saturated, leading to non-linear pharmacokinetics and a disproportionate increase in AUC.[1][2] If non-linearity is suspected, conduct a dose-ranging study. |
| Drug Interactions | If other drugs are co-administered, check for potential inhibition or induction of CYP450 enzymes involved in this compound metabolism.[15] |
Issue 3: Difficulty in Quantifying this compound or its Metabolites
Symptoms:
-
Low signal-to-noise ratio in chromatograms.
-
Poor recovery during sample extraction.
-
Inability to detect metabolites.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Analytical Sensitivity | Use a highly sensitive method like LC-MS/MS, which is the preferred technique for biomonitoring this compound.[7] Ensure the lower limit of quantification (LLOQ) is sufficient for the expected concentrations.[16][17] |
| Inefficient Sample Preparation | Optimize the sample clean-up procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to improve analyte recovery and reduce matrix effects.[18] |
| Metabolite Instability | Ensure proper sample handling and storage conditions (e.g., temperature, light protection) to prevent degradation of this compound and its metabolites. |
| Low Metabolite Formation | The concentration of metabolites may be very low depending on the species and the time of sample collection. Adjust the analytical method to detect lower concentrations or consider a different sampling time point. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound in various animal models. Note that experimental conditions such as dose, route of administration, and analytical method vary between studies, contributing to the observed differences.
Table 1: this compound Pharmacokinetic Parameters in Dogs
| Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (min) | CL (mL/min/kg) | Vd (L/kg) | Reference |
| 3.0 mg/kg IV | 2.41 ± 0.52 | - | 25.9 ± 1.7 | 41.1 ± 8.2 | - | [3] |
| 10 mg/kg SC (Oily) | 0.58 ± 0.25 | 11.0 ± 1.6 | - | - | - | [19][20] |
| 10 mg/kg SC (HCl) | 1.77 ± 0.86 | 0.083 | - | - | - | [21] |
Table 2: this compound Pharmacokinetic Parameters in Rabbits
| Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | CL (mL/min/kg) | Vss (L/kg) | Reference |
| 0.62 to 3.67 mg/kg IV | Dose-dependent | - | ~2.6 (longer than other species) | 34.5 | 4.7 | [1][2] |
Table 3: this compound Pharmacokinetic Parameters in Other Species
| Species | Dose & Route | Cmax | Tmax | t½ (h) | CL (mL/min/kg) | Vss (L/kg) | Reference |
| Sheep | 2 mg/kg IV | - | - | 1.3 | 29.6 | - | [1] |
| Sheep | 0.5% Epidural | ~1 µg/mL | < 8 min | 3.5 - 4.0 | - | - | [22] |
| Rhesus Monkey | 1 mg/kg IV | - | - | 2.07 ± 0.44 | 11.85 ± 2.63 | 1.11 ± 0.20 | [1][23] |
| Rat | Subcutaneous | - | - | - | 0.0151 L/min (hyperthermic) | 2.19 L (hyperthermic) | [6] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Rats (Subcutaneous)
-
Animals: Male Wistar rats (250-280 g).[14]
-
Anesthesia: Intraperitoneal administration of sodium pentobarbital (50 mg/kg).[14]
-
Drug Administration: A single subcutaneous injection of this compound.[6] In another study, 20 µL of radioisotope-labeled this compound was injected into the palatal mucosa.[14]
-
Blood Sampling: Blood samples are collected at predetermined intervals (e.g., 15, 30, 45, 60, 120, 240, 480, 1440, and 2880 min) via a suitable route (e.g., tail vein, orbital sinus).[13][24]
-
Sample Processing: Plasma or serum is separated by centrifugation and stored at -20°C or below until analysis.
-
Analysis: this compound concentrations are determined using a validated LC-MS/MS or HPLC method.[18][24]
Protocol 2: Pharmacokinetic Study in Dogs (Intravenous)
-
Drug Administration: Intravenous infusion of this compound (e.g., 3.0 mg/kg over 15 minutes).[3]
-
Blood Sampling: Arterial blood samples are collected at frequent intervals during and after the infusion.
-
Sample Processing: Plasma is separated and stored frozen.
-
Analysis: Plasma concentrations of this compound are quantified using a validated chromatographic method.[16][17]
Visualizations
This compound Metabolism Pathway
Caption: Hepatic metabolism of this compound via CYP450 enzymes.
Troubleshooting Workflow for High PK Variability
Caption: A logical workflow for troubleshooting high variability.
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. Dose-Dependent Pharmacokinetics of this compound in Anesthetized Rabbits: Absence of Changes in Protein Binding | Journal of Veterinary Science and Animal Husbandry | Open Access Journals | Annex Publishers [annexpublishers.co]
- 3. Comparative pharmacokinetics of bupivacaine and this compound, a new amide local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Epidural, intrathecal pharmacokinetics, and intrathecal bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of induced hyperthermia on pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Postoperative course of plasma protein binding of lignocaine, this compound and bupivacaine in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Metabolism of a new local anesthetic, this compound, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | LC-MS/MS assisted pharmacokinetic and tissue distribution study of this compound and 3-OH-ropivacaine on rats after plane block anesthesia [frontiersin.org]
- 14. The Local Pharmacokinetics of 3H-Ropivacaine and 14C-Lidocaine After Maxillary Infiltration Anesthesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Insights of this compound and Clinical Applications: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Method for Analysis of Free and Total this compound in Dog Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Method for Analysis of Free and Total this compound in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ualberta.ca [ualberta.ca]
- 19. docsdrive.com [docsdrive.com]
- 20. scialert.net [scialert.net]
- 21. scialert.net [scialert.net]
- 22. Comparative local anesthetic efficacy and pharmacokinetics of epidurally administered this compound and bupivacaine in the sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of intravenous and epidural this compound in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. LC-MS/MS assisted pharmacokinetic and tissue distribution study of this compound and 3-OH-ropivacaine on rats after plane block anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ropivacaine Motor Block Minimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the motor block effects of ropivacaine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the degree of motor block with this compound?
A1: The concentration of this compound is the main determinant of motor block intensity.[1] While volume plays a role in the spread of the anesthetic, increasing the concentration has a more direct impact on the degree of motor weakness.[1]
Q2: How does this compound compare to bupivacaine in terms of motor block?
A2: this compound generally produces less intense and shorter-lasting motor block compared to bupivacaine at clinically equivalent doses for sensory anesthesia.[2] This is attributed to this compound's lower lipophilicity, which results in a reduced penetration of large, myelinated motor nerve fibers.[2]
Q3: Is it possible to achieve a sensory block with this compound without any motor block?
A3: Achieving a purely sensory block is challenging, but it is possible to significantly minimize motor effects. This is often referred to as a "differential block." By using lower concentrations of this compound, researchers can achieve effective analgesia with minimal impact on motor function.[2][3]
Q4: What are the recommended concentrations of this compound to minimize motor block in research models?
A4: The optimal concentration can vary depending on the specific experimental model and the targeted nerve. However, studies have shown that this compound concentrations in the range of 0.1% to 0.2% can provide effective sensory blockade while significantly reducing the incidence and severity of motor block.[3][4][5] For instance, the median effective concentration (EC50) for a differential femoral nerve block in adults has been reported to be as low as 0.124% in patients aged 18-60 and 0.088% in those over 60.[6]
Q5: Can adjuvants be used with this compound to reduce motor block?
A5: The use of adjuvants with this compound can be a strategy to prolong sensory analgesia, which may allow for the use of a lower, motor-sparing concentration of this compound.[7] However, it is crucial to select the adjuvant carefully, as some may also prolong the motor block.[8] Dexamethasone has shown promise in prolonging analgesia without significantly impacting motor function in some applications.[7] Conversely, dexmedetomidine has been noted to prolong both sensory and motor blockade.[8][9]
Troubleshooting Guides
Issue 1: Excessive Motor Block Observed in an Animal Model
-
Potential Cause 1: this compound concentration is too high.
-
Troubleshooting Step: Decrease the this compound concentration in subsequent experiments. A stepwise reduction (e.g., from 0.5% to 0.375%, then to 0.2%) is recommended to find the optimal balance between sensory and motor effects.[10]
-
-
Potential Cause 2: Inadvertent administration into a vascular structure.
-
Troubleshooting Step: Always aspirate before injection to ensure the needle is not in a blood vessel. Consider using ultrasound guidance for more precise needle placement.
-
-
Potential Cause 3: Volume of injectate is too large for the anatomical space.
-
Troubleshooting Step: Reduce the total volume of the this compound solution. A smaller volume will have a more localized spread, potentially sparing adjacent motor nerves.
-
Issue 2: Sensory Block is Inadequate When Using a Low, Motor-Sparing Concentration of this compound
-
Potential Cause 1: The concentration is below the effective threshold for the targeted nerves.
-
Troubleshooting Step: Gradually increase the concentration in small increments (e.g., from 0.1% to 0.125%) to find the minimum effective analgesic concentration.[5]
-
-
Potential Cause 2: The volume is insufficient to cover the entire nerve or plexus.
-
Troubleshooting Step: Increase the volume of the low-concentration this compound solution to ensure adequate spread and coverage of the target neural structures.
-
-
Potential Cause 3: The chosen this compound concentration alone is not potent enough for the desired duration of analgesia.
Data Summary
Table 1: Median Effective Concentrations (EC50) of this compound for Sensory Block with Minimal Motor Impairment
| Nerve Block Type | Species | This compound EC50 (95% CI) | Reference |
| Interscalene Brachial Plexus | Human | 0.182% (0.165–0.353%) | [4] |
| Femoral Nerve (Ages 18-60) | Human | 0.124% (0.097–0.143%) | [6] |
| Femoral Nerve (Ages >60) | Human | 0.088% (0.076–0.103%) | [6] |
Table 2: Comparison of this compound and Bupivacaine Motor Block Characteristics
| Characteristic | This compound | Bupivacaine | Reference |
| Motor Block Propensity | Lower | Higher | [2] |
| Onset of Motor Block | Generally Slower | Generally Faster | [10] |
| Duration of Motor Block | Shorter | Longer | [2][10] |
Experimental Protocols
Protocol 1: Assessment of Motor Block in a Rodent Sciatic Nerve Block Model
-
Animal Preparation: Anesthetize the rodent using a standard, approved protocol (e.g., isoflurane inhalation). Place the animal in a lateral position with the limb to be injected facing upwards.
-
Nerve Block Procedure: Under aseptic conditions, identify the sciatic nerve. Inject the prepared this compound solution (or control) perineurally.
-
Motor Function Assessment (Modified Bromage Scale):
-
At predetermined time points post-injection (e.g., 15, 30, 60, 90, 120 minutes), place the animal on a flat surface.
-
Observe the animal's ability to move the affected limb and assign a score:
-
0: No motor block, normal movement.
-
1: Able to move joints, but unable to stand on the limb.
-
2: Only able to flex the ankle/toes.
-
3: Complete motor block, no movement of the limb.
-
-
-
Sensory Function Assessment (Pinprick Test):
-
At the same time points, apply a gentle pinprick to the plantar surface of the paw on the injected and contralateral (control) limbs.
-
A positive response is the withdrawal of the paw. The absence of a withdrawal reflex indicates a successful sensory block.
-
-
Data Analysis: Record the motor and sensory scores at each time point. The duration of the motor and sensory block is the time from injection until the scores return to baseline.
Protocol 2: Electromyography (EMG) for Quantitative Assessment of Motor Block
-
Electrode Placement: After inducing the nerve block as described above, place surface or needle electrodes over a muscle innervated by the blocked nerve (e.g., the gastrocnemius for a sciatic nerve block).
-
EMG Recording:
-
Record baseline EMG activity before the nerve block.
-
After the block, record EMG activity at set intervals. A reduction in the amplitude of the myoelectric potential indicates a motor block.
-
-
Data Analysis: Quantify the percentage of reduction in EMG amplitude from baseline to determine the degree of motor blockade.
Visualizations
Caption: Workflow for assessing this compound's motor and sensory block effects.
References
- 1. Importance of volume and concentration for this compound interscalene block in preventing recovery room pain and minimizing motor block after shoulder surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | The median effective analgesic concentration of this compound in ultrasound-guided interscalene brachial plexus block after arthroscopic rotator cuff repair [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Median Effective Concentration of this compound for Femoral Nerve Block Maintaining Motor Function During Knee Arthroscopy in Two Age Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. wjgnet.com [wjgnet.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimal concentration of this compound for brachial plexus blocks in adult patients undergoing upper limb surgeries: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regression of sensory and motor blockade, and analgesia during continuous epidural infusion of this compound and fentanyl in comparison with other local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce ropivacaine's systemic absorption in local administration models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at reducing the systemic absorption of ropivacaine in local administration models.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the systemic absorption of this compound?
The primary strategies to decrease the systemic absorption of locally administered this compound include:
-
Co-administration with Vasoconstrictors: Epinephrine is a commonly used vasoconstrictor that can reduce local blood flow, thereby slowing the rate of this compound absorption into the systemic circulation.[1][2]
-
Use of Adjuvants: Certain adjuvants, like dexamethasone, can be co-administered to prolong the local anesthetic effect, which may indirectly influence systemic absorption dynamics.[3][4][5]
-
Advanced Formulations: Liposomal or nanoparticle-based formulations of this compound can provide sustained release, leading to a slower rate of systemic absorption.[3]
Q2: How does epinephrine reduce the systemic absorption of this compound?
Epinephrine is a potent vasoconstrictor.[2] When co-administered with this compound, it constricts the blood vessels at the site of injection. This localized vasoconstriction reduces blood flow, which in turn slows the rate at which this compound is absorbed from the administration site into the systemic circulation.[2] This can lead to a lower peak plasma concentration (Cmax) and a delayed time to reach Cmax (Tmax).[1][6]
Q3: Is the addition of epinephrine always recommended with this compound?
While epinephrine can reduce early systemic absorption, its addition to this compound is not universally recommended.[1][7] this compound itself possesses intrinsic vasoconstrictive properties.[2][7] Some studies have shown that the addition of epinephrine provides minimal clinical benefit in prolonging the duration of action in certain scenarios and may even reduce it in others.[7] The decision to use epinephrine should be based on the specific experimental context and the desired outcome.
Q4: What is the effect of dexamethasone on this compound's systemic absorption?
Dexamethasone is known to prolong the analgesic effect of local anesthetics.[3][4] It may induce a degree of peripheral vasoconstriction, which can delay the absorption of this compound.[5] However, it is crucial to be aware of the potential for crystallization when mixing dexamethasone with this compound, which can have serious implications if administered intravascularly.[8][9]
Q5: How do liposomal formulations of this compound reduce systemic absorption?
Liposomal formulations encapsulate this compound within lipid-based vesicles. This encapsulation allows for a slow and sustained release of the drug at the injection site.[3][10] This controlled release profile results in a blunted and delayed peak plasma concentration compared to a bolus injection of plain this compound, thereby reducing the risk of systemic toxicity.
Q6: What are the key pharmacokinetic parameters to measure when assessing systemic absorption?
The key pharmacokinetic parameters to measure are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma. A lower Cmax indicates reduced systemic absorption.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached. A longer Tmax suggests a slower rate of absorption.
-
AUC (Area Under the Curve): Represents the total systemic exposure to the drug over time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in this compound plasma concentrations between subjects. | Inconsistent injection technique (e.g., depth, location). Anatomical variations between animals. Differences in local tissue perfusion. | Standardize the injection protocol meticulously. Use imaging guidance (e.g., ultrasound) for precise needle placement. Ensure consistent animal handling to minimize stress-induced physiological changes. Increase the number of subjects per group to improve statistical power. |
| Unexpectedly rapid systemic absorption (low Tmax, high Cmax). | Inadvertent intravascular injection. Administration into a highly vascularized area.[11] | Always perform an aspiration test before injection to check for blood.[12] Use ultrasound guidance to visualize needle placement and avoid blood vessels. Consider a less vascular injection site if the experimental model allows. |
| Precipitation observed when mixing this compound with an adjuvant (e.g., dexamethasone). | Physicochemical incompatibility.[8][9] this compound's solubility is limited at a pH above 6.[8] | Be aware that mixing this compound and dexamethasone can cause crystallization.[8][9] If co-administration is necessary, consider administering the drugs separately at the same site or investigate compatible formulations. Always visually inspect the solution for precipitates before administration. |
| Difficulty in detecting this compound in plasma samples. | Low dose of this compound administered. Insufficient sensitivity of the analytical method. Inappropriate blood sampling schedule. | Use a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14] Optimize the blood sampling schedule to capture the expected Cmax. Ensure proper sample handling and storage to prevent drug degradation. |
| No significant difference in systemic absorption observed with the addition of a vasoconstrictor. | This compound's intrinsic vasoconstrictive properties may mask the effect of the added vasoconstrictor.[2][7] The dose of the vasoconstrictor may be too low. The local blood flow at the injection site may not be significantly affected by the vasoconstrictor. | Re-evaluate the necessity of the vasoconstrictor, as this compound itself has vasoconstrictive effects.[2][7] Consider a dose-response study for the vasoconstrictor. Choose an experimental model where the effect of the vasoconstrictor is likely to be more pronounced. |
Quantitative Data Summary
Table 1: Effect of Epinephrine on this compound Pharmacokinetics (Epidural Administration in Humans)
| Parameter | This compound Plain | This compound with Epinephrine (5 µg/mL) | Reference |
| Mean Arterial Cmax (µg/mL) | 1.31 ± 0.39 | 0.92 ± 0.32 | [1] |
| Mean Venous Cmax (µg/mL) | 1.31 ± 0.50 | 0.82 ± 0.33 | [1] |
| Arterial Tmax (min) | 9 ± 2 | 16 ± 2 | [1] |
| Venous Tmax (min) | 12 ± 3 | 23 ± 2 | [1] |
Table 2: Effect of Epinephrine on this compound Pharmacokinetics (Transversus Abdominis Plane (TAP) Block)
| Parameter | This compound Plain | This compound with Epinephrine | Reference |
| Peak Concentration | Significantly higher | Significantly lower (P < 0.05) | [6] |
| Time to Peak Concentration | Significantly shorter | Significantly longer (P < 0.01) | [6] |
Experimental Protocols
Protocol: Evaluation of this compound Systemic Absorption in a Rat Perineural Sciatic Nerve Block Model
1. Animal Preparation:
- Use adult male Sprague-Dawley rats (250-300g).
- Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
- Shave the hair on the lateral aspect of the thigh of the hind paw to be injected.
- Place the rat in a lateral decubitus position.
2. Drug Preparation:
- Prepare sterile solutions of this compound (e.g., 0.5%) with and without the test substance (e.g., epinephrine 5 µg/mL).
- Ensure all solutions are at room temperature before injection.
3. Perineural Injection:
- Identify the injection site by palpating the femur and the ischial tuberosity. The sciatic nerve is located in the groove between the greater trochanter and the ischial tuberosity.
- Use a 25-gauge needle attached to a 1 mL syringe.
- Insert the needle perpendicular to the skin, just posterior to the femur.
- Advance the needle until it gently contacts the bone, then withdraw it slightly.
- Perform an aspiration test to ensure the needle is not in a blood vessel.
- Inject a standardized volume (e.g., 0.2 mL) of the prepared solution slowly over 30 seconds.
4. Blood Sampling:
- Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes) after injection.
- Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
5. Plasma this compound Analysis (LC-MS/MS):
- Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to isolate this compound.[15]
- Chromatographic Separation: Use a C18 reverse-phase column for chromatographic separation.[15]
- Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer with electrospray ionization in multiple reaction monitoring (MRM) mode to quantify this compound.[13]
- Quantification: Generate a standard curve using known concentrations of this compound in blank plasma to quantify the this compound concentration in the experimental samples.
6. Data Analysis:
- Plot the mean plasma this compound concentration versus time for each group.
- Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.
- Perform statistical analysis to compare the pharmacokinetic parameters between the groups.
Visualizations
References
- 1. The effect of the addition of epinephrine on early systemic absorption of epidural this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of adding epinephrine to this compound for popliteal nerve block on the duration of postoperative analgesia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained release local anesthetics for pain management: relevance and formulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound with Dexmedetomidine or Dexamethasone in a Thoracic Paravertebral Nerve Block Combined with an Erector Spinae Plane Block for Thoracoscopic Lobectomy Analgesia: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of adding epinephrine on the early systemic absorption kinetics of local anesthetics in abdominal truncal blocks | Semantic Scholar [semanticscholar.org]
- 7. droracle.ai [droracle.ai]
- 8. Implications of dexamethasone and this compound in peripheral nerve blocks - Tow - Journal of Hospital Management and Health Policy [jhmhp.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS quantification of this compound and local analgesic and adverse effects of Long-acting this compound Injection based on pharmacokinetic-pharmacodynamic modelling in Bama minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ualberta.ca [ualberta.ca]
Technical Support Center: Enhancing Analytical Sensitivity for Ropivacaine Metabolite Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the analytical sensitivity for detecting ropivacaine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound that I should target for analysis?
This compound is primarily metabolized in the liver by cytochrome P450 enzymes.[1][2][3] The major metabolites are:
-
3-OH-ropivacaine: Formed through aromatic hydroxylation by CYP1A2.[1][3]
-
2′,6′-pipecoloxylidide (PPX): Resulting from N-dealkylation by CYP3A4.[1][4]
-
4-OH-ropivacaine and 2-OH-methyl this compound are considered minor metabolites.[1][5]
Q2: Which analytical technique offers the best sensitivity for this compound metabolite analysis?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the biomonitoring of this compound and its metabolites due to its high selectivity, sensitivity, and accuracy.[1][6][7][8] While other methods like HPLC-UV and GC-MS exist, LC-MS/MS generally provides lower limits of quantification (LLOQ), which is crucial for detecting low concentrations of metabolites.[1][9]
Q3: I am observing poor peak shapes and resolution in my chromatogram. What could be the cause?
Poor chromatography can result from several factors. Here are a few common issues and potential solutions:
-
Mobile Phase Composition: The pH and organic modifier content of your mobile phase are critical. For this compound and its metabolites, which are basic compounds, using a mobile phase with a slightly acidic pH (e.g., containing formic acid or ammonium formate) can improve peak shape.[1]
-
Column Choice: A C18 column is commonly used for the separation of this compound and its metabolites.[1][9] However, if you are experiencing issues, consider trying a different column chemistry, such as a C8 or a polar-embedded column.
-
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, can help to effectively separate the parent drug from its more polar metabolites.[1][9]
Q4: My signal intensity is low, and I'm struggling to reach the required LLOQ. How can I improve sensitivity?
Improving sensitivity often involves optimizing both the sample preparation and the instrument parameters.
-
Sample Preparation: A clean sample is essential to reduce matrix effects and improve signal-to-noise. Consider using more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.[9]
-
Mass Spectrometry Parameters: Ensure that your MS parameters are optimized for this compound and its metabolites. This includes optimizing the precursor and product ion selection for multiple reaction monitoring (MRM), as well as collision energy and other source parameters.[6][10]
-
Injection Volume: Increasing the injection volume can boost the signal, but be mindful of potential peak broadening.
Q5: What are the common challenges associated with different sample preparation techniques?
Each sample preparation technique has its own set of challenges:
-
Protein Precipitation (PPT): While simple and fast, it may not be sufficient to remove all interfering matrix components, leading to ion suppression or enhancement in the MS source.[1]
-
Liquid-Liquid Extraction (LLE): This technique can provide a cleaner extract than PPT but can be labor-intensive and may have lower recovery for more polar metabolites. The choice of extraction solvent is critical.[9]
-
Solid-Phase Extraction (SPE): SPE can offer high selectivity and cleaner extracts, but method development can be more complex, requiring optimization of the sorbent type, wash, and elution steps.[9][11] Molecularly imprinted polymers (MIPs) can offer very high selectivity for this compound.[11]
-
Microextraction Techniques: Techniques like solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS) offer miniaturization and reduced solvent consumption.[12][13] However, fiber lifetime and batch-to-batch variability can be a concern with SPME.[13]
Troubleshooting Guides
Issue 1: High Matrix Effects Leading to Poor Accuracy and Precision
| Potential Cause | Troubleshooting Step |
| Inefficient sample cleanup | Switch from protein precipitation to a more robust method like SPE or LLE. Optimize the wash and elution steps in your SPE protocol to remove more interferences. |
| Co-elution of matrix components | Modify the chromatographic gradient to better separate the analytes from interfering compounds. Experiment with different analytical columns. |
| Ionization suppression/enhancement | Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. Dilute the sample extract if the concentration of interfering components is too high. |
Issue 2: Low Recovery of Metabolites During Sample Extraction
| Potential Cause | Troubleshooting Step |
| Inappropriate extraction solvent (LLE) | Test a range of solvents with different polarities. Adjusting the pH of the sample can improve the extraction efficiency of ionizable compounds. |
| Incorrect SPE sorbent or protocol | Select an SPE sorbent that has a suitable retention mechanism for your analytes (e.g., reversed-phase, ion-exchange). Optimize the pH of the loading solution and the composition of the wash and elution solvents. |
| Incomplete elution from SPE cartridge | Increase the volume or the elution strength of the elution solvent. Ensure the sorbent does not dry out before the elution step. |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of this compound and its metabolites.
Table 1: Comparison of LC-MS/MS Methods for this compound and Metabolite Analysis
| Analyte(s) | Matrix | LLOQ | Linearity Range | Reference |
| This compound, 3-OH-ropivacaine | Plasma | This compound: 0.5 ng/mL, 3-OH-ropivacaine: 1 ng/mL | 0.5 - 1000 ng/mL | [9] |
| This compound | Plasma | 2.5 nmol/L | Not Specified | [11] |
| This compound, 3-OH-ropivacaine | Cerebrospinal Fluid | 0.2 ng/mL | 0.2 - 2000 ng/mL | [10] |
| This compound, major metabolites | Urine | 5.0 nmol/L | 5 - 2000 nmol/L | [12] |
Table 2: Comparison of HPLC-UV Methods for this compound Analysis
| Analyte(s) | Matrix | LLOQ | Linearity Range | Reference |
| This compound | Plasma | 25 ng/mL | 25 - 1000 ng/mL | [9] |
| This compound, Bupivacaine | Plasma | 200 ng/mL | 200 - 1000 ng/mL | [9] |
| This compound | Serum | ~50 ng/mL | 0.05 - 5 µg/mL | [14] |
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a generalized procedure based on common practices and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Pre-treatment: To 1 mL of plasma, add a suitable internal standard.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the this compound and its metabolites with 1 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Detailed Methodology: Liquid-Liquid Extraction (LLE) for this compound and 3-OH-ropivacaine from Cerebrospinal Fluid[10]
-
Sample Preparation: To 100 µL of cerebrospinal fluid, add 10 µL of the internal standard solution.
-
Extraction: Add 2 mL of ethyl acetate to the sample, and vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 1.5 mL of the upper organic layer (supernatant) to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of air.
-
Reconstitution: Reconstitute the dried residue in 100 µL of methanol.
-
Analysis: Inject an aliquot of the reconstituted solution into the UPLC-MS/MS system.
Visualizations
Caption: this compound metabolism pathway.
Caption: General Solid-Phase Extraction (SPE) workflow.
Caption: Troubleshooting low analytical sensitivity.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ualberta.ca [ualberta.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. LC-MS/MS assisted biomonitoring of this compound and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Study of this compound Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Study of this compound Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of this compound and 3-Hydroxy this compound in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of this compound in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of this compound and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. science.rsu.lv [science.rsu.lv]
Validation & Comparative
Ropivacaine vs. Bupivacaine: A Comparative Analysis of Cardiotoxicity
A comprehensive review of experimental data highlights the comparatively lower cardiotoxic profile of ropivacaine when contrasted with bupivacaine. This guide synthesizes key findings on their differential effects on cardiac electrophysiology, myocardial contractility, and cellular mechanisms, providing researchers, scientists, and drug development professionals with a detailed comparison supported by experimental evidence.
This compound, a long-acting amide local anesthetic, has emerged as a safer alternative to its predecessor, bupivacaine, primarily due to a reduced risk of severe cardiovascular events. While both drugs effectively block nerve impulses by inhibiting voltage-gated sodium channels, their distinct physicochemical and stereoselective properties contribute to a significant divergence in their cardiotoxic potential.
Quantitative Comparison of Cardiotoxic Effects
The following tables summarize the quantitative data from various experimental studies, offering a direct comparison of the cardiotoxic effects of this compound and bupivacaine on key cardiac parameters.
| Parameter | This compound | Bupivacaine | Key Findings |
| Electrophysiology | |||
| QRS Widening Ratio | 0.3 | 1 | In isolated rabbit hearts, bupivacaine induced a significantly greater increase in QRS duration compared to this compound.[1] |
| Open-Channel Block (IC50) | 322.2 ± 29.9 μM | 69.5 ± 8.2 μM | Bupivacaine is approximately 4.5-fold more potent in blocking open SCN5A sodium channels.[2] |
| Inactivated State Block (IC50) | 2.73 ± 0.27 μM | 2.18 ± 0.16 μM | Bupivacaine shows slightly higher potency in blocking inactivated sodium channels.[2] |
| Recovery from Block | Faster | Slower | This compound exhibits an approximately 2-fold faster recovery from sodium channel blockade.[2] |
| Myocardial Contractility | |||
| Depression of Developed Tension | Less pronounced | More pronounced | Racemic bupivacaine depressed myocardial contractile force more significantly than this compound.[3] |
| Cardiodepressant Effect | ~1-fold | ~2-fold | The cardiodepressant effect of bupivacaine is approximately twofold greater than that of this compound.[4] |
| Impairment of Contractility | Not significant at 4.25 mg/kg | Significant at >1.32 mg/kg | In rabbits, bupivacaine significantly impaired contractility at clinically relevant doses, whereas this compound did not.[5] |
| Intracellular Calcium | |||
| Reduction in Peak Systolic [Ca]i | Less pronounced | More pronounced | Both anesthetics reduce intracellular calcium in a concentration-dependent manner, with bupivacaine having a greater effect.[4] |
| Mitochondrial Function | |||
| Inhibition of ATP Synthesis | ~40% inhibition at 3 mM | Complete suppression at 3 mM | Bupivacaine has a more potent inhibitory effect on mitochondrial ATP synthesis.[6] |
| Effect on Mitochondrial Respiration | Less potent inhibitor | More potent inhibitor | This compound disturbs mitochondrial energy metabolism to a lesser extent than bupivacaine.[6] |
Experimental Protocols
Detailed methodologies from key experiments are outlined below to provide a clear understanding of the experimental conditions under which the comparative data were generated.
Isolated Langendorff-Perfused Heart (Rabbit)
This ex vivo model was utilized to assess the direct cardiac electrophysiological effects of the anesthetics.
-
Preparation: Hearts from New Zealand white rabbits were excised and retrogradely perfused via the aorta with Krebs-Henseleit solution.
-
Drug Administration: Racemic bupivacaine, levobupivacaine, and this compound were infused into the perfusate.
-
Measurements: A 12-lead electrocardiogram was used to continuously monitor the QRS duration. The outflow concentration of the drugs was also measured to determine the pharmacokinetics.
-
Data Analysis: The increase in QRS duration was measured and fitted to a mixed-effect model to compare the potencies of the three drugs. The rate dependence of the QRS widening was also analyzed.[1]
Patch-Clamp Electrophysiology (Human SCN5A Channels)
This in vitro technique was employed to investigate the interaction of the anesthetics with human cardiac sodium channels.
-
Cell Line: Human embryonic kidney-293 (HEK-293) cells stably transfected with the human cardiac sodium channel gene (SCN5A) were used.
-
Technique: The whole-cell patch-clamp technique in the outside-out configuration was used to record sodium currents.
-
Drug Application: Bupivacaine and this compound were applied to the extracellular solution at various concentrations.
-
Protocols: Voltage-clamp protocols were used to assess the tonic block of resting channels, the use-dependent block of inactivated channels, and the recovery from block.
-
Data Analysis: Concentration-response curves were generated to determine the half-maximal inhibitory concentrations (IC50) for open and inactivated channel block. Time constants for the onset of and recovery from block were also calculated.[2]
Isolated Papillary Muscle (Ferret)
This preparation was used to simultaneously measure the effects of the anesthetics on intracellular calcium transients and myocardial tension.
-
Preparation: Papillary muscles were dissected from the right ventricles of ferret hearts.
-
Calcium Measurement: The Ca2+-binding photoprotein aequorin was microinjected into the muscle fibers to measure intracellular calcium concentration ([Ca]i).
-
Tension Measurement: The muscle was mounted in a chamber and electrically stimulated to contract isometrically, and the developed tension was recorded.
-
Drug Exposure: Bupivacaine and this compound were added to the superfusion solution at increasing concentrations.
-
Data Analysis: The peak systolic [Ca]i and peak tension were measured and compared between the two drugs. The relationship between the reduction in tension and the reduction in [Ca]i was analyzed to differentiate between effects on calcium availability and myofilament sensitivity.[4]
Isolated Heart Mitochondria (Rat)
This experiment aimed to compare the effects of the anesthetics on mitochondrial bioenergetics.
-
Preparation: Mitochondria were isolated from the hearts of Wistar rats.
-
Measurements: Oxygen consumption was measured polarographically using a Clark-type electrode. ATP synthesis was measured using a luciferin/luciferase assay. The activities of the respiratory chain complexes were also determined.
-
Drug Incubation: Isolated mitochondria were incubated with varying concentrations of bupivacaine and this compound.
-
Data Analysis: The rates of oxygen consumption and ATP synthesis were compared between the two anesthetics to assess their effects on mitochondrial coupling and respiratory chain function.[6]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in local anesthetic cardiotoxicity and a typical experimental workflow for its assessment.
Caption: Signaling pathways of local anesthetic cardiotoxicity.
Caption: Experimental workflow for cardiotoxicity assessment.
References
- 1. Comparative ventricular electrophysiologic effect of racemic bupivacaine, levobupivacaine, and this compound on the isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Analysis of Bupivacaine and this compound Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myocardial contractility impairment with racemic bupivacaine, non-racemic bupivacaine and this compound. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of bupivacaine and this compound on intracellular calcium transients and tension in ferret ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The myocardial and vascular effects of bupivacaine, levobupivacaine, and this compound using pressure volume loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of bupivacaine and this compound on heart cell mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ropivacaine and Levobupivacaine: Potency, Efficacy, and Clinical Performance
An Objective Guide for Researchers and Drug Development Professionals
Ropivacaine and levobupivacaine, both long-acting amide local anesthetics, have emerged as safer alternatives to bupivacaine, largely due to their reduced potential for cardiotoxicity and central nervous system (CNS) toxicity.[1][2] Both are pure S-(-)-enantiomers, a characteristic that contributes to their improved safety profile compared to the racemic mixture of bupivacaine.[3][4] This guide provides a detailed comparison of their potency and efficacy, supported by experimental data, to inform research and clinical decisions.
Mechanism of Action
Like other local anesthetics, this compound and levobupivacaine exert their effects by reversibly blocking voltage-gated sodium ion channels in nerve fibers.[2][4] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a disruption of nerve impulse transmission, leading to a loss of sensation and, at higher concentrations, motor blockade. This compound's lower lipid solubility may lead to a reduced penetration of large myelinated motor fibers, potentially resulting in a greater differentiation between sensory and motor blockade.[2]
References
- 1. This compound versus levobupivacaine in peripheral nerve block: A PRISMA-compliant meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijss-sn.com [ijss-sn.com]
- 4. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereospecific Effects of Ropivacaine Enantiomers on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac ion channel effects of the (S)- and (R)-enantiomers of the local anesthetic ropivacaine. The information presented is compiled from experimental data to assist in understanding the stereoselective interactions that contribute to the drug's cardiac safety profile.
Introduction
This compound, clinically used as the pure (S)-enantiomer, is a long-acting amide local anesthetic valued for its favorable safety profile, particularly its reduced cardiotoxicity compared to its structural analog, bupivacaine.[1] This reduced toxicity is, in part, attributed to the stereoselective interactions of its enantiomers with key cardiac ion channels. The three-dimensional structure of a drug molecule can significantly influence its binding affinity and modulatory effects on ion channel proteins.[2] Understanding these stereospecific effects on sodium (Na+), potassium (K+), and calcium (Ca2+) channels is crucial for predicting and mitigating potential cardiac adverse events. This guide summarizes the available quantitative data, details the experimental protocols used to obtain this data, and illustrates the underlying principles of stereoselective drug action on cardiac electrophysiology.
Comparative Analysis of Cardiac Ion Channel Blockade
The primary mechanism of this compound's action and cardiotoxicity is the blockade of voltage-gated ion channels in the heart. The stereochemistry of the molecule plays a significant role in the potency and kinetics of this blockade.
Voltage-Gated Sodium Channels (Nav1.5)
Voltage-gated sodium channels are responsible for the rapid depolarization phase of the cardiac action potential. Blockade of these channels can lead to conduction slowing, a primary mechanism of arrhythmogenesis. While direct comparative studies on the enantiomers of this compound are limited, data from its close analog, bupivacaine, strongly suggest that the (R)-enantiomer is a more potent blocker of inactivated Na+ channels.[3] Studies on isolated hearts have shown that the (R)-isomer of this compound is more potent in prolonging atrioventricular conduction time at higher concentrations, which is indicative of a more potent Na+ channel block.[4]
(S)-ropivacaine exhibits a state-dependent blockade of Nav1.5 channels, with a higher affinity for the open and inactivated states over the resting state.[5] A key factor in its improved safety profile compared to bupivacaine is its faster recovery from block.[5]
| Parameter | (S)-Ropivacaine | (R)-Ropivacaine | Bupivacaine (for comparison) | Channel State | Reference |
| IC50 | 2.73 ± 0.27 µM | Data not available | 2.18 ± 0.16 µM (racemic) | Inactivated | [5] |
| IC50 | 322.2 ± 29.9 µM | Data not available | 69.5 ± 8.2 µM (racemic) | Open | [5] |
| AV Conduction | Less potent | More potent at concentrations >30 µM | (R)-isomer more potent | N/A | [4] |
| Recovery from Block | ~2-fold faster than bupivacaine | Data not available | Slower than this compound | Inactivated | [5] |
Voltage-Gated Potassium Channels (K+)
Potassium channels are critical for the repolarization of the cardiac action potential. Blockade of these channels can prolong the action potential duration, which can be pro-arrhythmic. The effects of this compound enantiomers have been studied on several key cardiac K+ channels, revealing clear stereoselectivity.
hKv1.5 (IKur): This channel is involved in the early phase of repolarization. Studies have demonstrated that the block of hKv1.5 channels by this compound is stereoselective, with the (R)-enantiomer being the more potent blocker .[6]
hERG (Kv11.1, IKr): The hERG channel is crucial for the late phase of repolarization, and its blockade is a primary cause of drug-induced long QT syndrome. For the related compound bupivacaine, the (S)-enantiomer (levobupivacaine) is a more potent blocker of hERG channels than the (R)-enantiomer.[6] This suggests a different stereochemical interaction compared to hKv1.5.
| Channel | Parameter | (S)-Ropivacaine | (R)-Ropivacaine | Note | Reference |
| hKv1.5 | Potency | Less potent | More potent | Stereoselective block observed. | [6] |
| hERG | Potency (inferred from Bupivacaine) | Likely more potent | Likely less potent | (S)-bupivacaine is ~2-fold more potent than (R)-bupivacaine. | [6] |
Voltage-Gated Calcium Channels (Cav1.2, L-type)
L-type calcium channels mediate the plateau phase of the cardiac action potential and are essential for excitation-contraction coupling. Blockade of these channels can lead to negative inotropic effects. There is a notable lack of direct comparative data on the effects of this compound enantiomers on cardiac L-type Ca2+ channels. Studies on isolated hearts have shown that this compound isomers have lesser cardiodepressant (negative inotropic) effects than bupivacaine isomers, but these studies did not find evidence of stereoselectivity for this negative inotropic effect.[4]
| Parameter | (S)-Ropivacaine | (R)-Ropivacaine | Note | Reference |
| Inotropic Effects | Negative | Negative | No evidence of stereoselectivity for this compound. | [4] |
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique on isolated cardiomyocytes or heterologous expression systems (e.g., HEK-293 or CHO cells) stably transfected with the specific ion channel subunits.
General Whole-Cell Patch-Clamp Protocol
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from ventricular tissue (e.g., guinea pig, rabbit, or canine) or cultured cell lines (HEK-293, CHO) expressing the channel of interest are prepared on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution (Pipette Solution): A typical internal solution for recording cation currents contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
External Solution (Bath Solution): The standard external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. Specific channel blockers (e.g., nifedipine to block Ca2+ currents when studying Na+ currents) are added to isolate the current of interest.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized. The holding potential and voltage-clamp protocols are specific to the ion channel being studied.
Specific Voltage Protocols
-
Sodium Channels (Nav1.5):
-
Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Short depolarizing pulses (e.g., to -20 mV for 20 ms) are applied at a low frequency (e.g., 0.1 Hz) before and after drug application.
-
Inactivated State Block: The holding potential is set to a more depolarized level (e.g., -70 mV) where a significant fraction of channels are in the steady-state inactivated state.
-
Use-Dependent Block: A train of depolarizing pulses is applied at a higher frequency (e.g., 1-5 Hz) to assess the accumulation of block with repeated channel opening.
-
-
Potassium Channels (e.g., hKv1.5, hERG):
-
Currents are typically elicited by depolarizing voltage steps from a holding potential of -80 mV to various test potentials (e.g., -40 mV to +60 mV).
-
For hERG channels, a specific "tail" protocol is used where a long depolarizing pulse is followed by a repolarizing step (e.g., to -50 mV) to measure the deactivating tail current, which is a hallmark of these channels.
-
-
Calcium Channels (Cav1.2):
-
Cells are held at a potential that inactivates Na+ channels (e.g., -40 mV). Currents are elicited by depolarizing steps (e.g., to 0 mV). The external solution is often Na+-free (replaced with a non-permeant cation like NMDG+) to eliminate any contaminating Na+ current.
-
Visualizations
Experimental Workflow for Assessing Stereoselectivity
Caption: Workflow for comparing this compound enantiomers on cardiac ion channels.
Logical Framework of Stereoselectivity and Cardiotoxicity
Caption: Relationship between this compound stereoisomers and cardiotoxicity.
References
- 1. jvsmedicscorner.com [jvsmedicscorner.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and this compound in the sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in cardiotoxicity of bupivacaine and this compound are the result of physicochemical and stereoselective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Analysis of Bupivacaine and this compound Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of levobupivacaine, this compound and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Ropivacaine Enantiomeric Purity Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for determining the enantiomeric purity of ropivacaine, a widely used local anesthetic. The focus is on providing objective performance comparisons with supporting experimental data to aid in method selection and implementation in a research and quality control setting.
This compound is administered as the pure (S)-enantiomer, and it is crucial to control the level of the (R)-enantiomer impurity due to its potential for higher cardiotoxicity. This guide covers three prominent chiral separation techniques: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and High-Performance Thin-Layer Chromatography (HPTLC).
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for the determination of this compound's enantiomeric purity depends on various factors, including required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of validated HPLC, CE, and HPTLC methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Chiral Stationary Phase (CSP) interacts differently with enantiomers, leading to different retention times. | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte under an electric field. | Differential migration of enantiomers on a stationary phase, with a chiral mobile phase additive enabling separation. |
| Limit of Detection (LOD) | ~0.2 µg/mL (0.02% of (R)-ropivacaine in (S)-ropivacaine)[1] | ~0.6 µg/mL (0.1% of (R)-ropivacaine in (S)-ropivacaine)[2] | <0.6 µ g/spot [3][4] |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL (0.1% of (R)-ropivacaine in (S)-ropivacaine)[1] | 0.1% enantiomeric impurity[5][6][7] | - |
| Linearity Range | - | - | 1.0-10.0 µ g/spot for (R)-enantiomer[3][8] |
| Precision (RSD%) | < 1.0% (Repeatability and Intermediate Precision)[1] | - | < 3.0% (Intra and Inter-day precision)[3][4][8] |
| Key Advantages | High resolution and sensitivity, well-established and robust. | Low consumption of chiral selector, high efficiency.[2] | High throughput, cost-effective. |
| Key Disadvantages | Higher cost of chiral columns. | Can be less robust than HPLC. | Lower resolution and sensitivity compared to HPLC and CE. |
Experimental Protocols
Detailed methodologies for the cited key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC) Method
This method utilizes a cellulose-based chiral stationary phase for the enantiomeric separation of this compound.
-
Chromatographic System:
-
Column: Cellulose tris(4-chloro-3-methylphenylcarbamate) coated on silica[1]
-
Mobile Phase: Acetonitrile/0.1% Diethylamine (DEA)/0.2% Formic Acid (FA)/5% Hexane (v/v/v/v)[1]
-
Flow Rate: Not specified, but typically around 1.0 mL/min for such applications.
-
Temperature: 35°C[1]
-
Detection: UV, wavelength not specified.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, likely the mobile phase, to a known concentration.
-
-
Validation Parameters:
2. Capillary Electrophoresis (CE) Method
This method employs a chiral selector in the background electrolyte to achieve enantiomeric resolution.
-
Electrophoretic System:
-
Capillary: Fused silica capillary.
-
Background Electrolyte: Contains a chiral selector, such as methyl-β-cyclodextrin.[2]
-
Voltage: High voltage is applied across the capillary.
-
Temperature: Controlled temperature.
-
Detection: UV detector.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the background electrolyte or a compatible solvent.
-
-
Validation Parameters:
3. High-Performance Thin-Layer Chromatography (HPTLC) Method
This method uses a chiral mobile phase additive for the separation of this compound enantiomers.
-
Chromatographic System:
-
Sample Preparation:
-
Apply the this compound sample as a spot on the HPTLC plate.
-
-
Validation Parameters:
Visualizing the Methodologies
General Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method for enantiomeric purity determination, ensuring it is fit for its intended purpose.
References
- 1. Development and validation of a LC method for the enantiomeric purity determination of S-ropivacaine in a pharmaceutical formulation using a recently commercialized cellulose-based chiral stationary phase and polar non-aqueous mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the enantiomeric purity of S-ropivacaine by capillary electrophoresis with methyl-beta-cyclodextrin as chiral selector using conventional and complete filling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid chiral separation and impurity determination of this compound and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive | European Journal of Chemistry [eurjchem.com]
- 4. scispace.com [scispace.com]
- 5. Validation of a capillary electrophoresis method for the enantiomeric purity testing of this compound, a new local anaesthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chiral capillary electrophoresis method for this compound hydrochloride in pharmaceutical formulations: validation and comparison with chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.vu.nl [research.vu.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Ropivacaine's Anesthetic Properties Across Diverse Animal Models
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive cross-validation of the anesthetic effects of ropivacaine in various animal species. The following sections detail the comparative efficacy, duration of action, and physiological impact of this compound, supported by experimental data from studies on canines, ovines, and rodents. Detailed experimental protocols and a summary of quantitative data are presented to facilitate informed research and development decisions.
Comparative Efficacy and Motor Blockade
This compound's performance as a local anesthetic often draws comparison with bupivacaine. Experimental data across different animal models indicate that while both drugs provide effective anesthesia, there are notable differences in the duration of sensory and motor blockade.
In a study involving epidural administration in dogs, bupivacaine at concentrations of 0.5% and 0.75% produced a significantly longer motor block compared to equivalent concentrations of this compound.[1][2] Specifically, 0.75% bupivacaine also resulted in a longer duration of dermatomal sensory block.[1] However, at a 0.5% concentration, the duration of sensory block was similar between the two drugs.[1]
Similarly, in sheep receiving epidural anesthesia, this compound and bupivacaine at equivalent concentrations yielded a comparable onset and duration of motor blockade.[3] Both concentrations of this compound and 0.5% bupivacaine demonstrated a differential neural blockade, suggesting a separation of sensory and motor effects.[3]
The following table summarizes the comparative duration of motor and sensory block for this compound and bupivacaine in dogs.
| Animal Model | Anesthetic | Concentration | Motor Block Duration (mean ± SD) | Sensory Block Duration |
| Dog | This compound | 0.5% | 69 ± 35 minutes | Similar to 0.5% Bupivacaine |
| 0.75% | 133 ± 32 minutes | Shorter than 0.75% Bupivacaine | ||
| Bupivacaine | 0.5% | 81 ± 42 minutes | Similar to 0.5% this compound | |
| 0.75% | 198 ± 44 minutes | Significantly longer than other groups |
Pharmacokinetics and Systemic Toxicity
Pharmacokinetic studies in various animal models reveal important characteristics of this compound's absorption, distribution, and potential for toxicity.
In dogs, peak arterial serum concentrations of this compound and bupivacaine were similar when administered epidurally at the same doses, with peaks occurring between 2 and 6 minutes post-injection.[1] Both drugs exhibited high binding to serum proteins (>98%).[1]
A study in sheep also showed that peak serum concentrations of epidurally administered this compound and bupivacaine generally occurred within 8 minutes.[3] The terminal elimination half-life was approximately 3.5-4.0 hours for this compound and 6 hours for bupivacaine.[3] Importantly, no signs of systemic toxicity were observed in this study.[3]
Toxicity studies in rats have demonstrated that this compound is less toxic than bupivacaine, even at equipotent doses.[4] Toxic events, including dysrhythmia, seizures, and hypotension, occurred at significantly larger doses for this compound compared to bupivacaine.[4] Furthermore, awake rats intoxicated with this compound recovered more easily than those treated with bupivacaine.[4]
The table below outlines key pharmacokinetic parameters of this compound and bupivacaine in sheep.
| Animal Model | Anesthetic | Peak Serum Concentration Time | Terminal Elimination Half-life |
| Sheep | This compound | Within 8 minutes | ~3.5 - 4.0 hours |
| Bupivacaine | Within 8 minutes | ~6 hours |
Experimental Protocols
Epidural Anesthesia in a Canine Model[1]
-
Subjects: Twelve male beagle dogs.
-
Procedure: Chronic epidural and arterial catheters were surgically implanted under sterile conditions. For drug administration, the epidural space was identified using a loss-of-resistance technique with an 18-gauge Crawford needle. A constant volume of 3.0 mL of either 0.5% or 0.75% this compound or bupivacaine was administered into the lumbar epidural space.
-
Evaluation: Antinociceptive and motor blocking effects were evaluated at regular intervals. Arterial blood samples were collected over 15 minutes following injection for pharmacokinetic analysis.
-
Design: A blinded, randomized crossover design was employed.
Systemic Toxicity Assessment in a Rat Model[4]
-
Subjects: Male Wistar rats.
-
Procedure: Anesthetized rats were maintained under positive controlled ventilation. Electrocardiogram, electroencephalogram, and invasive arterial blood pressure were continuously monitored. Animals were randomly assigned to receive intravenous infusions of 3 mg/kg/min bupivacaine, 3 mg/kg/min this compound (equivalent dose), or 4.5 mg/kg/min this compound (equipotent dose).
-
Evaluation: The timing of toxic events (QRS modification, dysrhythmia, seizures, bradycardia, hypotension, asystole) was recorded, and the dose at which they occurred was calculated. Plasma drug concentrations were measured at the time of moderate, severe, and final hypotension. A separate experiment was conducted in awake rats to observe recovery from seizures.
-
Design: Randomized assignment to treatment groups.
Mechanism of Action: Signaling Pathway
This compound, like other amide local anesthetics, primarily exerts its effect by blocking nerve impulse conduction.[4][5] This is achieved through the reversible inhibition of sodium ion influx via voltage-gated sodium channels in the neuronal cell membrane.[4][6][7][8][9][10] By binding to the intracellular portion of these channels, this compound stabilizes them in an inactivated state, preventing the depolarization necessary for the propagation of an action potential.[6] This action is potentiated by a dose-dependent inhibition of potassium channels.[4]
Beyond its primary action on sodium channels, this compound has been shown to interact with other signaling pathways. It can interfere with G protein-coupled receptor (GPCR) signaling, specifically at the Gαq-subunit.[1] Additionally, studies in rats have indicated that this compound can inhibit the release of substance P, a neuropeptide involved in pain transmission.[11]
Caption: this compound's primary mechanism of action.
This guide provides a foundational comparison of this compound's anesthetic effects across different animal species. The presented data and protocols can serve as a valuable resource for designing and interpreting preclinical studies in the development of new anesthetic agents and pain management strategies.
References
- 1. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Local anesthetic - Wikipedia [en.wikipedia.org]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Effects of Lidocaine, Bupivacaine, and this compound on Calcitonin Gene-Related Peptide and Substance P Levels in the Incised Rat Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ropivacaine and Bupivacaine: Differential Effects on Sensory and Motor Nerve Fibers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of two widely used long-acting local anesthetics, ropivacaine and bupivacaine, on sensory and motor nerve fibers. The information presented is supported by experimental data from in-vitro, in-vivo, and clinical studies, offering valuable insights for research and drug development.
Introduction
This compound and bupivacaine are amide-type local anesthetics that reversibly block nerve impulse conduction, leading to a temporary loss of sensation and, to a varying extent, motor function. While structurally similar, their distinct physicochemical properties result in different clinical profiles, particularly concerning the separation of sensory and motor blockade. This differential effect is a critical consideration in clinical settings where profound sensory analgesia is desired with minimal motor impairment.
Mechanism of Action and Basis for Differential Effects
Both this compound and bupivacaine exert their anesthetic effect by blocking voltage-gated sodium channels within the nerve cell membrane, thereby inhibiting the influx of sodium ions required for the generation and propagation of action potentials.[1] this compound's action is also potentiated by a dose-dependent inhibition of potassium channels.[1]
The primary factor contributing to the differential sensory-motor blockade is the difference in lipid solubility. Bupivacaine is more lipophilic than this compound.[1][2] This higher lipophilicity is thought to facilitate its penetration into the lipid-rich myelin sheath of large, heavily myelinated A-alpha (Aα) and A-beta (Aβ) motor nerve fibers.[1] In contrast, this compound, being less lipophilic, is suggested to have a greater relative effect on smaller, less myelinated A-delta (Aδ) and unmyelinated C fibers, which are primarily responsible for transmitting pain and temperature sensations.[1] This results in a more pronounced sensory block with a comparatively lesser degree of motor blockade for this compound.[1][3]
Quantitative Data Comparison
The following tables summarize key quantitative data from various studies comparing this compound and bupivacaine.
Table 1: Physicochemical Properties and Potency
| Property | This compound | Bupivacaine | Reference(s) |
| Structure | Pure S(-)-enantiomer | Racemic mixture | [1] |
| pKa (25°C) | 8.1 | 8.1 | [4] |
| Lipid Solubility (n-octanol/water partition coefficient) | 115 | 346 | [2] |
| Protein Binding | ~94% | ~95% | [5] |
| Relative Potency (Bupivacaine = 1) | ~0.6 - 1.0 (dose and route dependent) | 1.0 | [1][6] |
Table 2: Clinical Characteristics of Nerve Blockade (Epidural Administration)
| Parameter | This compound (0.5% - 0.75%) | Bupivacaine (0.5%) | Reference(s) |
| Onset of Sensory Block | Clinically similar | Clinically similar | [5] |
| Onset of Motor Block | Slower | Faster | [7] |
| Duration of Sensory Block | Similar | Similar | [5] |
| Duration of Motor Block | Shorter (e.g., 0.9 hrs vs. 2.5 hrs in one study) | Longer | [5] |
| Intensity of Motor Block | Less intense | More intense | [3][8] |
Table 3: Clinical Characteristics of Nerve Blockade (Peripheral Nerve Block - Brachial Plexus)
| Parameter | This compound (0.5%) | Bupivacaine (0.5%) | Reference(s) |
| Onset of Sensory Block | 10 - 25 min | 15 - 30 min | [9] |
| Onset of Motor Block | 15 - 30 min | 20 - 35 min | [9] |
| Duration of Sensory Block | 421.20 ± 38.33 min | 450.40 ± 54.50 min | [9] |
| Duration of Motor Block | 365.60 ± 34.29 min | 408.40 ± 50.39 min | [9] |
Note: Values can vary significantly based on the specific nerve block technique, concentration, volume, and patient population.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and bupivacaine.
In-Vitro Assessment of Differential Nerve Block
Objective: To determine the differential effects of this compound and bupivacaine on the compound action potentials (CAPs) of different nerve fiber types (e.g., Aα-motor and C-sensory fibers) in an isolated nerve preparation.
Methodology: Sucrose-Gap Recording
-
Nerve Preparation: An isolated nerve containing both myelinated and unmyelinated fibers (e.g., rabbit vagus nerve or rat sciatic nerve) is dissected and placed in a multi-compartment recording chamber.[3][10]
-
Recording Setup: A sucrose-gap apparatus is used, which consists of several pools. One pool contains Ringer's solution or the test solution, another contains an isotonic, non-ionic sucrose solution to electrically isolate the compartments, and a third contains isotonic KCl to depolarize the nerve membrane.
-
Stimulation and Recording: Stimulating electrodes are placed at one end of the nerve, and recording electrodes measure the potential difference between the Ringer's solution/test solution pool and the KCl pool.[11] This allows for the recording of the compound action potential (CAP).
-
Fiber Type Differentiation: Different fiber types are distinguished by their conduction velocities and stimulation thresholds. Aα fibers have the fastest conduction velocities, followed by Aδ and then C fibers.
-
Drug Application: The nerve is superfused with increasing concentrations of this compound or bupivacaine.
-
Data Analysis: The amplitude and latency of the CAPs for each fiber type are measured before and after drug application to determine the degree of block. The concentration of each drug required to produce a 50% reduction in the CAP amplitude (IC50) is calculated for each fiber type to quantify the differential blocking effect.
In-Vivo Assessment of Differential Nerve Block in a Rodent Model
Objective: To independently quantify the sensory and motor blockade produced by this compound and bupivacaine in a live animal model.
Methodology: Rat Sciatic Nerve Block Model [12]
-
Animal Preparation: Adult male Sprague-Dawley rats are used. Anesthesia may be induced for the injection procedure to minimize distress.
-
Nerve Block Procedure: The sciatic nerve is located, often with the aid of a nerve stimulator, and a precise volume of this compound or bupivacaine at various concentrations is injected perineurally.[12]
-
Sensory Block Assessment (Nociception): The paw withdrawal latency to a noxious thermal stimulus (e.g., a radiant heat source) is measured.[12][13] An increase in the time it takes for the rat to withdraw its paw indicates a sensory block. A cut-off time is used to prevent tissue damage.[13]
-
Motor Block Assessment: Motor function is assessed using methods such as measuring hindpaw grip strength with a dynamometer or the extensor postural thrust test.[12][14] A decrease in grip strength or thrust indicates a motor block.
-
Data Collection and Analysis: Sensory and motor functions are tested at regular intervals until they return to baseline. The onset, duration, and intensity of the block are recorded. The area under the curve (AUC) for the block intensity over time can be calculated to provide a quantitative measure of the overall effect.
Clinical Assessment of Differential Block
Objective: To compare the degree of sensory and motor blockade produced by this compound and bupivacaine in human subjects.
Methodology:
-
Sensory Block Assessment (Pain): The Visual Analog Scale (VAS) is a common tool used to assess pain intensity.[15][16] It consists of a 10 cm line with "no pain" at one end and "worst imaginable pain" at the other.[15] Patients mark a point on the line that corresponds to their level of pain. The distance from the "no pain" end is measured to give a numerical score.[15]
-
Motor Block Assessment: The Modified Bromage Scale is frequently used to assess the degree of motor blockade in the lower limbs.[17][18] It is a 4-point scale:
Mandatory Visualizations
Caption: Signaling pathway of local anesthetics and influence of lipophilicity.
Caption: In-vivo experimental workflow for assessing differential nerve blockade.
Conclusion
This compound demonstrates a greater degree of motor-sensory differentiation compared to bupivacaine, primarily attributed to its lower lipophilicity.[1] This property makes this compound a favorable option in clinical scenarios where effective analgesia is required with minimal impact on motor function, such as in labor analgesia and postoperative pain management.[3] While bupivacaine remains a potent and effective local anesthetic, its tendency to produce a more profound motor block should be considered in the context of the desired clinical outcome. The choice between this compound and bupivacaine should be guided by the specific clinical application, the desired balance between sensory and motor blockade, and patient-specific factors. Further research utilizing the described experimental protocols will continue to refine our understanding of the nuanced differences between these and other local anesthetic agents.
References
- 1. Quantitative assessment of motor block in labouring women receiving epidural analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects on Sensorial Block, Motor Block, and Haemodynamics of Levobupivacaine at Different Temperatures Applied in the Subarachnoid Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transient Heat Hyperalgesia During Resolution of this compound Sciatic Nerve Block in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local and regional anaesthetic techniques in small animals – part 2 [veterinaryirelandjournal.com]
- 8. openanesthesiajournal.com [openanesthesiajournal.com]
- 9. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opioid Induced Loss of Local Anesthetic Potency in the Rat Sciatic Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sira.nsw.gov.au [sira.nsw.gov.au]
- 16. Validation of Digital Visual Analog Scale Pain Scoring With a Traditional Paper-based Visual Analog Scale in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.wfsahq.org [resources.wfsahq.org]
- 18. Anaesthesia and Pain Management : Assessment of motor block [rch.org.au]
A head-to-head comparison of ropivacaine and lidocaine neurotoxicity in vitro
For Researchers, Scientists, and Drug Development Professionals
The selection of local anesthetics in clinical and research settings necessitates a thorough understanding of their potential for neurotoxicity. While both ropivacaine and lidocaine are widely used amide local anesthetics, their effects on neuronal cell viability and underlying molecular pathways can differ. This guide provides an objective, data-driven comparison of the in vitro neurotoxicity of this compound and lidocaine, supported by experimental data to inform preclinical research and drug development.
Quantitative Neurotoxicity Data
The following tables summarize key quantitative data from in vitro studies, offering a direct comparison of the neurotoxic potential of this compound and lidocaine across different neuronal cell types and experimental endpoints.
Table 1: Comparative IC50 and LD50 Values
| Anesthetic | Cell Type | Assay | IC50/LD50 Value (M) | Exposure Time | Reference |
| This compound | Chick Embryo Dorsal Root Ganglion Neurons | Growth Cone Collapse | 10-2.5 M (IC50) | 15 min | [1] |
| Lidocaine | Chick Embryo Dorsal Root Ganglion Neurons | Growth Cone Collapse | 10-2.8 M (IC50) | 15 min | [1] |
| This compound | Human Neuroblastoma SH-SY5Y Cells | Cell Viability (MTT) | 13.43 ± 0.61 x 10-3 M (LD50) | Not Specified | [2] |
| Lidocaine | Human Neuroblastoma SH-SY5Y Cells | Cell Viability (MTT) | 3.35 ± 0.33 x 10-3 M (LD50) | Not Specified | [2] |
Table 2: Effects on Neuronal Cell Viability
| Anesthetic | Cell Type | Concentration (µM) | Exposure Time (h) | % Cell Viability | Reference |
| This compound | Developing Motor Neurons | 1000 | 24 | >80% | [3] |
| Lidocaine | Developing Motor Neurons | 1000 | 24 | <40% | [3] |
| This compound | Human Melanoma A375 Cells | 0.75% | 72 | 15% ± 3% | [4] |
| Lidocaine | Human Melanoma A375 Cells | 2% | 72 | 10% ± 2% | [4] |
Table 3: Induction of Apoptosis (Caspase-3/7 Activation)
| Anesthetic | Cell Type | Concentration (µM) | Exposure Time (h) | Caspase-3/7 Activity (vs. Control) | Reference |
| This compound | Developing Motor Neurons | 1000 | 24 | Significant increase | [5] |
| Lidocaine | Developing Motor Neurons | 1000 | 24 | Markedly higher than this compound | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to assess local anesthetic neurotoxicity.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Neuronal cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with medium containing various concentrations of this compound or lidocaine. Control wells receive medium without the anesthetic.
-
Incubation: Cells are incubated with the anesthetics for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The absorbance is directly proportional to the number of viable cells.
Growth Cone Collapse Assay
This assay is used to evaluate the inhibitory effects of substances on the growth cones of developing neurons.
-
Neuronal Culture: Primary neurons (e.g., dorsal root ganglion neurons) are cultured on coverslips coated with an appropriate substrate (e.g., poly-L-lysine and laminin) to promote neurite outgrowth.
-
Treatment: The cultured neurons are exposed to different concentrations of this compound or lidocaine for a short period (e.g., 15-60 minutes).
-
Fixation and Staining: The cells are fixed with paraformaldehyde and stained (e.g., with phalloidin to visualize F-actin) to observe the morphology of the growth cones.
-
Microscopic Analysis: The morphology of the growth cones is examined under a phase-contrast or fluorescence microscope. Growth cones are scored as either "spread" (normal) or "collapsed" (showing retraction of lamellipodia and filopodia).[6]
-
Quantification: The percentage of collapsed growth cones is calculated for each treatment condition. The IC50 value, the concentration at which 50% of the growth cones collapse, can then be determined.[1]
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Neuronal cells are plated in 96-well plates and treated with various concentrations of this compound or lidocaine for a defined period.
-
Reagent Addition: A luminogenic substrate for caspase-3/7 is added to each well. The reagent also contains a cell-lysing agent.
-
Incubation: The plate is incubated at room temperature to allow for cell lysis and cleavage of the substrate by active caspase-3/7.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.[7]
Signaling Pathways in Neurotoxicity
The neurotoxic effects of this compound and lidocaine are mediated by distinct signaling pathways, leading to apoptosis and cell death.
This compound-Induced Neurotoxicity
This compound-induced neurotoxicity has been shown to involve the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the inhibition of the prosurvival Akt signaling pathway.[8][9] Activation of p38 MAPK can lead to the upregulation of pro-apoptotic proteins, while inhibition of Akt removes its protective effects, ultimately contributing to neuronal cell death.[10]
Lidocaine-Induced Neurotoxicity
Lidocaine's neurotoxic effects are also mediated by the specific activation of the p38 MAPK pathway.[11] Downstream of p38 MAPK activation, the production of arachidonic acid metabolites has been implicated in mediating the subsequent neuronal damage.[11] Furthermore, lidocaine has been shown to induce the production of reactive oxygen species (ROS), which can contribute to oxidative stress and trigger apoptotic pathways.[12][13]
Experimental Workflow Overview
The following diagram illustrates a typical experimental workflow for the in vitro comparison of local anesthetic neurotoxicity.
References
- 1. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model | MDPI [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth Cone Collapse Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. dovepress.com [dovepress.com]
- 8. In vitro, inhibition of mitogen-activated protein kinase pathways protects against bupivacaine- and this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound induces neurotoxicity by activating MAPK/p38 signal to upregulate Fas expression in neurogliocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurotoxicity of lidocaine involves specific activation of the p38 mitogen-activated protein kinase, but not extracellular signal-regulated or c-jun N-terminal kinases, and is mediated by arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic effects of this compound, bupivacaine, and lidocaine on rotator cuff tenofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Antioxidant activity of lidocaine, bupivacaine, and this compound in aqueous and lipophilic environments: an experimental and computational study [frontiersin.org]
A Comparative Analysis of Protein Binding in Ropivacaine and Other Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
The extent of plasma protein binding is a critical pharmacokinetic parameter that significantly influences the efficacy, duration of action, and potential toxicity of local anesthetics. This guide provides an objective comparison of the protein binding characteristics of ropivacaine and other commonly used local anesthetics, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Protein Binding
The degree to which a local anesthetic binds to plasma proteins, primarily α1-acid glycoprotein, directly impacts its availability at the site of action and its systemic clearance. A higher percentage of protein binding is generally associated with a longer duration of action. The following table summarizes the protein binding percentages for this compound and other selected local anesthetics.
| Local Anesthetic | Protein Binding (%) |
| This compound | ~94%[1] |
| Bupivacaine | ~95% |
| Lidocaine | 60-80% |
| Mepivacaine | ~75% |
Experimental Protocols for Determining Protein Binding
The determination of the extent of drug-protein binding is crucial in drug development. Two common methods employed for these studies are equilibrium dialysis and ultrafiltration.
Equilibrium Dialysis
Equilibrium dialysis is a widely accepted method for determining the unbound fraction of a drug in plasma. It is based on the principle of allowing the free drug to diffuse across a semipermeable membrane until equilibrium is reached between a protein-containing compartment and a protein-free compartment.
Detailed Protocol:
-
Apparatus: A dialysis unit consisting of two chambers separated by a semipermeable membrane with a specific molecular weight cutoff that retains proteins but allows the passage of the unbound drug.
-
Sample Preparation: The local anesthetic is added to human plasma at a known concentration.
-
Dialysis Setup: The plasma-drug mixture is placed in one chamber of the dialysis cell, and a protein-free buffer (e.g., isotonic phosphate buffer, pH 7.4) is placed in the other chamber.
-
Incubation: The dialysis unit is incubated at a controlled temperature (e.g., 37°C) with gentle agitation to facilitate the diffusion of the unbound drug across the membrane until equilibrium is achieved. The time to reach equilibrium is predetermined for each drug.
-
Sample Analysis: After incubation, aliquots are collected from both the plasma and buffer chambers. The concentration of the local anesthetic in each aliquot is measured using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The concentration of the drug in the buffer chamber represents the unbound (free) drug concentration. The percentage of protein binding is calculated using the following formula:
% Protein Binding = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100
Ultrafiltration
Ultrafiltration is another common technique used to separate the free drug from the protein-bound drug in a plasma sample. This method utilizes centrifugal force to pass the unbound drug through a semipermeable membrane while retaining the larger protein-drug complexes.
Detailed Protocol:
-
Apparatus: A centrifugal ultrafiltration device equipped with a filter membrane of a specific molecular weight cutoff.
-
Sample Preparation: The local anesthetic is added to human plasma at a known concentration.
-
Incubation: The plasma-drug mixture is incubated under controlled conditions (e.g., temperature) to allow for binding to occur.
-
Centrifugation: The sample is placed in the ultrafiltration device and centrifuged at a specified speed and duration. The centrifugal force drives the plasma water containing the unbound drug through the filter membrane, collecting it as an ultrafiltrate.
-
Sample Analysis: The concentration of the local anesthetic is determined in both the initial plasma sample (total concentration) and the ultrafiltrate (unbound concentration) using a suitable analytical method like HPLC or LC-MS.
-
Calculation: The percentage of protein binding is calculated using the same formula as in the equilibrium dialysis method.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the protein binding of a local anesthetic using the equilibrium dialysis method.
Caption: Workflow for Protein Binding Determination.
References
A Comparative Analysis of the Metabolic Profiles of Ropivacaine and Bupivacaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of two widely used long-acting amide local anesthetics, ropivacaine and bupivacaine. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding of the disposition of these drugs.
Executive Summary
This compound and bupivacaine are structurally similar local anesthetics, but their metabolic pathways and resulting pharmacokinetic profiles exhibit key differences. Both are extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. This compound is metabolized predominantly by CYP1A2 to its major metabolite, 3'-hydroxythis compound, and to a lesser extent by CYP3A4 to 2',6'-pipecoloxylidide (PPX).[1][2][3] In contrast, the metabolism of bupivacaine is mainly driven by CYP3A4, leading to the formation of its principal metabolite, 2',6'-pipecoloxylidide (PPX).[4][5] These differences in metabolic clearance contribute to variations in their pharmacokinetic parameters and, consequently, their clinical profiles.
Data Presentation
The following tables summarize the key quantitative data comparing the metabolic and pharmacokinetic profiles of this compound and bupivacaine.
Table 1: Key Pharmacokinetic Parameters of this compound and Bupivacaine
| Parameter | This compound | Bupivacaine | Key Observations |
| Peak Plasma Concentration (Cmax) | 1.1 ± 0.4 µg/mL | 0.9 ± 0.2 µg/mL | Cmax values are comparable under similar administration conditions.[6] |
| Time to Peak Plasma Concentration (tmax) | 21 ± 9 min | 30 ± 8 min | This compound tends to reach peak plasma concentration faster than bupivacaine.[6] |
| Terminal Elimination Half-life (t1/2β) | 2.3 ± 0.8 h (Intravenous) | 4.6 ± 2.6 h (Intravenous) | This compound generally has a shorter elimination half-life than bupivacaine, suggesting faster clearance.[6] |
| 7.1 h (Axillary block) | 11.5 h (Axillary block) | The route of administration significantly impacts the elimination half-life.[7] | |
| Clearance (CL) | 41.1 ± 8.2 mL/min/kg (IV in dogs) | 32.3 ± 4.8 mL/min/kg (IV in dogs) | This compound exhibits a higher clearance rate compared to bupivacaine.[8] |
| 0.72 ± 0.16 L/min (IV in humans) | ~0.58 L/min (IV in humans) | Consistent findings of higher clearance for this compound across studies.[9][10] | |
| Volume of Distribution (Vd) | 59 ± 7 L | ~73 L | Bupivacaine has a larger volume of distribution.[9][10] |
| Plasma Protein Binding | ~94% | ~95% | Both drugs are highly bound to plasma proteins.[9] |
Table 2: Major Metabolic Pathways and Metabolites
| Feature | This compound | Bupivacaine |
| Primary Metabolizing Enzymes | CYP1A2, CYP3A4[1][2][3] | CYP3A4[4][5] |
| Major Metabolic Reaction | Aromatic hydroxylation (by CYP1A2)[3] | N-dealkylation (by CYP3A4)[4] |
| Major Metabolite | 3'-hydroxythis compound[1][3] | 2',6'-pipecoloxylidide (PPX)[4] |
| Other Metabolites | 2',6'-pipecoloxylidide (PPX), 4'-hydroxythis compound[1][11] | - |
Mandatory Visualization
The following diagrams illustrate the metabolic pathways of this compound and bupivacaine.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and bupivacaine metabolism.
Quantification of this compound, Bupivacaine, and their Metabolites in Biological Samples using LC-MS/MS
This protocol provides a general framework for the simultaneous determination of this compound, bupivacaine, and their primary metabolites in plasma or serum.
a. Sample Preparation (Protein Precipitation) [12]
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 100 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 g for 3 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [12][13]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
c. Data Analysis
-
Quantification is performed by constructing a calibration curve from the peak area ratios of the analytes to the internal standard versus the concentration of the calibration standards.
References
- 1. Metabolism of a new local anesthetic, this compound, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of this compound and bupivacaine for bilateral intercostal blockade in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A clinical and pharmacokinetic comparison of this compound and bupivacaine in axillary plexus block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics of bupivacaine and this compound, a new amide local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition kinetics of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. resource.aminer.org [resource.aminer.org]
- 12. The Study of this compound Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of bupivacaine, mepivacain, prilocaine and ropivacain in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the efficacy of novel ropivacaine delivery systems against traditional formulations
A Comparative Guide to Novel Ropivacaine Delivery Systems Over Traditional Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of novel this compound delivery systems—including liposomes, nanoparticles, microspheres, and hydrogels—against traditional aqueous formulations. The content is supported by experimental data from preclinical and clinical studies, offering a comprehensive overview for professionals in drug development and pain management research.
Introduction: The Need for Advanced this compound Delivery
This compound is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1] Its popularity stems from a favorable safety profile, particularly its reduced cardiotoxicity and central nervous system (CNS) toxicity compared to bupivacaine.[1] Traditional formulations of this compound, typically aqueous solutions, provide effective but relatively short-lived analgesia, often lasting less than 8 hours.[2] This limitation necessitates repeat administrations or continuous infusions, which can increase the risk of systemic toxicity and require more intensive patient monitoring.[2][3]
To overcome these challenges, research has focused on developing novel drug delivery systems (DDS) designed to provide sustained and controlled release of this compound.[4] These advanced formulations aim to prolong the duration of local anesthesia, reduce the total required dose, minimize systemic exposure and associated side effects, and improve patient convenience and compliance.[4][5] This guide evaluates the performance of these novel systems against standard this compound solutions, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison of this compound Formulations
The following tables summarize the pharmacokinetic, pharmacodynamic, and physicochemical properties of various novel this compound delivery systems compared to traditional formulations.
Table 1: Pharmacokinetic Profile Comparison
| Formulation Type | Delivery System | Animal Model | Cmax (Peak Concentration) | Tmax (Time to Peak) | AUC (Total Exposure) | Terminal Half-Life | Citation(s) |
| Traditional | 0.5% this compound Solution | Pig | 2.32 ± 0.46 mg/L | 0.5 ± 0.0 hours | 6.36 ± 2.07 h·mg/L | 3.46 ± 0.88 hours | [6] |
| Traditional | This compound Injection | Mouse | - | - | Lower (4.27-fold vs. Microspheres) | 1.79 hours | [7] |
| Novel | 4% Proliposomal this compound | Pig | 2.31 ± 0.74 mg/L | 6.50 ± 6.35 hours | 47.72 ± 7.16 h·mg/L | 16.07 ± 5.38 hours | [6] |
| Novel | Chitosan Microspheres | Mouse | 569 ± 126 ng/mL | 12 hours | Higher (4.27-fold vs. Injection) | 15.62 hours | [7][8] |
| Novel | CPL-01 (Extended-Release) | Human | Consistent & Predictable | 8 - 12 hours | - | - | [9][10] |
| Novel | This compound-PELA Nanoparticles | Rat | Lower peak vs. solution | Prolonged (>8 hours vs. 4 hours) | - | - | [11] |
Table 2: Pharmacodynamic & Efficacy Comparison
| Formulation Type | Delivery System | Animal Model | Duration of Sensory Block | Duration of Motor Block | Key Efficacy Finding | Citation(s) |
| Traditional | 0.5% this compound Solution | Pig | ~6 hours | - | Baseline duration for comparison. | [6] |
| Traditional | Free this compound (0.144%) | Mouse | 3.2 hours | 2.24 hours | Short-acting effect. | [12][13] |
| Novel | 4% Proliposomal this compound | Pig | ~30 hours | - | ~7-fold increase in anesthesia AUC. | [6] |
| Novel | This compound-PELA Nanoparticles | Rat | > 3 days | - | Significantly prolonged analgesia. | [11] |
| Novel | Gelatin Hydrogel | Mouse | ~13.66 hours | ~10.35 hours | Significantly extended blockade. | [12][13] |
| Novel | Poloxamer (PL407) Hydrogel | - | ~340 minutes | - | Prolonged sensory blockade. | [14] |
| Novel | k-Carrageenan/Alginate Hydrogel | - | Persists for up to 10 hours | - | Robust and persistent anesthetic effect. | [15] |
| Novel | PLGA Microspheres | - | Sustained for 16-28 days | - | Long-term sustained release. | [16][17] |
Table 3: Physicochemical Properties of Novel Delivery Systems
| Delivery System | Particle Size | Encapsulation Efficiency (EE) / Drug Loading (DL) | Citation(s) |
| Lipid-Polymer Hybrid Nanoparticles (LPNs) | 112.3 ± 2.6 nm | 90.2% ± 3.7% (EE) | [2][18] |
| Chitosan Microspheres | 2.62 ± 0.76 µm | 91.2% (EE) / 7.3% (DL) | [7][8] |
| PLGA Microspheres (12 kDa) | 11.19 ± 1.24 µm | 98.15% ± 3.98% (EE) / 28.37% ± 1.15% (DL) | [17] |
| PLGA Microspheres (RPC/BTM) | 14.8 ± 1.2 µm | High | [16] |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for validating and comparing the performance of drug delivery systems. Below are summaries of key experimental protocols cited in the literature.
Formulation and In Vitro Characterization
-
Preparation of Microspheres: this compound-loaded chitosan microspheres are often prepared using an emulsion cross-linking method.[8] this compound and chitosan are dissolved in an acetic acid solution and then emulsified in liquid paraffin. After cross-linking, the solidified microspheres are collected and freeze-dried.[8] PLGA-based microspheres are commonly formed by an emulsion-solvent evaporation method.[16]
-
Preparation of Nanoparticles: Lipid-polymer hybrid nanoparticles (LPNs) can be developed using a double emulsification (w/o/w) method.[18] This involves dissolving the drug in an aqueous phase, emulsifying it in a polymer/oil phase, and then emulsifying this mixture in a final aqueous phase containing a lipid-PEG shell.[18]
-
Characterization:
-
Particle Size and Morphology: Assessed using dynamic light scattering (DLS) and scanning electron microscopy (SEM).[8][16]
-
Encapsulation Efficiency (EE): Determined by quantifying the amount of non-entrapped this compound in the supernatant after centrifugation of the formulation, typically using High-Performance Liquid Chromatography (HPLC).[8]
-
In Vitro Drug Release: Often evaluated using a dialysis bag method.[7] The formulation is placed in a dialysis bag suspended in a release medium (e.g., phosphate-buffered saline). Samples are withdrawn from the medium at set intervals and analyzed by HPLC to determine the cumulative drug release over time.[7]
-
In Vivo Pharmacokinetic (PK) Analysis
-
Animal Models: Studies frequently use rats, mice, or pigs.[6][7][11]
-
Administration: Formulations are administered via the target route, such as subcutaneous or perineural injection.[6][11]
-
Sample Collection: Blood samples are collected at predetermined time points. For localized delivery, wound exudate may also be collected to assess drug concentration at the target site.[6]
-
Analysis: Plasma and/or tissue concentrations of this compound are quantified using HPLC.[6] This data is then used to calculate key PK parameters like Cmax, Tmax, AUC, and elimination half-life using noncompartmental and compartmental models.[6]
In Vivo Pharmacodynamic (Efficacy) Evaluation
-
Sciatic Nerve Block Model (Rats/Mice): This is a common model to assess both sensory and motor blockade.
-
Sensory Block Assessment: The mechanical withdrawal threshold (MWT) and thermal withdrawal latency (TWL) are measured. MWT is often tested using von Frey filaments applied to the plantar surface of the paw; an increased threshold indicates analgesia.[6][11] TWL is assessed by measuring the time it takes for the animal to withdraw its paw from a heat source.[11]
-
Motor Block Assessment: Motor function is evaluated using a scoring system based on the animal's ability to move and bear weight on the affected limb.
-
-
Postoperative Pain Model (Rats): After a surgical incision (e.g., plantar incision), the analgesic effect of the formulation is evaluated by measuring MWT and TWL at the incision site over several days.[11][19]
Biocompatibility and Toxicity Assessment
-
In Vitro Cytotoxicity: Cell viability is assessed by exposing cell lines (e.g., human keratinocytes, fibroblasts, Schwann cells) to the drug formulations.[14][20] Assays like the XTT or CCK-8 assay are used to measure metabolic activity, which correlates with cell viability.[20][21]
-
In Vivo Biocompatibility: Histological analysis is performed on tissue samples from the injection site (e.g., sciatic nerve and surrounding muscle) after a set period.[11][14] The tissue is examined for signs of inflammation, foreign body reaction, or other pathological changes.[11]
-
Cytokine Release: Enzyme-linked immunosorbent assays (ELISA) can be used to measure the release of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) from cells exposed to the formulations to assess the inflammatory response.[20]
Mandatory Visualizations: Pathways and Workflows
This compound's Mechanism of Action
This compound, like other local anesthetics, exerts its effect by blocking nerve impulses.[1][22] Its primary target is the voltage-gated sodium (Na+) channels located on the neuronal cell membrane.[23] By reversibly binding to these channels, this compound inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials, resulting in a temporary and localized loss of sensation.[24]
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
General Experimental Workflow
The development and validation of a novel this compound delivery system follow a structured, multi-stage process. It begins with the design and physicochemical characterization of the formulation, proceeds through in vitro testing for release kinetics and safety, and culminates in preclinical in vivo studies to confirm its pharmacokinetic profile and analgesic efficacy.
Caption: Workflow for evaluating novel this compound delivery systems.
Conclusion
Novel drug delivery systems, including liposomes, nanoparticles, microspheres, and hydrogels, demonstrate significant potential to enhance the therapeutic profile of this compound.[4] Experimental data consistently show that these advanced formulations can prolong the duration of analgesia from hours to days, and in some cases, even weeks.[6][11][16] This extended action is coupled with favorable pharmacokinetic profiles, such as delayed Tmax and increased AUC, indicating sustained drug release and greater overall drug exposure at the target site.[6][8] Furthermore, by controlling the release, these systems can reduce peak plasma concentrations, thereby lowering the risk of systemic toxicity.[12][13] While challenges related to manufacturing costs and long-term safety data remain, the evidence strongly supports the continued development of novel this compound formulations as a superior alternative to traditional solutions for effective and prolonged pain management.[4]
References
- 1. This compound: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and long-acting local anesthetic: this compound-loaded lipid-polymer hybrid nanoparticles for the control of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and analgesic effect of this compound during continuous epidural infusion for postoperative pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. This compound magnetic nanoparticles: An efficient local anesthetic...: Ingenta Connect [ingentaconnect.com]
- 6. A Novel Proliposomal this compound Oil: Pharmacokinetic-Pharmacodynamic Studies After Subcutaneous Administration in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Preparation of novel biodegradable this compound microspheres and evaluation of their efficacy in sciatic nerve block in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Pharmacokinetics of Long-Acting Local Analgesics: CPL-01, a Novel Extended-Release this compound, Demonstrates Consistent and Predictable Exposure Compared with Liposomal Bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-term effect of this compound nanoparticles for sciatic nerve block on postoperative pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and evaluation of a this compound-loaded hydrogel for prolonged nerve blockade and local anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound-Loaded Poloxamer Binary Hydrogels for Prolonged Regional Anesthesia: Structural Aspects, Biocompatibility, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Interaction Between this compound and a Self-Assembling Peptide: A Nanoformulation for Long-Acting Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Combination anesthetic therapy: co-delivery of this compound and meloxicam using transcriptional transactivator peptide modified nanostructured lipid carriers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 23. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 24. This compound | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ropivacaine: A Guide for Laboratory Professionals
The proper disposal of ropivacaine, a common local anesthetic, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to prevent environmental contamination and ensure a safe working environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste in a laboratory setting.
Core Principles of this compound Waste Management
The fundamental principle governing the disposal of this compound is the avoidance of environmental release.[1][2] this compound hydrochloride is recognized as harmful to aquatic life with long-lasting effects.[2] Therefore, it is imperative that this chemical does not enter drains or waterways. All disposal methods must comply with local, state, and federal regulations.[1][3]
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for managing this compound waste, from initial generation to final disposal.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, it is crucial to be equipped with the appropriate PPE. This includes:
2. Waste Segregation and Collection: Proper segregation of waste is the first step in a compliant disposal process.
-
Solid Waste: Collect solid this compound waste, such as contaminated gloves, wipes, and empty vials, in a designated, clearly labeled, and sealed container.[1][4] The container should be robust and leak-proof.
-
Liquid Waste: Unused or expired this compound solutions should be collected in a separate, sealed, and appropriately labeled container.[1] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container to prevent physical injury and ensure proper handling.[5]
3. Spill Management: In the event of a this compound spill, immediate action is necessary to contain and clean the area.
-
Containment: Immediately contain the spill to prevent it from spreading.[1]
-
Absorption: Use a non-combustible absorbent material, such as vermiculite or sand, to absorb the spilled liquid.[1]
-
Collection: Carefully collect the absorbed material and place it into a labeled container for hazardous waste.[1][4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[6]
4. Labeling and Storage: All containers holding this compound waste must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The accumulation start date
-
The specific hazards associated with the waste (e.g., "Harmful to Aquatic Life")
Store waste containers in a designated, secure area away from incompatible materials.[7][8]
5. Final Disposal: The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste management company.[4] These companies are equipped to handle and dispose of pharmaceutical waste in a compliant manner, typically through incineration.[9][10] Do not attempt to dispose of this compound waste through standard laboratory trash or by flushing it down the drain.[8]
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not widely published and are subject to local regulations, the following table summarizes relevant aquatic toxicity data, underscoring the importance of preventing environmental release.
| Organism | Test Type | Duration | Result |
| Green algae | EC50 | 72 Hours | 59 mg/L |
| Daphnia magna (Water Flea) | EC50 | 48 Hours | 34 mg/L |
| Brachydanio rerio (Zebra fish) | LC50 | 96 Hours | 38 mg/L |
Data sourced from a this compound Hydrochloride Safety Data Sheet.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and a certified waste disposal partner for guidance tailored to your location and facility.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. moehs.com [moehs.com]
- 3. somersetpharma.com [somersetpharma.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. medicalwastedisposal.org [medicalwastedisposal.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. odu.edu [odu.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ropivacaine
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ropivacaine, offering procedural, step-by-step guidance to foster a secure and efficient research environment. By providing value beyond the product itself, we aim to become your preferred source for laboratory safety and chemical handling information.
Personal Protective Equipment (PPE)
When handling this compound, a consistent and thorough approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate risks of exposure.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves.[1] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles.[2][3] | To protect eyes from splashes or dust. |
| Protective Clothing | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator.[1][4] | Recommended when the generation of dusts or aerosols is likely.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures the integrity of your experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong acids and bases.[2]
-
Keep the container tightly closed when not in use.
2. Preparation of Solutions:
-
Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Measure and weigh the required amount of this compound using clean, calibrated equipment.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing. This compound hydrochloride has a solubility of 53.8 mg/mL in water at 25°C.[1]
-
Clearly label all prepared solutions with the compound name, concentration, date of preparation, and your initials.
3. Handling and Transfer:
-
Use appropriate tools (e.g., spatulas, pipettes) to handle the compound and its solutions.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental skin contact, wash the affected area thoroughly with soap and water.[3][5]
-
If eye contact occurs, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1]
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).[3]
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Place all contaminated materials into a sealed, labeled container for proper disposal.
-
Clean the spill area with soap and water.[1]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
Use dedicated, clearly labeled, and sealed containers for:
-
Unused or expired this compound.
-
Contaminated materials (e.g., gloves, absorbent pads, pipette tips).
-
Empty containers.
-
2. Disposal of Unused this compound:
-
Dispose of unused or expired this compound as hazardous chemical waste.
-
Follow your institution's and local regulations for hazardous waste disposal. This typically involves collection by a licensed waste management contractor.
3. Disposal of Contaminated Materials:
-
Place all disposables that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) into a designated, sealed waste bag or container.
-
Dispose of these materials as chemical waste, following your institution's guidelines.
4. Disposal of Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., water) three times.
-
Collect the rinsate and dispose of it as chemical waste.
-
After rinsing, deface the label on the container and dispose of it according to your institution's procedures for non-hazardous glass or plastic waste.
By implementing these safety and logistical protocols, you can ensure a secure research environment for yourself and your colleagues while handling this compound. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
